phenyl N-benzylcarbamate
Description
Properties
IUPAC Name |
phenyl N-benzylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXFWNLKXAIQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944604 | |
| Record name | Phenyl hydrogen benzylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22003-17-4 | |
| Record name | Carbamic acid, N-(phenylmethyl)-, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022003174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl hydrogen benzylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Phenyl N-benzylcarbamate chemical properties and reactivity
An In-depth Examination of the Chemical Properties, Reactivity, and Synthetic Methodologies for Researchers, Scientists, and Drug Development Professionals.
Abstract
Phenyl N-benzylcarbamate is a significant organic compound featuring a central carbamate functional group flanked by a phenyl and a benzyl substituent. This guide provides a detailed exploration of its core chemical properties, reactivity, and established experimental protocols. We delve into its synthesis, spectroscopic signature, and behavior under various reaction conditions, offering insights into its mechanistic pathways. This document is designed to serve as a technical resource for professionals in organic synthesis, medicinal chemistry, and materials science, providing the foundational knowledge required for its effective application and manipulation.
Introduction
Carbamates, esters of carbamic acid, are a cornerstone functional group in organic chemistry, renowned for their stability and diverse applications.[1] They are integral structural motifs in numerous pharmaceuticals, agrochemicals, and polymers, such as polyurethanes.[2] this compound serves as a valuable model compound and synthetic intermediate. Its structure combines the electronic and steric features of both aromatic and benzylic groups, influencing its reactivity and physical properties. Understanding these characteristics is paramount for its strategic use in complex molecular design and synthesis. This guide aims to consolidate the available technical information on this compound, providing a single, comprehensive resource for the scientific community.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a compound are fundamental to its handling, characterization, and application in chemical synthesis.
2.1. Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | benzyl N-phenylcarbamate | PubChem[3] |
| CAS Number | 3422-02-4 | Hoffman Fine Chemicals[4] |
| Molecular Formula | C₁₄H₁₃NO₂ | PubChem[3] |
| Molecular Weight | 227.26 g/mol | PubChem[3] |
| Appearance | Yellow to pale yellow solid | Hoffman Fine Chemicals[4] |
| Boiling Point | 325.2 °C at 760 mmHg | Hoffman Fine Chemicals[4] |
| Solubility | Soluble in organic solvents, moderately soluble in water.[5] | Wikipedia[5] |
2.2. Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons of the phenyl and benzyl groups, the methylene protons of the benzyl group, and the N-H proton of the carbamate.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. Distinct signals are expected for the carbonyl carbon of the carbamate, the aromatic carbons, and the methylene carbon.[6] A published ¹³C-NMR spectrum of a related compound, phenyl N-phenylcarbamate, shows the carbonyl carbon signal appearing around 153 ppm.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. For this compound, characteristic absorption bands would include:
-
N-H stretching (around 3300 cm⁻¹)
-
C=O (carbonyl) stretching of the carbamate (around 1700-1730 cm⁻¹)
-
C-O stretching (around 1200-1250 cm⁻¹)
-
Aromatic C-H and C=C stretching.[7]
-
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The molecular ion peak [M]⁺ would be expected at m/z = 227.[3][8]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is largely dictated by the carbamate functional group. Carbamates exhibit a resonance structure that delocalizes the lone pair of electrons on the nitrogen atom, which influences their stability and reactivity.[1]
3.1. Hydrolysis
Carbamates can be hydrolyzed to their constituent alcohol, amine, and carbon dioxide under acidic or basic conditions. The stability of carbamates towards hydrolysis is generally greater than that of corresponding esters but less than that of amides. The specific conditions required for the hydrolysis of this compound would depend on the reaction temperature and the strength of the acid or base used.
3.2. Thermal Decomposition
3.3. Reactivity with Nucleophiles and Electrophiles
The carbamate group in this compound has both nucleophilic (the nitrogen atom) and electrophilic (the carbonyl carbon) centers.
-
Nucleophilic Attack: The carbonyl carbon is susceptible to attack by strong nucleophiles. This can lead to the cleavage of the carbamate linkage.
-
N-Alkylation/Acylation: The nitrogen atom, after deprotonation with a suitable base, can act as a nucleophile and react with electrophiles such as alkyl halides or acyl chlorides.
3.4. Use as a Protecting Group
The benzyl carbamate group (Cbz or Z) is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis.[11] While this compound itself is not the protecting group, its synthesis is analogous to the introduction of the Cbz group. The Cbz group is valued for its stability under a range of conditions and its selective removal by methods such as catalytic hydrogenation or with strong acids.
Synthesis of this compound
A common and efficient method for the synthesis of carbamates is the reaction of an amine with a chloroformate.[2]
4.1. General Reaction Mechanism
The synthesis of this compound typically involves the reaction of benzylamine with phenyl chloroformate. The reaction proceeds via a nucleophilic acyl substitution mechanism where the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of phenyl chloroformate. A base, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid byproduct.[12]
Caption: General workflow for the synthesis of this compound.
4.2. Detailed Experimental Protocol
The following is a representative protocol for the synthesis of a phenyl carbamate, adapted from a general procedure.[12]
Materials:
-
Benzylamine (1.0 equivalent)
-
Phenyl chloroformate (1.1 equivalents)[13]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Pyridine, Triethylamine) (1.2 equivalents)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 equiv.) and the base (1.2 equiv.) in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
Add phenyl chloroformate (1.1 equiv.), dissolved in a small amount of the reaction solvent, dropwise to the stirred amine solution via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS). This may take several hours.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Applications in Organic Synthesis
This compound and related compounds are valuable intermediates in various organic transformations.
-
Precursors to Other Carbamates: They can be used as starting materials for the synthesis of other carbamates through transesterification reactions.
-
Synthesis of Ureas: Reaction with amines can lead to the formation of substituted ureas.
-
Pharmaceutical and Agrochemical Synthesis: The carbamate moiety is present in many bioactive molecules, and this compound can serve as a building block in the synthesis of such compounds.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][15]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[16]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[14][15] Keep the container tightly closed.[16]
-
First Aid Measures:
Conclusion
This compound is a versatile organic compound with well-defined chemical properties and reactivity. Its synthesis is straightforward, and it serves as a useful intermediate in various synthetic applications. This guide has provided a comprehensive overview of its key characteristics, from its physicochemical and spectroscopic data to its chemical behavior and synthetic methodologies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.
References
- Tarselli, M. A., & Woster, P. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(23), 9117–9146.
- Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.
- The Royal Society of Chemistry. (n.d.). Carbon dioxide utilization in the efficient synthesis of carbamates by deep eutectic solvents (DES) as green and attractive solv.
- MDPI. (n.d.). Recent Advances in the Chemistry of Metal Carbamates.
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
- The Royal Society of Chemistry. (2020). Supporting Information.
- The Journal of Organic Chemistry. (1998).
-
Hoffman Fine Chemicals. (n.d.). CAS 3422-02-4 | Benzyl N-phenylcarbamate. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl phenylcarbamate. Retrieved from [Link]
-
Patsnap. (n.d.). Phenyl chloroformate patented technology retrieval search results. Retrieved from [Link]
-
ResearchGate. (n.d.). Section of 13 C-NMR spectra of phenyl N-phenylcarbamate. Retrieved from [Link]
- Fisher Scientific. (2009). Safety Data Sheet.
-
SpectraBase. (n.d.). benzyl N-phenylcarbamate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and Reactivity of Carbamates. Retrieved from [Link]
- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
-
NIST WebBook. (n.d.). Benzylcarbamate. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl N-phenylcarbamate. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl carbamate. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of phenyl chloroformate. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzylcarbamate. Retrieved from [Link]
-
Grokipedia. (2026). Benzyl carbamate. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support.
-
PubChem. (n.d.). Phenylcarbamate. Retrieved from [Link]
- Indian Journal of Chemistry. (2001).
-
PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
NIST WebBook. (n.d.). Phenyl-n,n-dimethyl carbamate. Retrieved from [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate - Wikipedia [en.wikipedia.org]
- 3. Benzyl phenylcarbamate | C14H13NO2 | CID 319368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. grokipedia.com [grokipedia.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
- 16. Phenyl carbamate - Safety Data Sheet [chemicalbook.com]
Phenyl N-benzylcarbamate mechanism of action in biological systems
An In-Depth Technical Guide to the Mechanism of Action of Phenyl N-benzylcarbamate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Carbamate Moiety
The carbamate functional group, an ester of carbamic acid, is a recurring motif in a vast array of biologically active compounds, from pharmaceuticals to pesticides. Its unique electronic and steric properties allow it to act as a versatile pharmacophore, most notably as an inhibitor of various enzymes. This compound, the focus of this guide, serves as a quintessential model for understanding the intricate mechanisms by which this class of compounds exerts its effects on biological systems. This document provides a comprehensive exploration of the molecular interactions, biochemical consequences, and experimental methodologies relevant to elucidating the mechanism of action of this compound and related carbamates.
Part 1: The Predominant Mechanism - Inhibition of Cholinesterases
The most extensively documented biological activity of many carbamates is the inhibition of cholinesterases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). These serine hydrolases are critical for the termination of synaptic transmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors.
The Carbamylation Reaction: A Pseudoirreversible Covalent Modification
Unlike reversible inhibitors that bind and dissociate from the enzyme, this compound and its congeners typically act as pseudoirreversible inhibitors of cholinesterases. The mechanism involves a two-step process initiated by the nucleophilic attack of the catalytic serine residue within the enzyme's active site on the carbonyl carbon of the carbamate.[1][2] This results in the formation of a transient tetrahedral intermediate, which then collapses, displacing the alcohol or phenol leaving group and forming a stable, carbamylated enzyme conjugate.[2] This covalent modification renders the enzyme inactive. The "pseudo" in pseudoirreversible refers to the fact that the carbamylated enzyme can be very slowly hydrolyzed to regenerate the active enzyme.[1][2]
Differential Inhibition of AChE and BuChE
While the general mechanism of carbamylation is common to both AChE and BuChE, structural differences in their active site gorges can lead to differential inhibition.[3] Some carbamates exhibit selectivity for one enzyme over the other. For instance, phenothiazine carbamates have been shown to act as pseudoirreversible inhibitors of AChE while being reversible inhibitors of BuChE.[1][4] This is attributed to π-π stacking interactions between the phenothiazine moiety and specific aromatic residues (F329 and Y332) in the BuChE active site, which favors a binding mode that does not lead to covalent modification.[1][3] This highlights the importance of the inhibitor's scaffold in determining its mode of action.
Quantitative Analysis of Cholinesterase Inhibition
The inhibitory potency of this compound and its analogs against AChE and BuChE is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Benzyl N-phenylcarbamate | AChE | 535 | [5] |
| Benzyl N-phenylcarbamate | BuChE | 177 | [5] |
| 4-Chlorobenzyl N-phenylcarbamate | AChE | 258 | [5] |
| 4-Chlorobenzyl N-phenylcarbamate | BuChE | 92 | [5] |
| 4-Nitrobenzyl N-phenylcarbamate | AChE | 199 | [5] |
| 4-Nitrobenzyl N-phenylcarbamate | BuChE | 21 | [5] |
Part 2: Broader Mechanistic Horizons - Beyond Cholinesterases
While cholinesterase inhibition is a hallmark of carbamate activity, it is crucial for drug development professionals to recognize that these compounds can engage with other biological targets, leading to a complex pharmacological profile.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
FAAH is a serine hydrolase that plays a key role in the degradation of endocannabinoids. Certain carbamates have been identified as potent, covalent inhibitors of FAAH.[6] The mechanism mirrors that of cholinesterase inhibition, involving the carbamylation of a catalytic serine residue (Ser241 in human FAAH).[6] This inactivation of FAAH leads to an increase in endogenous cannabinoid levels, producing analgesic and anxiolytic effects. The O-biaryl substituents of these carbamate inhibitors are thought to occupy the cytoplasmic access channel of the FAAH active site.[6]
Other Potential Enzymatic Targets
The reactivity of the carbamate electrophile with nucleophilic serine or cysteine residues suggests a broader range of potential targets.
-
Cysteine Proteases: Benzyl carbamates have been identified as covalent reversible inhibitors of the main protease (Mpro) of coronaviruses, which is a cysteine protease.[7] The mechanism likely involves the formation of a thiohemiketal intermediate.
-
Lipoxygenases (LOX): O-phenyl-N-benzyl carbamate has shown potential inhibitory activity against 5-lipoxygenase, an enzyme involved in the inflammatory cascade.[8]
-
Biotin Carboxylase: A derivative containing a phenylcarbamoyl moiety has been shown to inhibit biotin carboxylase, an essential enzyme in fatty acid synthesis in bacteria, suggesting a potential antibacterial application.[9]
Part 3: Experimental Workflows for Mechanistic Elucidation
A multi-pronged experimental approach is essential to definitively characterize the mechanism of action of this compound.
In Vitro Enzyme Inhibition Assays
The initial step in characterizing a potential enzyme inhibitor is to perform in vitro kinetic studies.
Protocol: Ellman's Assay for Cholinesterase Inhibition
-
Reagents:
-
Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Purified AChE or BuChE.
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Phosphate buffer (pH 8.0).
-
-
Procedure:
-
Pipette buffer, DTNB solution, and enzyme solution into a 96-well plate.
-
Add varying concentrations of this compound to the wells. A solvent control (without inhibitor) is essential.
-
Pre-incubate the enzyme with the inhibitor for a defined period to allow for carbamylation to occur.
-
Initiate the reaction by adding the substrate (ATCh or BTCh).
-
The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
-
Monitor the increase in absorbance at 412 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mass Spectrometry for Covalent Adduct Characterization
To confirm covalent modification, mass spectrometry is the gold standard.
-
Procedure:
-
Incubate the target enzyme with an excess of this compound.
-
Remove the excess inhibitor by dialysis or size-exclusion chromatography.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture using MALDI-TOF or LC-MS/MS.[6]
-
-
Data Analysis:
-
In the mass spectrum, search for a peptide with a mass shift corresponding to the addition of the benzylcarbamoyl group (+ C8H7NO).
-
Use tandem MS (MS/MS) to fragment the modified peptide and pinpoint the exact amino acid residue (e.g., serine) that has been carbamylated.[6]
-
Conclusion and Future Perspectives
This compound exemplifies the classical mechanism of carbamate-mediated enzyme inhibition, primarily through the carbamylation of serine hydrolases like cholinesterases. However, the scientific landscape is evolving, revealing a broader range of potential targets and mechanisms. For drug development professionals, a thorough understanding of these multifaceted interactions is paramount. Future research should focus on comprehensive target deconvolution studies using chemoproteomic platforms to identify the full spectrum of off-target effects. This knowledge will be instrumental in designing next-generation carbamate-based therapeutics with enhanced selectivity and improved safety profiles.
References
-
Darvesh, S., Darvesh, K. V., McDonald, R. S., Mataija, D., Walsh, R., Mothana, S., ... & Martin, E. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of medicinal chemistry, 51(14), 4200–4212. [Link]
-
ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. [Link]
-
Darvesh, S., Darvesh, K. V., McDonald, R. S., Mataija, D., Walsh, R., Mothana, S., ... & Martin, E. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. [Link]
-
Darvesh, S., Darvesh, K. V., McDonald, R. S., Mataija, D., Walsh, R., Mothana, S., ... & Martin, E. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. [Link]
-
Kuchar, M., & Dolezal, M. (2007). Substituted benzyl N-phenylcarbamates – their solvolysis and inhibition activity to acetylcholinesterase and butyrylcholinesterase. Arkat USA. [Link]
-
ResearchGate. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. [Link]
-
Abbasi, M. A., et al. (2013). Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbamates. ResearchGate. [Link]
-
Abbasi, M. A., et al. (2013). Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbamates. INIS-IAEA. [Link]
-
Li, J., et al. (2021). Synthesis and biological activity of N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylcarbamate. Journal of Chemical Research. [Link]
-
PubChem. (n.d.). Phenyl Methylcarbamate. National Institutes of Health. [Link]
-
Jin, Q. H., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. [Link]
-
Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. PubMed Central. [Link]
-
Kalluraya, B., et al. (2012). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research. [Link]
-
Tran, T. H., & Blanchard, J. S. (2022). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate. PubMed. [Link]
-
de Oliveira, M. S., et al. (2022). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. PubMed Central. [Link]389278/)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Versatility of Phenyl N-Benzylcarbamate Derivatives
Abstract
The carbamate functional group is a cornerstone in medicinal chemistry, valued for its unique chemical properties, including its role as a stable amide isostere and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] This guide focuses on a specific, privileged scaffold: the phenyl N-benzylcarbamate core. Derivatives of this structure have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities. This document provides an in-depth exploration of their synthesis, mechanisms of action, and structure-activity relationships across key therapeutic areas, including oncology, infectious diseases, and neurology. We will dissect their potential as enzyme inhibitors, anticancer agents, and antimicrobial compounds, providing field-proven experimental protocols and data-driven insights to guide future research and development for scientists and drug development professionals.
Introduction: The Carbamate Scaffold in Drug Design
The carbamate group (-NHCO-O-), a hybrid of an amide and an ester, offers a compelling combination of chemical stability and biological reactivity that has made it a frequent feature in approved therapeutics.[1] Unlike esters, carbamates are generally more resistant to hydrolysis by esterases, enhancing their pharmacokinetic profiles.[1] Simultaneously, their ability to act as both hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl oxygen) allows for potent and specific interactions with protein targets.[1]
The this compound scaffold, specifically, provides a rich framework for medicinal chemistry exploration. The two aromatic rings—the phenyl group attached to the nitrogen and the benzyl group attached to the carbamate oxygen (or vice versa)—offer numerous positions for substitution. This allows for the fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and drug-like characteristics for a diverse range of biological targets. This guide synthesizes the current understanding of this chemical class, highlighting its most promising therapeutic applications.
General Synthesis Strategies
The synthesis of this compound derivatives is typically straightforward, lending itself to the creation of diverse chemical libraries for screening. The most common approaches involve the coupling of anilines with chloroformates or the reaction of benzoic acids with anilines via carbodiimide-mediated coupling.
A representative synthetic pathway involves the reaction of a substituted aniline with a suitable phenyl chloroformate in the presence of a base to neutralize the HCl byproduct. This method is efficient and tolerates a wide variety of functional groups on both aromatic rings.
Caption: General synthesis of O-phenyl-N-aryl carbamates.
Experimental Protocol: Synthesis of O-phenyl-N-(4-chlorophenyl) Carbamate
This protocol describes a standard procedure for synthesizing a representative derivative.
-
Reagent Preparation:
-
Dissolve 4-chloroaniline (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (TEA, 1.2 eq) to the solution to act as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction:
-
Slowly add phenyl chloroformate (1.05 eq) dropwise to the stirred solution over 15-20 minutes. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Monitoring and Workup:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Trustworthiness: These washing steps serve to remove unreacted starting materials, the TEA·HCl salt, and any acidic or basic impurities, ensuring a clean crude product.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure O-phenyl-N-(4-chlorophenyl) carbamate.
-
Key Biological Activities
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, most notably as enzyme inhibitors that disrupt cancer cell signaling and survival pathways.
Mechanism of Action: Inhibition of USP1/UAF1 Deubiquitinase Complex
One of the most promising anticancer mechanisms for this class is the inhibition of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex.[2][3] USP1 plays a critical role in the DNA damage response by deubiquitinating key proteins like PCNA and FANCD2.[3] Inhibiting USP1/UAF1 leads to an accumulation of monoubiquitinated PCNA (Ub-PCNA), which stalls DNA replication forks and induces apoptosis in cancer cells, particularly in non-small cell lung cancer (NSCLC).[2][3]
Caption: Inhibition of the USP1/UAF1 pathway by carbamate derivatives.
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry campaigns have revealed key structural features that govern the potency of these inhibitors.[2]
-
Pyrimidinamine Core: An N-benzyl-2-phenylpyrimidin-4-amine core was identified as a potent scaffold.
-
Substitution on the Benzyl Ring: Substitution at the 3- and 4-positions of the benzylamine ring is well-tolerated. Pyridine moieties, in particular, can enhance potency. For example, replacing the phenyl ring with a 3-pyridine led to a compound with an IC₅₀ of 1.1 µM.[2]
-
Substitution on the Phenyl Ring: Small alkyl groups (e.g., isopropyl) at the 2-position of the phenyl ring significantly improve potency, with one derivative showing an IC₅₀ of 180 nM.[2]
Quantitative Data: USP1/UAF1 Inhibition and Anticancer Activity
| Compound ID | R Group (Phenyl Ring) | R' Group (Benzyl Ring) | USP1/UAF1 IC₅₀ (µM) | Cell Survival IC₅₀ (µM, NSCLC) | Reference |
| 12 | H | 4-phenyl | 3.7 | Not Reported | [2] |
| 17 | H | 3-pyridyl | 1.1 | Not Reported | [2] |
| 28 | 2-isopropyl | 3-pyridyl | 0.18 | Not Reported | [2] |
| 70 (ML323) | 2-isopropyl | 3-(1H-imidazol-1-yl) | < 0.1 | ~0.3 | [2][3] |
| 4f | Imidazole-based | 4-fluoro | Not Reported | 7.5 (A549) | [4] |
| 4e | Imidazole-based | 4-methoxy | Not Reported | 8.9 (A549) | [4] |
Experimental Protocol: In-Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed human cancer cell lines (e.g., A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the existing media with media containing the compounds at various concentrations (e.g., 0.01 µM to 100 µM).[5] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Broader Enzyme Inhibition
Beyond cancer, these derivatives have shown promise as inhibitors of other clinically relevant enzymes.
-
Cholinesterase and Monoamine Oxidase Inhibition: Certain (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as potent inhibitors of monoamine oxidase (MAO-A and MAO-B) and butyrylcholinesterase (BChE).[6][7] This dual activity is highly relevant for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease, where both cholinergic and monoaminergic pathways are dysregulated.[6] For instance, some compounds showed selective MAO-A inhibition with IC₅₀ values as low as 1.38 µM.[6][7]
-
Coronavirus Mpro Inhibition: In the search for antivirals, a legacy collection of cysteine protease inhibitors identified benzyl carbamate derivatives as potent inhibitors of the SARS-CoV-2 main protease (Mpro).[8][9] One derivative, compound 5b , was the most potent, with an IC₅₀ value of 0.128 µM against SARS-CoV-2 Mpro.[8] These compounds act as covalent reversible inhibitors, forming a bond with the catalytic cysteine residue in the Mpro active site.[8][9]
-
Other Enzymes: Various O-phenyl-N-aryl carbamates have shown inhibitory activity against acetylcholinesterase and 5-lipoxygenase, highlighting their potential in treating inflammation and neurological conditions.
Quantitative Data: Enzyme Inhibition
| Compound Class | Target Enzyme | Best IC₅₀ (µM) | Therapeutic Area | Reference |
| Dihydroisoquinoline Carboxamides | MAO-A | 1.38 | Neurodegeneration | [6][7] |
| Benzyl Carbamates (vinyl ketone) | SARS-CoV-2 Mpro | 0.128 | Antiviral (COVID-19) | [8][9] |
| O-phenyl-N-aryl Carbamates | Acetylcholinesterase | Active (qualitative) | Neurodegeneration | |
| O-phenyl-N-aryl Carbamates | 5-Lipoxygenase | Active (qualitative) | Anti-inflammatory |
Antimicrobial and Antifungal Activity
The this compound scaffold is also a fruitful starting point for developing novel antimicrobial agents.
-
Antiviral (Enterovirus 71): A series of N-phenylbenzamide derivatives were synthesized and tested against Enterovirus 71 (EV71), a major cause of hand-foot-mouth disease.[10] The compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e ) was particularly active, with IC₅₀ values ranging from 5.7 to 12 µM against various EV71 strains and exhibiting low cytotoxicity.[10]
-
Antifungal: N-aryl carbamate derivatives have demonstrated good in-vitro antifungal activity against a panel of seven plant fungal pathogens, with many compounds showing over 60% inhibition at a concentration of 50 µg/mL.[11] One derivative, 1af , was most potent against F. graminearum with an EC₅₀ of 12.50 µg/mL.[11]
-
Antibacterial: N-(benzyl carbamoyl)-2-hydroxy substituted benzamides have shown activity against bacteria such as Bacillus subtilis.[12] Additionally, salicylanilide derivatives, which share structural similarities, are active against Gram-positive bacteria with MIC values between 2.5–5.0 mg/mL.[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the target bacterial or fungal strain (e.g., S. aureus, C. albicans) adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add the standardized inoculum to each well. Trustworthiness: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]
Consolidated Structure-Activity Relationship (SAR) Insights
Across the various biological activities, several general SAR trends can be identified for the this compound scaffold. These insights are critical for guiding the design of more potent and selective next-generation compounds.
Caption: Summary of key structure-activity relationships.
-
Importance of Electron-Withdrawing Groups: For antischistosomal and anticancer activities, the presence of electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) on one of the phenyl rings often enhances potency.[4][14]
-
Positional Isomerism: The position of substituents is critical. For instance, in N-phenylbenzamide antischistosomal agents, para-substitution on one of the phenyl rings appears necessary for potency, while meta-substitution on both rings can completely abolish activity.[14]
-
Role of Heterocycles: Replacing a phenyl ring with a nitrogen-containing heterocycle like pyridine or imidazole is a common and effective strategy to improve potency, solubility, and metabolic stability, as seen in the USP1/UAF1 inhibitors.[2]
-
The Carbamate Linker: The carbamate group itself is a key pharmacophoric feature, likely involved in critical hydrogen bonding with target proteins. Its relative stability contributes to a favorable pharmacokinetic profile.[1]
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and "druggable" framework in modern medicinal chemistry. The synthetic accessibility of these derivatives, combined with their demonstrated efficacy across a remarkable range of biological targets, underscores their continued importance. The research highlighted in this guide reveals potent activities in oncology (USP1/UAF1 inhibition), neurology (MAO/BChE inhibition), and infectious diseases (antiviral, antifungal, antibacterial).
Future research should focus on several key areas:
-
Improving Selectivity: As many derivatives show broad activity, future design efforts should focus on enhancing selectivity for specific enzyme isoforms or microbial targets to minimize off-target effects.
-
Pharmacokinetic Optimization: While the carbamate group offers stability, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of lead compounds is necessary to ensure they are viable clinical candidates.
-
Exploring New Targets: Given the scaffold's versatility, high-throughput screening against new and emerging biological targets could uncover entirely new therapeutic applications.
By leveraging the structure-activity relationship knowledge base, employing mechanism-based design, and integrating advanced computational tools, the full therapeutic potential of this compound derivatives can be realized, paving the way for the next generation of innovative medicines.
References
- Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. PMC - NIH.
- Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbam
- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PMC - PubMed Central.
- Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbam
- New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Comput
- Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR.
- Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed.
- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC - PubMed Central.
- (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI.
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
- Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. PMC - NIH.
- Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. PubMed.
- Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Deriv
- Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. PubMed.
- (S)- N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1 H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. PubMed.
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. NIH.
- Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines.
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. (S)- N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1 H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to Phenyl N-benzylcarbamate
This in-depth technical guide provides a detailed analysis of the spectroscopic data for Phenyl N-benzylcarbamate, a molecule of interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction: The Structural Elucidation of this compound
This compound is a carbamate derivative featuring both a phenyl and a benzyl group attached to the nitrogen atom. The carbamate functional group is a key structural motif in many biologically active compounds and polymers. Accurate characterization of this molecule is paramount for quality control, reaction monitoring, and understanding its chemical behavior. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS spectra of this compound.
To provide a practical context, a plausible synthetic route to this compound is outlined below. This synthesis involves the reaction of phenyl isocyanate with benzyl alcohol, a common method for carbamate formation.
Caption: Key NMR correlations for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Instrument Setup: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Carbamate |
| 3100-3000 | C-H stretch | Aromatic |
| ~1700 | C=O stretch | Carbamate |
| 1600-1450 | C=C stretch | Aromatic ring |
| ~1530 | N-H bend | Carbamate |
| ~1220 | C-O stretch | Carbamate |
| ~1250 | C-N stretch | Carbamate |
Authoritative Grounding: The characteristic C=O stretching frequency for carbamates is a strong indicator of this functional group. [1]Aromatic compounds show characteristic C-H stretching vibrations in the 3100-3000 cm⁻¹ region and C=C stretching in the 1600-1400 cm⁻¹ range. [2]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, which involves bombarding the sample with a high-energy electron beam.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion at a specific mass-to-charge ratio.
Expected Mass Spectrometry Data:
The molecular weight of this compound (C₁₄H₁₃NO₂) is 227.26 g/mol . [3] Expected Fragmentation Pattern:
Under EI conditions, the molecular ion peak ([M]⁺) at m/z = 227 is expected. Key fragmentation pathways for carbamates often involve cleavage of the C-O and C-N bonds.
-
Loss of the benzyl group: A significant fragment would be observed at m/z = 91, corresponding to the tropylium ion ([C₇H₇]⁺), a very stable carbocation.
-
Loss of the phenoxy group: Cleavage of the O-phenyl bond could lead to a fragment corresponding to the benzyl isocyanate cation.
-
McLafferty rearrangement is not possible for this molecule as it lacks a gamma-hydrogen.
Caption: Plausible MS fragmentation of this compound.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. This guide has detailed the expected spectroscopic data and the underlying principles for their interpretation. By following the outlined experimental protocols and utilizing the provided reference data, researchers can confidently identify and characterize this important chemical entity.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [Link] [1]2. PubChem. (n.d.). Benzyl phenylcarbamate. National Center for Biotechnology Information. Retrieved from [Link] [3]3. Reddit. (2020, June 20). chemical shift of carbamate. r/OrganicChemistry. Retrieved from [Link] [4]4. University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Sources
Phenyl N-Benzylcarbamate: A Comprehensive Technical Guide
This guide provides an in-depth exploration of phenyl N-benzylcarbamate, a significant molecule in the landscape of organic synthesis. Delving into its historical context, synthesis, and chemical properties, this document serves as a critical resource for researchers, scientists, and professionals in drug development.
Introduction: The Emergence of a Versatile Carbamate
This compound, with the chemical formula C₁₄H₁₃NO₂, belongs to the carbamate class of organic compounds. Carbamates are esters of carbamic acid and are recognized for their diverse applications, ranging from pharmaceuticals to agrochemicals.[1] The history of carbamates dates back to the 19th century, with significant developments in their application as pesticides and in the creation of polyurethane polymers.[2] this compound, in particular, holds a noteworthy position due to its role as a protected form of aniline and its utility in various synthetic transformations. The benzyloxycarbonyl (Cbz or Z) group, a key feature of this molecule, was famously introduced by Leonidas Zervas and Max Bergmann in 1932 as a protective group in peptide synthesis, a landmark that revolutionized the field.[3][4]
Historical Context and Discovery
While the celebrated discovery of the benzyloxycarbonyl (Cbz) protecting group by Bergmann and Zervas in 1932 for peptide synthesis is a cornerstone of organic chemistry, the specific first synthesis of this compound is less definitively documented in readily available historical records.[2] However, its conceptual foundation lies in the broader, systematic exploration of carbamate chemistry that gained momentum in the late 19th and early 20th centuries.
The synthesis of carbamates, in general, has been an area of active investigation for over a century. Early methods often involved the reaction of isocyanates with alcohols or phenols. The reaction of benzyl chloroformate with aniline represents a more direct and modern approach to synthesizing this compound and has been a subject of study to optimize reaction conditions and yields.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3422-02-4 | [5][6] |
| Molecular Formula | C₁₄H₁₃NO₂ | [5] |
| Molecular Weight | 227.26 g/mol | [5] |
| Appearance | Yellow to pale yellow solid | [6] |
| Boiling Point | 325.2°C at 760 mmHg | [6] |
| Density | 1.198 g/cm³ | [6] |
| Refractive Index | 1.621 | [6] |
Spectroscopic Data:
The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the different types of protons and their neighboring environments. For a related compound, Phenyl Benzyl(ethyl)carbamate, the benzyl protons appear as a singlet around 4.5 ppm, while the aromatic protons are observed as multiplets in the 7.0-7.4 ppm region.[7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the carbamate group is a key diagnostic peak, typically appearing around 154-155 ppm. The benzylic carbon is observed around 50 ppm, with the aromatic carbons resonating in the 120-140 ppm range.[5][7]
-
IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present. Key absorptions include the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1700-1730 cm⁻¹), and C-O stretching bands.[8]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. For this compound, the molecular ion peak (M+) is expected at m/z 227.[5][9]
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes, with the most common being the reaction of benzyl chloroformate with aniline.
Primary Synthesis Route: Reaction of Benzyl Chloroformate with Aniline
This method is a direct and widely used approach for the formation of the carbamate linkage.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add an organic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Reagent Addition: Cool the reaction mixture in an ice bath (0°C). Slowly add a solution of benzyl chloroformate in the same solvent to the stirred aniline solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Causality in Experimental Choices:
-
The use of an inert atmosphere prevents side reactions with atmospheric moisture and carbon dioxide.
-
The addition of a base is crucial to neutralize the HCl generated, which would otherwise protonate the aniline, rendering it non-nucleophilic and halting the reaction.
-
Slow addition of benzyl chloroformate at low temperature helps to control the exothermicity of the reaction and minimize the formation of byproducts.
Self-Validating System:
The purity of the synthesized this compound can be validated through melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), comparing the obtained data with established literature values.
Diagram of the Primary Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Applications in Organic Synthesis
The primary application of this compound is as a stable, crystalline solid that can be used as a source of the benzyloxycarbonyl (Cbz) protecting group for amines. This is particularly useful in situations where the direct use of the lachrymatory and less stable benzyl chloroformate is undesirable.
Logical Relationship of Applications:
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl phenylcarbamate | C14H13NO2 | CID 319368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. spectrabase.com [spectrabase.com]
Phenyl N-benzylcarbamate: A Framework for Determining and Understanding its Solubility in Common Organic Solvents
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. Phenyl N-benzylcarbamate, a molecule incorporating both aromatic and carbamate functionalities, presents a nuanced solubility profile that demands a systematic approach for characterization. This technical guide moves beyond a simple recitation of data to establish a comprehensive framework for researchers, scientists, and drug development professionals. We will dissect the theoretical underpinnings of its solubility based on molecular structure, provide a rigorous, field-validated experimental protocol for accurate measurement, and offer insights into interpreting the resulting data. This document is designed to serve as a practical and authoritative resource for pre-formulation and process chemistry teams.
Theoretical Foundation: Predicting Solubility Behavior
Understanding the solubility of this compound begins with a thorough analysis of its physicochemical properties. The interplay between its polar and non-polar regions dictates its interaction with various solvents.
Physicochemical Profile
The fundamental properties of this compound provide the basis for all solubility predictions. These values, sourced from authoritative chemical databases, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 227.26 g/mol | PubChem[1] |
| IUPAC Name | benzyl N-phenylcarbamate | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 3.0 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 (from the N-H group) | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 (from the two oxygen atoms) | PubChem[1] |
The XLogP3-AA value of 3.0 indicates a significant degree of lipophilicity, suggesting that the compound will favor non-aqueous environments. However, the presence of hydrogen bond donors and acceptors points to the potential for specific interactions with polar solvents.
The Principle of "Like Dissolves Like"
The solubility of a solute in a solvent is governed by the principle that substances with similar intermolecular forces are more likely to be miscible.[2][3][4] this compound is an amphiphilic molecule, containing both non-polar and polar regions.
-
Non-Polar Character: The two phenyl rings (the benzyl and phenyl groups) are large, non-polar, and hydrophobic. These regions will interact favorably with non-polar solvents through van der Waals forces.
-
Polar Character: The central carbamate linkage (-O-C(=O)-NH-) is polar. The nitrogen-hydrogen (N-H) bond can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the ester oxygen are hydrogen bond acceptors.[5][6] This polarity is crucial for its solubility in polar solvents.
This dual nature suggests that this compound is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane). Instead, optimal solubility is anticipated in solvents of intermediate polarity that can effectively solvate both the aromatic rings and the carbamate group.
The Critical Role of Hydrogen Bonding
The carbamate group's ability to participate in hydrogen bonding is a primary driver of its solubility in polar solvents.[7][8]
-
Polar Protic Solvents (e.g., ethanol, methanol) contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[4] They can form strong hydrogen bonds with the carbamate's N-H donor and C=O acceptor sites.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO) lack O-H or N-H bonds but have atoms that can accept hydrogen bonds.[9] These solvents can interact strongly with the carbamate's N-H donor site.
The strength of these interactions directly competes with the solute-solute interactions in the crystal lattice. For dissolution to occur, the energy gained from solvent-solute interactions must overcome the energy holding the crystal together.
Effect of Temperature
For the vast majority of organic solids, solubility increases with increasing temperature.[10] This is because the dissolution process is typically endothermic (ΔH > 0), meaning it requires an input of energy to break the solute's crystal lattice. According to the van 't Hoff equation, increasing the temperature of an endothermic process favors the formation of products, resulting in a higher concentration of the dissolved solute at equilibrium.[11] This principle is the foundation of recrystallization techniques used for purification.
A Validated Protocol for Experimental Solubility Determination
To obtain reliable and reproducible data, a standardized experimental protocol is essential. The saturation shake-flask method is the universally recognized gold standard for determining equilibrium solubility.[12][13] The following protocol is a synthesis of best practices and is designed to be a self-validating system.[14]
The Equilibrium Shake-Flask Method: A Step-by-Step Protocol
This method establishes an equilibrium between the undissolved solid solute and a saturated solution, providing the true thermodynamic solubility value.
2.1.1 Phase 1: Preparation
-
Solvent Selection: Choose a range of common organic solvents representing different polarity classes (e.g., Toluene [non-polar], Dichloromethane [non-polar], Diethyl Ether [non-polar], Acetone [polar aprotic], Ethyl Acetate [polar aprotic], Acetonitrile [polar aprotic], Isopropanol [polar protic], Ethanol [polar protic]).
-
Vessel Preparation: Use clear glass vials (e.g., 4 mL or 8 mL) with screw caps and chemically inert septa. Ensure vials are scrupulously clean and dry. Label each vial clearly with the compound name, solvent, and temperature.
-
Addition of Solute: Accurately weigh an excess amount of solid this compound and add it to each vial.
-
Causality: An excess of solid is critical to ensure that the solution becomes saturated and that a solid phase remains at equilibrium.[13] This confirms that the measured concentration represents the solubility limit. A good starting point is to add enough solid so that it is clearly visible after the equilibration period.
-
2.1.2 Phase 2: Equilibration
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to each vial.
-
Incubation and Agitation: Secure the vials in an orbital shaker or on a rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a prolonged period, typically 24 to 48 hours.[15][16]
-
Causality: Continuous agitation ensures intimate contact between the solid and the solvent, facilitating the dissolution process.[15] An extended incubation period is necessary to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[17] For some poorly soluble compounds, this may take up to 72 hours.[16]
-
2.1.3 Phase 3: Phase Separation
-
Sedimentation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.[18]
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) and dispense the clear, filtered saturated solution into a clean analysis vial.
-
Causality: This step is the most critical for accuracy. Filtration is mandatory to separate the saturated liquid phase from the undissolved solid particles.[15] Failure to do so will lead to an overestimation of solubility. The filter pore size must be small enough to remove fine particulates.
-
2.1.4 Phase 4: Analysis
-
Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for the solubility test.
-
Quantification: Analyze the filtered saturated solution and the calibration standards using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Causality: HPLC provides the necessary specificity and sensitivity to accurately quantify the concentration of the dissolved compound.[12] A calibration curve generated from the standards is used to determine the concentration in the unknown sample, which corresponds to its equilibrium solubility.
-
-
Calculation: Calculate the solubility in desired units (e.g., mg/mL or mol/L) from the concentration determined via the calibration curve.
Data Presentation and Interpretation
The results from the experimental protocol should be meticulously documented to allow for clear comparison and interpretation.
Quantitative Data Summary
The following table provides a template for presenting the experimentally determined solubility data for this compound at a standard temperature.
| Solvent | Solvent Class | Dielectric Constant (Approx.) | Solubility at 25°C (mg/mL) | Observations |
| Hexane | Non-Polar | 1.9 | [Experimental Value] | e.g., Very Poorly Soluble |
| Toluene | Non-Polar | 2.4 | [Experimental Value] | e.g., Sparingly Soluble |
| Dichloromethane | Polar Aprotic | 9.1 | [Experimental Value] | e.g., Soluble |
| Ethyl Acetate | Polar Aprotic | 6.0 | [Experimental Value] | e.g., Freely Soluble |
| Acetone | Polar Aprotic | 21 | [Experimental Value] | e.g., Freely Soluble |
| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Value] | e.g., Soluble |
| Isopropanol | Polar Protic | 18 | [Experimental Value] | e.g., Soluble |
| Ethanol | Polar Protic | 24.5 | [Experimental Value] | e.g., Soluble |
Interpreting the Results
-
Correlation with Polarity: The highest solubility values are expected in solvents like ethyl acetate, acetone, and dichloromethane. These solvents have an intermediate polarity and are effective hydrogen bond acceptors, allowing them to interact favorably with both the non-polar phenyl rings and the polar carbamate group.
-
Protic vs. Aprotic: A comparison between solvents of similar dielectric constants but different classes (e.g., isopropanol vs. acetone) can reveal the specific importance of the solvent's hydrogen bond donating ability.
-
Low-Polarity Solvents: Solvents like hexane and toluene are expected to yield lower solubility values. While they can solvate the aromatic rings, they cannot effectively interact with the polar carbamate moiety, making it difficult to overcome the crystal lattice energy.
-
Predictive Power: Once characterized, this solubility profile is invaluable for selecting appropriate solvents for reaction chemistry, purification (crystallization), and formulation development.
Conclusion
The solubility of this compound is a complex function of its molecular structure, driven by a balance between its significant non-polar surface area and its polar, hydrogen-bonding carbamate core. This guide provides the theoretical and practical framework necessary for its accurate characterization. By combining a predictive understanding based on physicochemical properties with rigorous experimental determination using the shake-flask method, researchers can generate the reliable, high-quality data essential for advancing drug development programs.
References
-
AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]
-
Wikipedia. (2024). Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]
-
De Fina, K. M., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. Retrieved from [Link]
-
Kayan, B., & Gözmen, B. (2012). Solubility and Decomposition of Organic Compounds in Subcritical Water. IntechOpen. Retrieved from [Link]
-
Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica. Retrieved from [Link]
-
Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Huc, I., & Gellman, S. H. (1998). Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria. The Journal of Organic Chemistry. Retrieved from [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
Falla, C. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
University of the Cumberlands. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Black, S. (2018). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]
-
Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Solubility of Things. (n.d.). Carbofuran. Retrieved from [Link]
-
YouTube. (2020). Solubility 3 Temperature dependence of aqueous solubility. Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
ACS Publications. (1998). Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 319368, Benzyl phenylcarbamate. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 3422-02-4 | Benzyl N-phenylcarbamate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Control of Properties through Hydrogen Bonding Interactions in Conjugated Polymers. Retrieved from [Link]
-
Solubility of Things. (n.d.). Phenyl N-methylcarbamate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60681147, phenyl N-benzyl-N-propan-2-ylcarbamate. Retrieved from [Link]
-
Wikipedia. (2024). Urea. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7591, Ethyl N-phenylcarbamate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69322, Phenyl carbamate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of benzyl isopropoxymethyl carbamate. Retrieved from [Link]
-
ResearchGate. (2012). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. Retrieved from [Link]
-
Wikipedia. (2024). Benzyl carbamate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16034, Phenyl Methylcarbamate. Retrieved from [Link]
-
Grokipedia. (2026). Benzyl carbamate. Retrieved from [Link]
-
DigitalCommons@USU. (1984). Ab Initio Investigation of Hydrogen Bonding by Carbamates. Retrieved from [Link]
-
YouTube. (2023). How Does Solvent Polarity Impact Compound Solubility?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl N-phenylcarbamate. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
- Google Patents. (2007). WO2007014973A2 - Method of obtaining phenyl carbamates.
- Google Patents. (2008). EP1939172A2 - Method of obtaining phenyl carbamates.
Sources
- 1. Benzyl phenylcarbamate | C14H13NO2 | CID 319368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. m.youtube.com [m.youtube.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Ab Initio Investigation of Hydrogen Bonding by Carbamates. Complexes " by M. Remko and Steve Scheiner [digitalcommons.usu.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Control of Properties through Hydrogen Bonding Interactions in Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Solubility - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Thermogravimetric analysis of phenyl N-benzylcarbamate stability
An In-Depth Technical Guide to the Thermogravimetric Analysis of Phenyl N-benzylcarbamate Stability
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the thermal stability of this compound using Thermogravimetric Analysis (TGA). Carbamates are pivotal functional groups in medicinal chemistry and drug design, making a thorough understanding of their thermal behavior essential for drug development, formulation, and stability studies.[1] This document, intended for researchers and drug development professionals, moves beyond a standard protocol to explain the causality behind experimental choices. We will explore the predicted thermal decomposition pathways of this compound, present a detailed, self-validating TGA methodology, and offer insights into the interpretation of the resulting data.
Introduction: The Significance of Carbamate Stability
Organic carbamates are amide-ester hybrids that are integral to a wide array of pharmaceuticals.[1] Their unique structure allows them to act as peptide bond surrogates, enhancing metabolic stability and the ability to permeate cell membranes.[1] The stability of the carbamate linkage is therefore a critical parameter, directly influencing a drug's shelf-life, manufacturing process conditions, and degradation profile. This compound serves as an excellent model compound, incorporating both an N-benzyl group and a phenyl ester, which present distinct chemical features that influence its decomposition.
Thermogravimetric Analysis (TGA) is an indispensable technique for assessing thermal stability.[2] It measures the change in a sample's mass as a function of temperature in a controlled atmosphere, providing precise data on decomposition temperatures, compositional changes, and reaction kinetics.[2][3][4]
Foundational Principles: Strategic TGA for Carbamate Analysis
A TGA instrument consists of a high-precision balance, a furnace, and a temperature controller.[2][5] The sample is placed in a crucible on the balance, and the furnace subjects it to a defined temperature program.[2] An inert purge gas, typically nitrogen, flows over the sample to remove any gaseous decomposition products.[5][6]
The output, a thermogram, plots the percentage of initial mass remaining against temperature. The first derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.
Caption: Core components and workflow of a Thermogravimetric Analysis experiment.
Predicted Thermal Decomposition of this compound
While specific TGA data for this compound is not extensively published, its degradation mechanism can be predicted based on studies of analogous N-aryl and N-substituted carbamates.[7][8][9] The thermal decomposition of carbamates can proceed through several competing pathways.[8][10] For this compound, two primary pathways are plausible under inert conditions.
Pathway A: Dissociation into Isocyanate and Alcohol This is a common route for N-monosubstituted carbamates.[8] The molecule cleaves to form an isocyanate and an alcohol. Depending on which C-O bond breaks, two outcomes are possible:
-
A1: Cleavage of the aryl C-O bond to yield benzyl isocyanate and phenol .
-
A2: Cleavage of the benzyl N-C bond is less likely, but could theoretically yield phenyl isocyanate and benzyl alcohol.
Pathway B: Decarboxylation to Form a Secondary Amine This pathway involves the elimination of carbon dioxide to form a secondary amine. For this compound, it would produce N-benzylaniline and CO₂ . Studies on similar compounds have shown that decomposition can yield an amine and carbon dioxide.[7][9]
The relative dominance of these pathways is influenced by bond strengths and the stability of the transition states and final products. The initial mass loss observed in TGA would likely correspond to the most kinetically favorable of these routes.
Caption: Plausible thermal decomposition pathways for this compound.
Experimental Protocol: A Self-Validating Methodology
This protocol is designed to ensure reproducibility and accuracy. The choice of parameters is critical for obtaining high-quality data.
4.1. Instrument & Materials
-
Instrument: Calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or equivalent).[11]
-
Crucibles: 150 µL alumina crucibles.[11] Alumina is chosen for its inertness at high temperatures.
-
Sample: this compound, high purity.
-
Purge Gas: High-purity nitrogen (99.999%).
4.2. Experimental Procedure
-
Instrument Preparation: Turn on the TGA instrument and allow it to stabilize. Start the nitrogen purge gas at a flow rate of 50 mL/min.[11] This rate is sufficient to ensure an inert atmosphere and efficiently remove decomposition products.
-
Crucible Tare: Place an empty alumina crucible in the instrument's auto-sampler or on the balance manually. Perform an automatic weighing of the empty crucible to tare it.[11]
-
Sample Preparation: Under a fume hood, carefully weigh 5-10 mg of this compound directly into the tared crucible.[11] This sample size is optimal; it is large enough to be representative and small enough to minimize thermal gradients within the sample.
-
Loading: Place the filled crucible back into its designated position in the instrument.
-
Method Programming: Set up the following thermal method:
-
Segment 1 (Equilibration): Hold at 30 °C for 5 minutes. This ensures the sample starts at a stable, known temperature.
-
Segment 2 (Heating Ramp): Heat from 30 °C to 600 °C at a rate of 10 °C/min.[3] This heating rate provides a good balance between resolution of thermal events and total analysis time.
-
Segment 3 (Isothermal Hold): Hold at 600 °C for 5 minutes to ensure all decomposition is complete.
-
Gas Flow: Maintain a constant nitrogen flow of 50 mL/min throughout the experiment.
-
-
Blank Run: Perform a run with an empty crucible using the exact same method. This "blank" curve will be subtracted from the sample curve to correct for any instrumental drift or buoyancy effects.[11]
-
Data Collection & Analysis: Start the experiment. The instrument will automatically record mass as a function of temperature. After the run, use the instrument software to:
-
Subtract the blank curve from the sample curve.
-
Normalize the data to percentage mass.
-
Generate the TGA (mass % vs. temp) and DTG (derivative mass loss vs. temp) curves.
-
Determine the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak) from the DTG curve, and the percentage of residual mass.
-
Data Interpretation and Expected Results
The resulting thermogram for this compound is expected to show a single, significant mass loss step, indicating that the decomposition occurs within a relatively narrow temperature range.
| Parameter | Predicted Value Range | Significance |
| Tonset (Onset Temperature) | 180 - 220 °C | The temperature at which significant thermal degradation begins. This is a primary indicator of thermal stability. |
| Tpeak (Peak Temperature) | 210 - 250 °C | The temperature of the maximum rate of decomposition, identified as the peak on the DTG curve. |
| Mass Loss (%) | ~100% | The total percentage of mass lost during heating. A near-100% loss indicates complete decomposition into volatile products with no char residue. |
| Residual Mass @ 600 °C (%) | < 1% | The mass remaining at the end of the analysis. A low value confirms decomposition to volatile species. |
Table 1: Predicted TGA data for the thermal decomposition of this compound in a nitrogen atmosphere.
The mass loss step would correspond to the volatilization of the fragments from one of the proposed decomposition pathways. For example, if Pathway B (decarboxylation) dominates, the initial molecule (M.W. 227.26 g/mol ) would lose CO₂ (M.W. 44.01 g/mol ) and form N-benzylaniline (M.W. 183.25 g/mol ), which would then volatilize. The entire sample would eventually be lost. Analyzing the evolved gases using a coupled technique like TGA-MS (Mass Spectrometry) would be required to definitively identify the decomposition products and confirm the exact mechanism.
Conclusion
Thermogravimetric analysis is a powerful and essential tool for characterizing the thermal stability of this compound and related pharmaceutical compounds. By employing a systematic and well-reasoned experimental protocol, researchers can obtain reliable and reproducible data on decomposition temperatures and degradation profiles. The insights gained from TGA are critical for guiding decisions in drug formulation, establishing appropriate storage conditions, and ensuring the overall quality and safety of pharmaceutical products. The predicted decomposition pathways suggest a clean, single-step degradation, but further analysis with evolved gas analysis techniques is recommended for complete mechanistic elucidation.
References
- Thorne, M. P. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2543.
- Canadian Science Publishing. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry.
- Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.
- Al-Awadi, N. A., & Taylor, R. (1985). The Thermal Decomposition of Carbarnates and Carbonates of 2-Arylpropan-2-01s and I -Aryl-I -phenylethanols. Journal of the Chemical Society, Perkin Transactions 2.
- Thorne, M. P. (1969). The Thermal Decomposition of N-Arylcarbamates of t-Alcohols. 2. Effects of Solvent, Temperature, and Substituents. Canadian Journal of Chemistry, 47(15), 2899-2905.
- Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Scholarly Journal of Food and Nutrition.
- ResearchGate. (1972). The thermal decompositions of casbamates. III.
- Unknown. (n.d.). Thermogravimetric Analysis. Source document provided.
- LibreTexts. (2022). Thermogravimetric analysis (TGA). Chemistry LibreTexts.
- Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA). TCA Lab.
- EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). EPFL.
- T. S. Kamble, et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Wikipedia. (n.d.). Thermogravimetric analysis. Wikipedia.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 5. etamu.edu [etamu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. epfl.ch [epfl.ch]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Phenyl N-benzylcarbamate
This guide provides an in-depth technical exploration of the methodologies and considerations involved in determining the crystal structure of Phenyl N-benzylcarbamate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a narrative grounded in scientific expertise, ensuring a trustworthy and authoritative resource for understanding the solid-state properties of this and similar molecular entities.
Introduction: The Significance of Crystalline Architecture
In the realm of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms and molecules within a crystal lattice is of paramount importance. This architecture dictates critical physicochemical properties, including solubility, stability, bioavailability, and mechanical strength. This compound, a molecule of interest in organic synthesis and medicinal chemistry, serves as an exemplary case for the application of single-crystal X-ray diffraction to elucidate its structural intricacies. Understanding its crystal structure provides invaluable insights into intermolecular interactions, conformational preferences, and potential polymorphism, all of which are crucial for rational drug design and material engineering.[1][2][3]
Part 1: Synthesis and Crystallization: From Molecule to Single Crystal
The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choices made during these initial stages are critical for the success of the entire analytical workflow.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of benzylamine with phenyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.[4] This reaction is typically carried out in an aprotic solvent, such as dichloromethane or tetrahydrofuran, at controlled temperatures to minimize side reactions.
Experimental Protocol: Synthesis
-
Reaction Setup: To a stirred solution of benzylamine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents) as a base.
-
Addition of Phenyl Chloroformate: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of phenyl chloroformate (1.1 equivalents) in anhydrous DCM dropwise over a period of 30 minutes. The slow addition is crucial to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Crystallization: The Art of Inducing Order
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the molecules to slowly arrange themselves into a well-ordered lattice. For carbamates, several techniques can be employed, with slow evaporation and vapor diffusion being the most common.[5][6]
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture. Good solvents are those in which the compound is moderately soluble. A combination of a good solvent (e.g., acetone, ethyl acetate) and a poor solvent (e.g., hexane, heptane) often yields high-quality crystals.
-
Crystal Growth: Place the solution in a small, clean vial. Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.
-
Incubation: Store the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.
Part 2: Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule at atomic resolution.[7][8] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.
Data Collection
A suitable single crystal, typically with dimensions of 0.1-0.3 mm, is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[7] Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
Typical Data Collection Parameters:
| Parameter | Value | Rationale |
| Instrument | Bruker Kappa APEXII CCD or similar | A common and reliable instrument for small molecule crystallography. |
| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) | Provides good resolution for organic molecules. |
| Temperature | 100(2) K | Reduces thermal motion, leading to higher quality data. |
| Detector Distance | 50-60 mm | Optimized for collecting data to a high resolution. |
| Exposure Time | 10-60 s/frame | Dependent on the crystal's diffracting power. |
| Scan Type | ω and φ scans | To collect a complete dataset covering the entire reciprocal space. |
Data Processing and Structure Solution
The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors. The resulting data is then used to solve the crystal structure.
Figure 1: Workflow of X-ray Crystal Structure Determination.
Step-by-Step Workflow:
-
Data Integration and Scaling: The diffraction spots are indexed, and their intensities are integrated using software like SAINT. The data is then scaled and corrected for absorption effects using programs such as SADABS.
-
Space Group Determination: Based on the symmetry of the diffraction pattern, the space group of the crystal is determined. This is a crucial step as it defines the symmetry operations within the crystal lattice.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods, as implemented in software like SHELXT.
-
Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental data using a full-matrix least-squares method in programs like SHELXL. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final structural model is validated using tools like PLATON and CheckCIF to ensure its geometric and crystallographic quality.
Part 3: Analysis of the this compound Crystal Structure
While a specific experimental structure for this compound is not publicly available in the search results, we can anticipate key structural features based on related compounds like Phenyl N-(4-nitrophenyl)carbamate and Phenyl N-cyclohexylcarbamate.[9][10]
Anticipated Crystallographic Data:
| Parameter | Expected Value Range |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c, P-1, or similar |
| a (Å) | 9 - 12 |
| b (Å) | 9 - 11 |
| c (Å) | 11 - 13 |
| β (°) (for monoclinic) | 90 - 100 |
| Volume (ų) | 1100 - 1300 |
| Z (molecules per unit cell) | 4 |
Molecular Conformation and Intermolecular Interactions
The crystal structure will reveal the precise conformation of the this compound molecule in the solid state. Key aspects to analyze include:
-
Torsion Angles: The dihedral angles between the phenyl and benzyl rings, as well as the planarity of the carbamate group.
-
Hydrogen Bonding: The carbamate group contains a hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the crystal packing will be dominated by N-H···O hydrogen bonds, forming chains or networks of molecules.[9][10]
-
π-π Stacking: The presence of two aromatic rings suggests the possibility of π-π stacking interactions between adjacent molecules, which would further stabilize the crystal lattice.
-
C-H···π Interactions: Weak C-H···π interactions between the aromatic rings of neighboring molecules are also likely to be observed.
Figure 2: Potential Intermolecular Interactions in this compound Crystal.
Conclusion
The crystal structure analysis of this compound provides a foundational understanding of its solid-state properties. The methodologies outlined in this guide, from synthesis and crystallization to X-ray diffraction and structural analysis, represent a robust workflow for characterizing small molecules. The insights gained from such studies are indispensable for the advancement of drug development and materials science, enabling the rational design of molecules with optimized properties.
References
-
University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]
-
Excillum. Small molecule crystallography. [Link]
-
AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
UreaKnowHow. Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A. [Link]
- Google Patents.
-
ResearchGate. (PDF) Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. [Link]
-
PubMed. Crystallization, Characterization and Preliminary Crystallographic Studies of Carbamate Kinase of Streptococcus Faecium. [Link]
-
PubChem. Benzyl carbamate. [Link]
-
National Center for Biotechnology Information. Crystal structure of phenyl N-(4-nitrophenyl)carbamate. [Link]
-
Wikipedia. Benzyl carbamate. [Link]
-
PrepChem.com. Synthesis of N-(phenyl)carbamyl chloride. [Link]
-
PubChem. Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate. [Link]
-
PubChem. Benzyl phenylcarbamate. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]
- Google Patents.
-
Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
ResearchGate. (PDF) Phenyl N-cyclohexylcarbamate. [Link]
-
PubChem. phenyl N-benzyl-N-butan-2-ylcarbamate. [Link]
-
PubChem. Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate. [Link]
-
PubChem. phenyl N-benzyl-N-propan-2-ylcarbamate. [Link]
-
PubChem. phenyl N-benzyl-N-ethylcarbamate. [Link]
-
PubChem. Phenyl carbamate. [Link]
Sources
- 1. rigaku.com [rigaku.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. ureaknowhow.com [ureaknowhow.com]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 8. excillum.com [excillum.com]
- 9. Crystal structure of phenyl N-(4-nitrophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In silico prediction of phenyl N-benzylcarbamate ADMET properties
This guide has outlined a comprehensive and scientifically grounded workflow for the in silico prediction of the ADMET properties of this compound. By employing a multi-tool, consensus-based approach, researchers can build a robust, self-validating predictive system. The causality behind each step is rooted in the fundamental principles of pharmacokinetics and toxicology. The early, data-driven insights generated through this process are invaluable for prioritizing candidates, guiding medicinal chemistry efforts, and ultimately increasing the probability of success in the complex journey of drug development. [28]It is crucial to remember that in silico predictions are not a replacement for experimental validation but a powerful tool for hypothesis generation and risk mitigation. [29][30]
References
- In silico predictions of blood-brain barrier penetration: considerations to "keep in mind". Vertex AI Search.
- In silico prediction of hERG potassium channel blockage by chemical category approaches. Vertex AI Search.
- Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities - Frontiers. Frontiers.
- In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling.
- In silico prediction of hERG inhibition - PubMed. PubMed.
- The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - Frontiers. Frontiers.
- High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - MDPI. MDPI.
- Full article: In Silico Prediction of hERG Inhibition - Taylor & Francis Online. Taylor & Francis Online.
- The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - PMC - PubMed Central. PubMed Central.
- Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - NIH. National Institutes of Health.
- In Silico Mutagenicity and Toxicology Predictions - PozeSCAF. PozeSCAF.
- (PDF) Predictive Models for Carcinogenicity and Mutagenicity: Frameworks, State-of-the-Art, and Perspectives - ResearchGate. ResearchGate.
- [2208.09484] In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling - arXiv. arXiv.
- ADMET Prediction Software | Sygnature Discovery. Sygnature Discovery.
- MicotoXilico: An Interactive Database to Predict Mutagenicity, Genotoxicity, and Carcinogenicity of Mycotoxins - MDPI. MDPI.
- In silico validation and ADMET analysis for the best lead molecules - ResearchGate. ResearchGate.
- ADMET Predictions - Computational Chemistry Glossary - Deep Origin. Deep Origin.
- Full article: Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization - Taylor & Francis Online. Taylor & Francis Online.
- In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs - NIH. National Institutes of Health.
- Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization - PubMed. PubMed.
- Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery - DrugPatentWatch. DrugPatentWatch.
- ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries - Oxford Academic. Oxford Academic.
- ADMETlab 2.0. ADMETlab.
- Comparison of In Silico Models for Prediction of Mutagenicity - Taylor & Francis Online. Taylor & Francis Online.
- Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. Bitesize Bio.
- ADMET in silico modelling: towards prediction paradise? - Semantic Scholar. Semantic Scholar.
- Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. ACS Publications.
- ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? - Audrey Yun Li. Audrey Yun Li.
- Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. PubMed Central.
- The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PubMed Central. PubMed Central.
- ADMET prediction of the N-(phenylcarbamoyl)benzamide compound. - ResearchGate. ResearchGate.
- A Guide to In Silico Drug Design - PMC - PubMed Central. PubMed Central.
- Organic Carbamates in Drug Design and Medicinal Chemistry - Semantic Scholar. Semantic Scholar.
- admetSAR. admetSAR.
- In Silico Tools and Software to Predict ADMET of New Drug Candidates. SpringerLink.
- in silico admet predictions enhancing drug development through qsar modeling - IIP Series. IIP Series.
- In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics. Cambridge University Press.
- Predictive QSAR Modeling for the Successful Predictions of the ADMET Properties of Candidate Drug Molecules | Request PDF - ResearchGate. ResearchGate.
- in silico admet predictions: enhancing drug development through qsar modeling. IIP Series.
- Synthesis, Molecular Docking and in Silico ADME Prediction of 2-Benzoylamino-N-Phenyl-Benzamide Derivatives - ResearchGate. ResearchGate.
- Predictions of the ADMET Properties of Candidate Drug Molecules Utilizing Different QSAR/QSPR Modelling Approaches - Bentham Science Publisher. Bentham Science.
- Phenyl Methylcarbamate | C8H9NO2 | CID 16034 - PubChem - NIH. PubChem.
- In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents - Journal of Hunan University Natural Sciences. Journal of Hunan University Natural Sciences.
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. PubMed Central.
- Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and. SpringerLink.
- Application of organic carbamates in drug design. Part 1: Anticancer agents - Recent reports. Recent reports.
Sources
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. audreyli.com [audreyli.com]
- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Organic Carbamates in Drug Design and Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 10. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. in silico admet predictions enhancing drug development through qsar modeling - IIP Series - Conferences & Edited Books [iipseries.org]
- 12. In silico prediction of hERG potassium channel blockage by chemical category approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. admetSAR [lmmd.ecust.edu.cn]
- 17. MicotoXilico: An Interactive Database to Predict Mutagenicity, Genotoxicity, and Carcinogenicity of Mycotoxins [mdpi.com]
- 18. pozescaf.com [pozescaf.com]
- 19. In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Strategic Application of Benzyl Carbamates in Modern Peptide Synthesis
For: Researchers, scientists, and drug development professionals engaged in peptide chemistry and complex molecule synthesis.
Executive Summary: Beyond a Simple Mask, a Strategic Tool
In the intricate choreography of peptide synthesis, the selective and temporary masking of reactive functional groups is paramount to achieving the desired sequence and biological activity. Among the arsenal of amine protecting groups, the benzyl carbamate, commonly known as the benzyloxycarbonyl (Cbz or Z) group, stands as a foundational and versatile tool.[1][2] First introduced by Bergmann and Zervas in 1932, its development marked a pivotal moment, transforming peptide synthesis from an art of uncontrolled polymerization into a precise science.[3][4]
This document serves as a comprehensive technical guide to the strategic use of the Cbz protecting group in peptide synthesis. We will delve into the causality behind its enduring utility, provide validated, step-by-step protocols for its introduction and cleavage, and offer a comparative analysis with other common protecting groups. While the term "phenyl N-benzylcarbamate" might be used colloquially, it is critical to distinguish between the protected amine itself and the reagents used for its formation. This guide will clarify these distinctions and focus on the practical application of the Cbz group, a cornerstone of modern organic synthesis.[1]
The Cbz Group: A Pillar of Orthogonal Peptide Synthesis
The efficacy of the Cbz group is rooted in its ability to render the highly nucleophilic amine of an amino acid inert to the coupling conditions required for peptide bond formation.[1] This is achieved by converting the amine into a carbamate, where the electron-withdrawing nature of the carbonyl group significantly tempers the reactivity of the nitrogen atom.[1]
The strategic advantage of the Cbz group lies in its unique deprotection pathway, which is orthogonal to many other protecting groups used in complex syntheses.[1][5] While acid-labile groups like tert-butoxycarbonyl (Boc) and base-labile groups such as 9-fluorenylmethyloxycarbonyl (Fmoc) are cleaved under specific acidic or basic conditions respectively, the Cbz group is most commonly and cleanly removed by catalytic hydrogenolysis.[1][4][5] This independent cleavage route is the essence of an orthogonal strategy, allowing for the selective deprotection of multiple functional groups within the same molecule, a critical requirement for the synthesis of complex peptides and other bioactive molecules.[5]
Comparative Overview of Common Amine Protecting Groups
| Protecting Group | Structure | Typical Introduction Reagent | Deprotection Conditions | Key Advantages | Potential Limitations |
| Cbz | Benzyl-O-(C=O)- | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C (Catalytic Hydrogenolysis) | Stable to mild acid and base; orthogonal to Boc and Fmoc. | Incompatible with reducible functional groups (e.g., alkenes, alkynes); potential for catalyst poisoning.[5] |
| Boc | (CH₃)₃C-O-(C=O)- | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) | Wide range of non-reducible groups are stable. | Harsh acidic conditions may not be suitable for all substrates.[5] |
| Fmoc | Fluorenyl-CH₂-O-(C=O)- | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% piperidine in DMF) | Mild deprotection conditions; compatible with acid-sensitive groups. | The dibenzofulvene byproduct can be problematic to remove.[5] |
The Chemistry of Cbz Protection and Deprotection: A Mechanistic Perspective
A nuanced understanding of the underlying reaction mechanisms is critical for troubleshooting and optimizing synthetic protocols.
Mechanism of Cbz Protection
The introduction of the Cbz group is typically accomplished via a nucleophilic acyl substitution reaction. The amine of the amino acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). The reaction is generally carried out under basic conditions to neutralize the hydrochloric acid byproduct.[6]
Caption: Nucleophilic attack of the amine on benzyl chloroformate.
Mechanism of Cbz Deprotection via Catalytic Hydrogenolysis
The most common and mildest method for Cbz group removal is catalytic hydrogenolysis.[1] In the presence of a palladium catalyst and a hydrogen source, the benzylic C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide as byproducts.[1][6]
Caption: Cleavage of the Cbz group via catalytic hydrogenolysis.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. It is imperative to monitor reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol for N-Cbz Protection of an Amino Acid
This protocol utilizes benzyl chloroformate under Schotten-Baumann conditions.
Materials:
-
Amino Acid (1.0 eq)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 eq)
-
Deionized Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, with cooling in an ice bath.[3]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[3]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[3]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. The Cbz-protected amino acid will precipitate out of solution.[3]
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.[3]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[3]
Protocol for Cbz Deprotection via Catalytic Hydrogenolysis
This is the standard method for Cbz group removal.
Materials:
-
Cbz-protected compound (1.0 eq)
-
Methanol or Ethanol
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[3]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[3]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[3]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3]
-
Concentration: Rinse the Celite pad with the reaction solvent and concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol for Cbz Deprotection via Catalytic Transfer Hydrogenation
This method offers a safer alternative to using hydrogen gas, particularly for larger-scale reactions.
Materials:
-
Cbz-protected compound (1.0 eq)
-
Methanol or Ethanol
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ammonium Formate (HCOONH₄) (3-5 eq)
Procedure:
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the catalyst and concentrate the filtrate. An aqueous work-up may be necessary to remove ammonium salts.
Concluding Remarks and Future Perspectives
The benzyl carbamate (Cbz) protecting group, since its inception, has remained an indispensable tool in the peptide chemist's toolbox. Its stability, ease of introduction, and, most importantly, its orthogonal removal via catalytic hydrogenolysis, have cemented its role in the synthesis of complex, biologically active peptides. While newer protecting groups have been developed, the fundamental principles of orthogonal protection pioneered by the Cbz group continue to guide modern synthetic strategies. A thorough understanding of its chemistry, as detailed in these application notes, empowers researchers to strategically design and execute efficient and successful peptide syntheses, ultimately accelerating the pace of drug discovery and development.
References
-
Efficient Detachment of N-Benzyl Carbamate Group. (n.d.). Retrieved from [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Retrieved from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis. (n.d.). Retrieved from [Link]
-
Akai, S., Tanaka, R., Hoshi, H., & Sato, K. (2013). Selective deprotection method of N-phenylcarbamoyl group. The Journal of Organic Chemistry, 78(17), 8802–8808. Retrieved from [Link]
-
Akai, S., Tanaka, R., Hoshi, H., & Sato, K. (2013). Selective Deprotection Method of N-Phenylcarbamoyl Group. The Journal of Organic Chemistry, 78(17), 8802-8808. Retrieved from [Link]
-
Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid. PrepChem.com. (n.d.). Retrieved from [Link]
-
Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493-1494. Retrieved from [Link]
-
Jacquemard, C., et al. (2012). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(37), 33455-33463. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2004). Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Tetrahedron, 60(45), 10321-10324. Retrieved from [Link]
-
Loffet, A. (2003). Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. Mini-Reviews in Organic Chemistry, 1(1), 79-88. Retrieved from [Link]
-
Pittelkow, M., et al. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2005(13), 2195-2202. Retrieved from [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. (2018, June 7). Retrieved from [Link]
-
Kim, H., et al. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. RSC Advances, 11(26), 15945-15952. Retrieved from [Link]
-
Benzyl chloroformate. Wikipedia. (n.d.). Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. (n.d.). Retrieved from [Link]
-
Ghosh, K., & Williams, R. M. (2020). to C-Peptide Synthesis, Arguably the Future for Sustainable Production†. ChemRxiv. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Selective deprotection method of N-phenylcarbamoyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols: Phenyl Carbamates as Versatile Directing Groups in Aromatic Functionalization
Introduction: The Strategic Imperative of Regiocontrol in Synthesis
The precise construction of polysubstituted aromatic and heteroaromatic scaffolds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The ability to selectively introduce functional groups at specific positions on a ring system dictates the ultimate biological activity, physical properties, and novelty of a molecule. While classical electrophilic aromatic substitution offers a foundational toolkit, its reliance on the inherent electronic biases of substrates often leads to mixtures of isomers, complicating purification and reducing overall efficiency.
To overcome this challenge, chemists have developed strategies that leverage "directing groups" to guide reactivity to a single, desired position. Among the most powerful of these strategies are Directed ortho-Metalation (DoM) and transition-metal-catalyzed C-H functionalization.[1] A directing group operates by coordinating to a highly reactive metal-containing species (an organolithium base or a transition metal catalyst), positioning it in close proximity to a specific C-H bond—typically at the ortho position—thereby enabling its selective cleavage and subsequent functionalization.[2]
The carbamate moiety has emerged as a premier directing group due to its exceptional chemical stability, strong metal-coordinating ability through its carbonyl oxygen, and the ease with which it can be installed and subsequently removed.[3][4] This guide focuses specifically on phenyl N-benzylcarbamate and its isomers, which serve as exemplary precursors for two distinct and powerful classes of directing groups: O-Aryl carbamates and N-Aryl carbamates . O-Aryl carbamates, in particular, are recognized as among the most potent directing groups for DoM chemistry, offering unparalleled regiocontrol in the synthesis of complex phenols.[2][5]
This document provides a detailed exploration of the synthesis, mechanistic underpinnings, and practical application of these directing groups, complete with validated protocols for researchers, chemists, and drug development professionals.
Section 1: Synthesis of Carbamate-Functionalized Precursors
The strategic journey begins with the reliable synthesis of the directing group-bearing substrate. The this compound scaffold can be prepared through straightforward and high-yielding reactions. The most common approach involves the reaction of a phenol with an isocyanate or the coupling of an amine with a chloroformate.
Protocol 1.1: Synthesis of this compound (An O-Aryl Carbamate)
This protocol describes the synthesis of an O-aryl carbamate from phenol and benzyl isocyanate. This is a robust method that leverages the nucleophilicity of the phenol oxygen.
Workflow: Synthesis of an O-Aryl Carbamate
Caption: Workflow for the synthesis of this compound.
Materials:
-
Phenol (1.0 equiv)
-
Benzyl isocyanate (1.05 equiv)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Dibutyltin dilaurate (DBTDL, optional, ~0.1 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes and Ethyl Acetate for chromatography or recrystallization
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol and dissolve it in anhydrous toluene (approx. 0.2 M concentration).
-
Add benzyl isocyanate dropwise to the stirred solution at room temperature. A slight exotherm may be observed.
-
(Optional) For less reactive phenols, add a catalytic amount of DBTDL to accelerate the reaction.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound as a white solid.
Section 2: O-Aryl Carbamates in Directed ortho-Metalation (DoM)
The O-aryl carbamate is a premier directing group for DoM, a reaction that involves the deprotonation of the ortho C-H bond using a strong organolithium base.[2][5]
Causality and Mechanism
The exceptional directing power of the O-carbamate stems from two key features:
-
Strong Lewis Basicity: The carbonyl oxygen of the carbamate is a potent Lewis base that readily coordinates to the Lewis acidic lithium cation of the organolithium base (e.g., sec-butyllithium).[1]
-
Pre-complexation and Proximity: This coordination event forms a pre-reaction complex, bringing the highly basic alkyl anion of the organolithium into close proximity with the C-H bonds ortho to the carbamate. This intramolecular-like deprotonation is kinetically favored over intermolecular deprotonation at other sites.[2]
The result is the clean and efficient formation of a thermodynamically stable aryllithium species, which can then be trapped by a wide variety of electrophiles to generate 1,2-disubstituted aromatic products.
Mechanism: Directed ortho-Metalation (DoM)
Caption: Mechanism of O-carbamate directed ortho-metalation.
Application Protocol 2.1: ortho-Silylation of Phenol via DoM
This protocol details the ortho-silylation of a phenol, using its derived N-benzylcarbamate as the directing group and trimethylsilyl chloride (TMSCl) as the electrophile.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 equiv)
-
sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane, 1.2 equiv)
-
Trimethylsilyl chloride (TMSCl, 1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Add this compound to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet.
-
Dissolve the substrate in anhydrous THF (approx. 0.1 M). Add TMEDA (1.2 equiv) to the solution.
-
Cool the stirred solution to -78 °C using an acetone/dry ice bath.
-
Slowly add s-BuLi solution dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may turn yellow or orange, indicating the formation of the aryllithium.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add TMSCl dropwise to the aryllithium solution. A white precipitate (LiCl) may form.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the ortho-silylated product.
Data Presentation: Scope of Electrophiles in DoM
The ortho-lithiated intermediate is a powerful nucleophile that reacts with a broad range of electrophiles.
| Electrophile (E+) | Reagent | Resulting ortho-Substituent | Typical Yield Range |
| Proton (Deuteron) | H₂O (D₂O) | -H (-D) | >95% |
| Iodine | I₂ | -I | 80-95% |
| Silyl | Me₃SiCl (TMSCl) | -SiMe₃ | 85-98% |
| Aldehyde | R-CHO | -CH(OH)R | 70-90% |
| Formyl | DMF | -CHO | 75-90% |
| Carboxyl | CO₂ (gas) | -COOH | 70-85% |
| Boronic Ester | B(OiPr)₃ | -B(OiPr)₂ | 65-85% |
Section 3: N-Aryl Carbamates in Transition-Metal-Catalyzed C-H Activation
N-Aryl carbamates, such as benzyl N-phenylcarbamate (Ph-NH-C(O)-OBn), are excellent directing groups for transition-metal-catalyzed C-H functionalization.[3] In these reactions, the carbamate nitrogen and carbonyl oxygen act as a bidentate ligand to chelate a metal center (e.g., Pd, Rh, Co), facilitating the cleavage of an ortho C-H bond.[6][7]
Mechanism: Palladium-Catalyzed C-H Arylation
A common application is the Pd-catalyzed direct arylation of an N-aryl carbamate. The generally accepted mechanism proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.
-
Coordination: The N-aryl carbamate substrate coordinates to a Pd(II) catalyst.
-
C-H Activation (CMD): A base assists in the deprotonation of the ortho C-H bond as the palladium center coordinates to the carbon, forming a stable six-membered palladacycle intermediate. This is often the rate-determining step.
-
Oxidative Addition/Transmetalation: The coupling partner (e.g., an aryl halide or aryl boronic acid) delivers the aryl group to the palladium center.
-
Reductive Elimination: The newly formed C-C bond is created as the two organic fragments are eliminated from the palladium center, which is reduced from Pd(IV) to Pd(II).
-
Catalyst Regeneration: The Pd(II) catalyst is regenerated, ready to begin a new cycle.
Catalytic Cycle: Pd-Catalyzed ortho-Arylation
Caption: Simplified catalytic cycle for C-H arylation.
Application Protocol 3.1: Cobalt-Catalyzed ortho-Alkylation
Recent advances have highlighted the use of more sustainable and cost-effective cobalt catalysts for such transformations.[8][9] This protocol describes the Cp*Co(III)-catalyzed alkylation of an N-aryl carbamate with an activated alkene.
Materials:
-
N-Aryl carbamate substrate (e.g., Benzyl N-phenylcarbamate, 1.0 equiv)
-
[Cp*Co(CO)I₂] (5 mol%)
-
Silver hexafluoroantimonate (AgSbF₆, 10 mol%)
-
Activated alkene (e.g., n-butyl acrylate, 2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
In a glovebox or under an inert atmosphere, add the N-aryl carbamate substrate, [Cp*Co(CO)I₂], and AgSbF₆ to a screw-cap vial.
-
Add anhydrous DCE, followed by the activated alkene.
-
Seal the vial tightly and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a short pad of celite to remove insoluble salts.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the ortho-alkylated product.
Section 4: Removal of the Carbamate Directing Group
A critical feature of a good directing group is its "traceless" nature—it must be removable under conditions that do not degrade the newly installed functionality. Carbamates excel in this regard, offering multiple pathways for cleavage back to the parent phenol or aniline.
Workflow: Directing Group Removal
Caption: Common pathways for carbamate directing group removal.
Protocol 4.1: Basic Hydrolysis of an O-Aryl Carbamate to a Phenol
This is the most common method for cleaving O-aryl carbamates.
Materials:
-
ortho-Functionalized O-Aryl Carbamate (1.0 equiv)
-
Potassium hydroxide (KOH, 5-10 equiv)
-
Methanol (MeOH) and Water
-
Hydrochloric acid (HCl, 2 M)
Procedure:
-
Dissolve the carbamate substrate in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add solid KOH and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and concentrate in vacuo to remove most of the methanol.
-
Dilute the aqueous residue with water and acidify to pH ~2-3 with 2 M HCl.
-
Extract the resulting aqueous solution with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude phenol, which can be further purified if necessary.
Protocol 4.2: Hydrogenolysis of a Benzyl Carbamate (Cbz) Group
For N-aryl carbamates of the benzyl ester type (-NHCOOBn), catalytic hydrogenation is an exceptionally mild and effective method for deprotection.
Materials:
-
N-Aryl Benzyl Carbamate Substrate (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt%, 5-10 mol% Pd)
-
Methanol or Ethyl Acetate
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
-
Dissolve the substrate in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Evacuate the flask and backfill with H₂ gas (repeat 3x).
-
Stir the reaction vigorously under a positive pressure of H₂ (typically a balloon is sufficient) at room temperature.
-
Monitor the reaction by TLC. Upon completion (typically 1-16 hours), carefully vent the H₂ and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the deprotected aniline.
Conclusion
Phenyl carbamates, in their isomeric forms as O-aryl and N-aryl directing groups, represent a powerful and versatile platform for achieving regioselective aromatic functionalization. The O-aryl carbamate is a superlative directing group for Directed ortho-Metalation, enabling access to a vast array of ortho-substituted phenols with high fidelity. Concurrently, the N-aryl carbamate serves as a reliable directing group for modern transition-metal-catalyzed C-H activation reactions. The operational simplicity of their synthesis, coupled with the reliability and mildness of their removal, ensures their continued and expanding role in tackling complex synthetic challenges across the chemical sciences.
References
-
Application of Carbamates in the C—H Bond Activation. Chinese Journal of Organic Chemistry. [Link]
-
Carbamates: A Directing Group for Selective C–H Amidation and Alkylation under Cp*Co(III) Catalysis. Sci-Hub. [Link]
-
Carbamates: A Directing Group for Selective C–H Amidation and Alkylation under Cp*Co(III) Catalysis. Organic Letters. [Link]
-
Carbamates: A Directing Group for Selective C-H Amidation and Alkylation under Cp*Co(III) Catalysis. PubMed. [Link]
-
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. [Link]
-
Efficient Detachment of N-Benzyl Carbamate Group. Chemical and Pharmaceutical Bulletin. [Link]
-
Directed (ortho) Metallation. University of Rochester, Chemistry Department. [Link]
-
Selective Deprotection Method of N-Phenylcarbamoyl Group. Organic Chemistry Portal. [Link]
-
Selective deprotection method of N-phenylcarbamoyl group. PubMed. [Link]
-
Benzyl carbamate - Wikipedia. Wikipedia. [Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. [Link]
-
Directed ortho metalation - Wikipedia. Wikipedia. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. ChemBeats. [Link]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Carbamates in the C—H Bond Activation [manu56.magtech.com.cn]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Sci-Hub. Carbamates: A Directing Group for Selective C–H Amidation and Alkylation under Cp*Co(III) Catalysis / Organic Letters, 2020 [sci-hub.box]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbamates: A Directing Group for Selective C-H Amidation and Alkylation under Cp*Co(III) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cleavage Conditions for the Phenyl N-Benzylcarbamate Protecting Group
An Application Note and Protocol Guide
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic use of protecting groups is paramount. The phenyl N-benzylcarbamate group, a derivative of the widely used benzyloxycarbonyl (Cbz or Z) group, serves as a robust protecting group for primary and secondary amines. Its unique structural feature, a phenyl group directly attached to the nitrogen atom of the carbamate, modulates the electronic properties and steric environment of the protected amine, influencing its stability and cleavage conditions. This guide provides a comprehensive overview of the methodologies for the deprotection of the this compound group, offering detailed protocols and mechanistic insights to aid researchers in its effective removal.
Hydrogenolytic Cleavage: The Method of Choice
Catalytic hydrogenolysis is the most common and generally the mildest method for the cleavage of benzylic C-O and C-N bonds, making it the primary choice for the deprotection of the parent Cbz group.[1] This high efficacy is expected to translate to the this compound protecting group.
Principle and Mechanistic Insights
The reaction proceeds via the adsorption of the substrate and a hydrogen source onto the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The palladium catalyst facilitates the cleavage of the benzylic C-N bond and the subsequent breakdown of the resulting carbamic acid derivative to the deprotected aniline, toluene, and carbon dioxide. The presence of the N-phenyl group is not expected to significantly hinder the fundamental mechanism of hydrogenolysis, although it may influence the rate of reaction.
Figure 1: Catalytic Hydrogenolysis Workflow.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound protected compound
-
Palladium on carbon (10% Pd/C)
-
Solvent (Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve the this compound protected compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (typically 10-20 mol% of palladium) to the solution.
-
Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Introduce hydrogen gas via a balloon or connect the flask to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected aniline.
Experimental Protocol: Transfer Hydrogenolysis
For substrates sensitive to gaseous hydrogen or when a hydrogenator is unavailable, transfer hydrogenolysis offers a milder alternative.[2]
Materials:
-
This compound protected compound
-
Palladium on carbon (10% Pd/C)
-
Hydrogen donor (e.g., ammonium formate, formic acid, or 1,4-cyclohexadiene)
-
Solvent (Methanol or Ethanol)
Procedure:
-
Dissolve the this compound protected compound (1.0 eq) in methanol or ethanol.
-
Add 10% Pd/C (10-20 mol% of palladium).
-
Add the hydrogen donor (e.g., ammonium formate, 5-10 eq) in portions.
-
Stir the mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite® and concentrate the filtrate.
-
The workup may require an aqueous extraction to remove salts derived from the hydrogen donor.
Acid-Mediated Cleavage
While the Cbz group can be cleaved under harsh acidic conditions, this method is generally less favorable due to the potential for side reactions and the requirement for strong acids.[1] The N-phenyl group in the this compound may further influence its stability towards acid.
Principle and Mechanistic Insights
Acid-mediated cleavage likely proceeds through protonation of the carbamate oxygen, followed by nucleophilic attack (e.g., by a halide from the acid) on the benzylic carbon (an SN2-type mechanism) or formation of a benzyl carbocation (an SN1-type mechanism), leading to the release of the unstable carbamic acid which then decarboxylates.
Figure 2: Acid-Mediated Cleavage Pathways.
General Protocol for Acidic Cleavage
Caution: This method often requires harsh conditions and should be considered when hydrogenolysis is not feasible.
Materials:
-
This compound protected compound
-
Strong acid (e.g., HBr in acetic acid, trifluoroacetic acid (TFA), or HCl in an organic solvent)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or dioxane)
Procedure:
-
Dissolve the protected compound in an anhydrous solvent.
-
Add the strong acid (e.g., 33% HBr in acetic acid or neat TFA) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress carefully.
-
Upon completion, quench the reaction by carefully adding it to a cold, saturated aqueous solution of a weak base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Basic Hydrolysis
The basic hydrolysis of carbamates is a well-studied process. However, the mechanism is highly dependent on the substitution at the nitrogen atom.
Principle and Mechanistic Insights
For N-aryl carbamates bearing an N-H proton, hydrolysis often proceeds via an E1cB (Elimination Unimolecular Conjugate Base) mechanism, involving deprotonation of the nitrogen followed by elimination of the aryloxy group to form an isocyanate intermediate.[3] The this compound lacks an acidic N-H proton, precluding this pathway. Therefore, cleavage under basic conditions would likely require a direct nucleophilic attack of hydroxide on the carbonyl carbon (a BAc2 mechanism), which is generally a slower and more forcing process for carbamates.[4]
General Protocol for Basic Hydrolysis
Note: This method is expected to require harsh conditions and may not be suitable for sensitive substrates.
Materials:
-
This compound protected compound
-
Strong base (e.g., NaOH or KOH)
-
Solvent (e.g., a mixture of water and a polar organic solvent like methanol, ethanol, or dioxane)
Procedure:
-
Dissolve the protected compound in a suitable solvent mixture.
-
Add a concentrated aqueous solution of the strong base.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction for an extended period.
-
Upon completion, cool the reaction mixture, neutralize with acid, and extract the product.
Alternative Reductive and Oxidative Cleavage Methods
While hydrogenolysis is the preferred reductive method, other conditions can be explored, particularly if the substrate contains functional groups that are incompatible with catalytic hydrogenation. Similarly, oxidative methods offer an alternative deprotection strategy.
Reductive Cleavage (Non-Hydrogenolytic)
The use of dissolving metals, such as sodium in liquid ammonia, or other reducing agents like lithium in the presence of a catalytic amount of naphthalene, can effect the cleavage of benzyl groups.[5] These methods are potent but often lack chemoselectivity.
Oxidative Cleavage
Oxidative methods for N-debenzylation have been developed using reagents such as ceric ammonium nitrate (CAN) or by forming a bromo radical from an alkali metal bromide.[6][7][8] These methods proceed via oxidation at the benzylic position.
Data Presentation: A Comparative Overview of Cleavage Methods
| Cleavage Method | Reagents | Conditions | Advantages | Disadvantages |
| Hydrogenolysis | Pd/C, H₂ (gas or donor) | Room temp, atmospheric pressure | Mild, clean, high yielding | Catalyst can be pyrophoric; may reduce other functional groups |
| Acidic Cleavage | HBr/AcOH, TFA, HCl | 0 °C to room temp | Metal-free | Harsh conditions, potential for side reactions |
| Basic Hydrolysis | NaOH or KOH | Reflux | Simple reagents | Very harsh conditions required, low functional group tolerance |
| Reductive Cleavage | Na/NH₃, Li/Naphthalene | Low temperature | Powerful reduction | Low chemoselectivity, requires special handling |
| Oxidative Cleavage | CAN, KBr/Oxone® | Mild (0-30 °C) | Orthogonal to reductive methods | Requires stoichiometric oxidant, potential for over-oxidation |
Conclusion
The cleavage of the this compound protecting group can be approached through several synthetic strategies. Catalytic hydrogenolysis stands out as the most reliable and mildest method, and should be the first choice for most applications. When hydrogenolysis is not viable due to the presence of other reducible functional groups, oxidative cleavage or, as a last resort, harsh acid-mediated cleavage can be considered. The choice of the deprotection strategy must be carefully evaluated based on the overall molecular architecture and the compatibility of other functional groups present in the molecule.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Hegarty, A. F., & Frost, L. N. (1973). Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. Journal of the Chemical Society, Perkin Transactions 2, (12), 1719-1728.
- Alonso, E., Ramón, D. J., & Yus, M. (1997).
- Jacquemard, U., Beneteau, V., Lefoix, M., Routier, S., Mérou, G., & Coudert, G. (2004). A new mild method for the removal of carbamates using TBAF in THF. Selectivity and mechanism are discussed. Tetrahedron, 60(43), 10039-10047.
- Boutureira, O., et al. (2015). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 17(6), 3286-3290.
- Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. Organic Letters, 16(14), 3812-3815.
- Akai, S., Tanaka, R., Hoshi, H., & Sato, K. I. (2013). Selective deprotection method of N-phenylcarbamoyl group. The Journal of Organic Chemistry, 78(17), 8802-8808.
- D'Souza, M. J., & Kevill, D. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(2), 133-134.
- Williams, A. (1973). The mechanisms of hydrolysis of N-alkyl O-arylthioncarbamate esters. Journal of the Chemical Society, Perkin Transactions 2, (7), 808-812.
- Ewing, S. P., Lockshon, D., & Jencks, W. P. (1980). Mechanism of cleavage of carbamate anions. Journal of the American Chemical Society, 102(9), 3072-3084.
- Hara, S., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(7), 11774-11780.
- Martínez-Montero, L., et al. (2015). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Green Chemistry.
- Perron, V., et al. (2009). A simple and efficient protection procedure is general and regioselectIVE for the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines in high yield without affecting aliphatic amino groups and other functionalities. Synthesis, 2009(02), 283-289.
-
Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
- Gorrod, J. W., & Gooderham, N. J. (1987).
- D'Angeli, F., et al. (1987). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2, 1245-1248.
-
D'Angeli, F., et al. (1987). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Semantic Scholar. [Link]
-
Organic Chemistry Portal. Benzylamines. [Link]
-
D'Souza, M. J., & Kevill, D. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
D'Souza, M. J., & Kevill, D. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Semantic Scholar. [Link]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications. [Link]
- U. Jacquemard, et al. (2004). A new mild method for the removal of carbamates using TBAF in THF. Selectivity and mechanism are discussed. Tetrahedron, 60(43), 10039-10047.
- D'Angeli, F., et al. (1987). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2, 1245-1248.
-
D'Angeli, F., et al. (1987). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Semantic Scholar. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalysed lithiation [organic-chemistry.org]
- 6. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
The Versatile Role of Phenyl N-Benzylcarbamate in Modern Medicinal Chemistry: Application Notes and Protocols
The carbamate functional group is a cornerstone in contemporary drug design and development, prized for its unique combination of chemical stability and biological activity.[1] As a structural mimic of the peptide bond, it offers a metabolically robust alternative in peptidomimetic drugs.[2] Among the vast landscape of carbamate-containing molecules, Phenyl N-benzylcarbamate stands out as a particularly versatile scaffold. Its applications span from being a critical synthetic intermediate in the production of life-saving therapeutics to a pharmacophore in its own right, exhibiting a range of biological activities.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental designs.
Synthesis of this compound: A Foundational Protocol
The synthesis of this compound is a fundamental starting point for its various applications. The most common and efficient method involves the reaction of benzylamine with phenyl chloroformate. This reaction is a nucleophilic acyl substitution where the nitrogen of benzylamine attacks the electrophilic carbonyl carbon of phenyl chloroformate.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzylamine
-
Phenyl chloroformate
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add phenyl chloroformate (1.05 equivalents) dropwise to the cooled solution via a dropping funnel over 15-20 minutes. The addition of a base like triethylamine is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (benzylamine) is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound as a white solid.
Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and benzyl groups, a singlet for the benzylic CH₂ protons, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, as well as the aromatic and benzylic carbons. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300), C=O stretching of the carbamate (around 1700), and C-N stretching. |
| Mass Spec (MS) | The molecular ion peak corresponding to the mass of this compound (C₁₄H₁₃NO₂).[3] |
This compound as a Key Synthetic Intermediate
One of the most significant applications of carbamate derivatives, including this compound, is their role as pivotal intermediates in the synthesis of complex pharmaceutical agents.[4] The benzyl carbamate moiety, in particular, is instrumental in the production of certain antiretroviral drugs.
Application in the Synthesis of HIV Integrase Inhibitors
Benzyl carbamate derivatives are critical precursors in the synthesis of HIV integrase inhibitors.[4] These drugs are a vital component of highly active antiretroviral therapy (HAART) for the management of HIV/AIDS. The precise structure of these intermediates is essential for the efficacy and safety of the final drug product.[4] While specific proprietary synthetic routes for drugs like Dolutegravir may vary, the general strategy often involves the use of carbamate-protected building blocks.[5][6][7][8][9]
Therapeutic Potential: Cholinesterase Inhibition
Phenylcarbamates are a well-established class of cholinesterase inhibitors.[10] These enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[11][12]
The inhibitory mechanism of phenylcarbamates involves the carbamoylation of a serine residue in the active site of the cholinesterase enzyme. This forms a transient covalent bond that is more stable than the acetylated intermediate formed with acetylcholine, thus rendering the enzyme inactive for a period.
Protocol: In Vitro Assessment of Cholinesterase Inhibition (Ellman's Method)
This protocol is a widely used colorimetric method to determine cholinesterase activity.[13]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (or derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.
-
In the wells of a 96-well plate, add the phosphate buffer, the test compound (this compound derivative) at various concentrations, and the enzyme solution.
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
The inhibitory activity of the test compound is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited control.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Caption: Mechanism of cholinesterase inhibition by this compound.
This compound in Prodrug Design
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions.[14][15][16][17] The carbamate linkage is frequently employed in prodrug design to improve a drug's physicochemical properties, such as solubility, stability, and membrane permeability.[1]
This compound can be conceptualized as a building block in prodrug design. For instance, a drug molecule with a primary or secondary amine can be derivatized with a phenyl chloroformate-like reagent to form a carbamate prodrug. The benzyl group can be further functionalized to tune the properties of the prodrug. The release of the active drug would occur via enzymatic hydrolysis of the carbamate bond.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP2527314A1 - Process for preparation of phenyl carbamate derivatives - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. nbinno.com [nbinno.com]
- 5. US9573965B2 - Process for the preparation of Dolutegravir - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization [mdpi.com]
- 9. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ortho effects for inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and comparison with acetylcholinesterase, cholesterol esterase, and lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. elearning.uniroma1.it [elearning.uniroma1.it]
- 15. Prodrugs: design and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]
- 17. ijpcbs.com [ijpcbs.com]
A Robust HPLC-UV Method for Real-Time Monitoring of Phenyl N-Benzylcarbamate Synthesis
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the in-process monitoring of the synthesis of phenyl N-benzylcarbamate. The formation of this carbamate, a common structural motif in pharmaceuticals and organic materials, requires careful tracking of reactant consumption and product formation to optimize reaction yield and purity. This protocol provides a complete workflow, from sample quenching and preparation to chromatographic analysis and data interpretation, designed for researchers, process chemists, and quality control analysts. The method utilizes a standard C18 column with a gradient elution of acetonitrile and water, coupled with UV detection, ensuring high resolution and sensitivity. By adhering to the principles outlined, users can achieve accurate, real-time quantitative insights into their reaction kinetics, facilitating process optimization and ensuring batch-to-batch consistency.
Principle of the Method
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture.[1][2] This method is based on the principles of Reversed-Phase Chromatography , where the analyte, this compound, and its reactants are separated based on their hydrophobic interactions with a non-polar stationary phase (a C18 alkyl-silica column).
A polar mobile phase, consisting of a mixture of acetonitrile and water, is used to elute the components from the column. A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is employed. This is a strategic choice: the more polar reactants will elute earlier in the run when the mobile phase is most polar, while the less polar product, this compound, will be retained longer and elute later as the mobile phase becomes more non-polar. This ensures a robust separation between all components of interest.[3]
Quantification is achieved using an ultraviolet (UV) detector. This compound contains phenyl rings, which are strong chromophores that absorb UV light. By monitoring the absorbance at a specific wavelength (e.g., 210-254 nm), the concentration of the product can be determined by comparing its peak area to that of a known standard.[4][5] This allows for the precise tracking of the reaction's progress.[6][7][8]
Materials and Instrumentation
Instrumentation
-
HPLC System equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Balance (4-decimal place).
-
pH Meter.
-
Vortex Mixer.
-
Ultrasonic Bath.
-
Fume Hood.
Chemicals and Reagents
-
Acetonitrile (HPLC Grade or higher).
-
Water (HPLC Grade, Type I).
-
Methanol (HPLC Grade).
-
This compound reference standard (>98% purity).
-
Reactant reference standards (e.g., Phenyl chloroformate, Benzylamine), if available and required for kinetic studies.
-
Syringe filters (0.22 µm or 0.45 µm pore size, PTFE or other solvent-compatible membrane).[9]
-
Volumetric flasks (Class A).
-
Pipettes (Calibrated).
-
HPLC vials with caps and septa.
Chromatographic Column
-
Column: C18 Reversed-Phase Column.
-
Typical Dimensions: 4.6 mm x 150 mm, 5 µm particle size. (A shorter column with smaller particles may be used for faster, UHPLC-type analysis).[7]
-
Rationale: C18 columns provide excellent retention and separation for compounds with significant non-polar character, such as the aromatic rings in this compound.[10][11]
Experimental Protocols
Protocol 1: Preparation of Standards and Mobile Phase
1. Mobile Phase Preparation:
- Mobile Phase A (MPA): HPLC Grade Water.
- Mobile Phase B (MPB): HPLC Grade Acetonitrile.
- Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump heads.
2. Standard Stock Solution (1000 µg/mL):
- Accurately weigh approximately 10.0 mg of the this compound reference standard into a 10.0 mL Class A volumetric flask.
- Dissolve and dilute to the mark with a diluent (typically 50:50 Acetonitrile:Water). Sonicate briefly if needed to ensure complete dissolution. This is your Stock Standard .
3. Working Standard Solutions (e.g., 1-100 µg/mL):
- Prepare a series of calibration standards by performing serial dilutions of the Stock Standard into volumetric flasks using the diluent.
- For routine reaction monitoring, a single-point standard at a concentration representative of the expected final product concentration (e.g., 50 µg/mL) may be sufficient.
- Transfer the final solutions to HPLC vials.
Protocol 2: Reaction Sample Preparation
This protocol is critical for obtaining accurate and reproducible results from a crude reaction mixture. The primary goals are to immediately stop the reaction (quench), dilute the sample to within the linear range of the detector, and remove particulates that could damage the HPLC column.[1][12][13]
1. Sampling:
- Under controlled conditions, carefully withdraw a small, representative aliquot (e.g., 10-50 µL) from the reaction mixture at a specific time point.
2. Quenching & Dilution:
- Immediately add the aliquot to a pre-filled vial containing a known, large volume of diluent (e.g., 1.0 mL of 50:50 Acetonitrile:Water). This step serves two purposes: it stops the reaction by rapid dilution and prepares the sample for analysis.
- Causality: The dilution factor must be chosen carefully. It should be large enough to prevent column overloading and detector saturation but not so large that the analyte concentration falls below the limit of quantitation. A 100-fold to 1000-fold dilution is a common starting point.[8][13]
3. Filtration:
- Vortex the diluted sample to ensure homogeneity.
- Using a syringe, draw up the diluted sample and filter it through a 0.22 µm or 0.45 µm syringe filter directly into a clean HPLC vial.[9]
- Causality: This step is mandatory to remove any catalysts, salts, or particulate matter that could cause high backpressure and irreversibly damage the column frit and stationary phase.[1]
4. Injection:
- The sample is now ready for injection into the HPLC system.
Diagram: Experimental Workflow
The entire process from sampling to analysis can be visualized as a clear, sequential workflow.
Caption: Workflow for HPLC reaction monitoring.
Protocol 3: HPLC Method Parameters
The following table summarizes the recommended starting conditions for the analysis. These parameters should be optimized for the specific instrumentation and reaction conditions used.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for resolving non-polar to moderately polar small molecules.[11] |
| Mobile Phase A | HPLC Grade Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | The organic (non-polar) component; provides good elution strength and low UV cutoff.[5] |
| Gradient Program | Time (min) | %B |
| 0.0 | 40 | |
| 10.0 | 95 | |
| 12.0 | 95 | |
| 12.1 | 40 | |
| 15.0 | 40 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Injection Volume | 5 - 10 µL | Small volume minimizes peak broadening, especially with strong diluents. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape.[10] |
| UV Detection | 254 nm or Wavelength of Maximum Absorbance (λmax) | Phenyl groups have strong absorbance around 254 nm. A PDA detector can be used to determine the optimal λmax. |
| Run Time | 15 minutes | Includes separation and column re-equilibration. |
Protocol 4: System Suitability and Method Validation
To ensure the trustworthiness of the results, system suitability must be established before analysis, and the method should be validated according to established guidelines.[14]
-
System Suitability: Inject the working standard solution five or six times. The system is deemed ready for analysis if the Relative Standard Deviation (%RSD) for peak area and retention time is ≤ 2.0%.
-
Method Validation: For use in regulated environments, the method must be validated according to ICH Q2(R2) guidelines.[15][16][17] Key validation parameters include:
-
Specificity: The ability to resolve the product peak from reactants, intermediates, and impurities.
-
Linearity: Demonstrating a linear relationship between concentration and peak area across a specified range.
-
Accuracy & Precision: Ensuring the method provides results close to the true value and is reproducible.[18]
-
Diagram: HPLC Parameter Interdependencies
Method development involves understanding the interplay between different parameters to achieve optimal separation.
Caption: Interplay of key parameters in HPLC method development.
Data Analysis and Interpretation
-
Peak Identification: Identify the peaks in the chromatogram by comparing their retention times to those of the injected reference standards. The product, this compound, being less polar, should have a longer retention time than the more polar reactants.
-
Quantification: The concentration of the product in the injected sample can be determined from the calibration curve (Peak Area vs. Concentration).
-
Reaction Progress Calculation: To determine the percent conversion of a limiting reactant to the product, the following general formula can be used, assuming equivalent detector response factors or by using a calibration for each component:
-
% Conversion = [ (Initial Area of Reactant - Area of Reactant at time t) / Initial Area of Reactant ] x 100%
-
Alternatively, monitor the increase in the product peak area over time. Plotting the product peak area (or concentration) against time provides a kinetic profile of the reaction.
-
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, robust, and precise tool for monitoring the synthesis of this compound. The protocol is straightforward, employing standard instrumentation and reagents readily available in most analytical laboratories. By offering a clear, step-by-step guide from sample preparation to data analysis, this method empowers researchers to gain critical insights into reaction kinetics, optimize process parameters, and ensure the quality and consistency of their final product.
References
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Organomation. (n.d.). HPLC Sample Preparation.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- ResearchGate. (2025). Chemometrically assisted optimization and validation of reversed phase liquid chromatography method for the analysis of carbamates pesticides.
- U.S. Environmental Protection Agency. (n.d.). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With P.
- ResearchGate. (n.d.). Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC).
- Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
- U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI.
- SIELC Technologies. (n.d.). Separation of Phenyl carbamate on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Technical Support Center: Monitoring Reaction Progress with TLC & HPLC.
- Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
- LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography.
- ResearchGate. (n.d.). (PDF) Mobile tool for HPLC reaction monitoring.
-
ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Retrieved from [Link]
-
YouTube. (2022). Sample Preparation for HPLC. Retrieved from [Link]
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
- U.S. Environmental Protection Agency. (n.d.). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was.
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
PubMed. (n.d.). Drug monitoring and toxicology: a simple procedure for the monitoring of felbamate by HPLC-UV detection. Retrieved from [Link]
-
LCGC Chromatography Online. (2018). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. Retrieved from [Link]
Sources
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 3. researchgate.net [researchgate.net]
- 4. Drug monitoring and toxicology: a simple procedure for the monitoring of felbamate by HPLC-UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. organomation.com [organomation.com]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. actascientific.com [actascientific.com]
Protocol for N-protection of amino acids with phenyl N-benzylcarbamate
Application Note & Protocol
Topic: Protocol for N-protection of Amino Acids with Phenyl N-benzylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of N-Protection in Synthesis
In the intricate field of peptide synthesis and complex molecule construction, the strategic protection and deprotection of reactive functional groups is a foundational principle.[1] The amine group, due to its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions and ensure regioselectivity.[2][3] The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, remains a cornerstone of amine protection strategy.[4] Its popularity stems from its remarkable stability across a wide range of acidic and basic conditions, coupled with its clean and specific removal, most commonly via catalytic hydrogenation.[2][5][6]
While benzyl chloroformate (Cbz-Cl) is the traditional reagent for introducing this group, alternative reagents like this compound (benzyl phenyl carbonate) offer distinct advantages. Phenyl carbamates are often stable, crystalline solids that are less sensitive to moisture than chloroformates. They provide a milder, highly chemoselective method for the protection of primary amines, making them valuable tools, especially in large-scale synthesis and for substrates containing sensitive functionalities.[7][8][9] This document provides a detailed protocol and scientific rationale for the N-protection of amino acids using this compound.
Reaction Mechanism and Rationale
The N-protection of an amino acid with this compound is a nucleophilic acyl substitution reaction. The amino group of the amino acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the phenyl carbamate. The reaction is typically facilitated by a base, which serves to deprotonate the α-ammonium group of the amino acid, thereby unmasking the more nucleophilic free amine. The phenoxide ion is an excellent leaving group, driving the reaction to completion.
The key advantages of this approach are:
-
High Selectivity: Phenyl carbonates react preferentially with primary amines over secondary amines, which is advantageous when working with complex polyamines.[7][9]
-
Stability of Reagent: this compound is more stable and easier to handle than the highly reactive and lachrymatory benzyl chloroformate.[8]
-
Mild Conditions: The reaction proceeds efficiently at room temperature, preserving the integrity of sensitive functional groups and minimizing the risk of racemization at the α-carbon of the amino acid.[7]
Below is a diagram illustrating the general mechanism for this protection strategy.
Caption: Mechanism of Cbz protection using this compound.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-protection of a primary amino acid. Researchers should optimize reaction times and purification methods based on the specific amino acid substrate.
I. Materials and Equipment
-
Chemicals:
-
Amino Acid (e.g., Glycine, Alanine)
-
This compound (Benzyl Phenyl Carbonate)
-
Solvent: Dichloromethane (CH₂) or Dimethylformamide (DMF)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-Layer Chromatography (TLC) plates and chamber for reaction monitoring
-
Silica gel for column chromatography (if required)
-
II. Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, suspend the amino acid (1.0 eq) in the chosen solvent (e.g., CH₂Cl₂ or DMF, approx. 0.2-0.5 M).
-
Causality: A suitable solvent is required to ensure that the reactants are in the same phase, facilitating the reaction. For amino acids with poor organic solubility, using an aqueous basic solution (like 1M NaOH) is an alternative (Schotten-Baumann conditions).
-
-
Basification: Add the organic base (e.g., TEA, 1.2 eq) to the suspension and stir for 10-15 minutes at room temperature.
-
Causality: The base deprotonates the ammonium salt of the amino acid to generate the free, nucleophilic amine required for the reaction. A slight excess ensures complete deprotonation.
-
-
Reagent Addition: Add this compound (1.1 eq) to the reaction mixture.
-
Causality: A small excess of the protecting agent ensures that the limiting amino acid is fully consumed, driving the reaction towards the product.[7]
-
-
Reaction: Stir the mixture at room temperature overnight (or for the time determined by TLC monitoring).
-
Causality: The reaction is typically allowed to proceed until TLC analysis shows complete consumption of the starting amino acid. Room temperature is usually sufficient and helps prevent side reactions or racemization.
-
-
Work-up: a. Pour the reaction mixture into a separatory funnel containing deionized water. b. Extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂) three times. c. Combine the organic layers. d. Wash the combined organic layer sequentially with 1 M HCl, saturated NaHCO₃, and finally with brine.
- Causality: The acid wash removes any residual organic base (e.g., TEA). The bicarbonate wash removes the phenol byproduct and any unreacted acidic starting material. The brine wash removes residual water from the organic phase. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N-Cbz-protected amino acid.
III. Experimental Workflow Diagram
Caption: Step-by-step workflow for N-Cbz protection.
Data Summary: Representative Reaction Parameters
The following table summarizes typical conditions for the N-protection of primary amines using alkyl phenyl carbonates, which serves as a model for the this compound protocol.[7]
| Amino Acid Substrate | Reagent Equiv. | Base Equiv. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Glycine | 1.1 | 1.2 | CH₂Cl₂ | 25 | 12-16 | >90% |
| L-Alanine | 1.1 | 1.2 | CH₂Cl₂ | 25 | 12-16 | >90% |
| L-Valine | 1.1 | 1.2 | DMF | 25 | 16-24 | 85-95% |
| L-Phenylalanine | 1.1 | 1.2 | CH₂Cl₂ | 25 | 12-16 | >90% |
| 1,4-Diaminobutane | 1.1 | 1.2 | CH₂Cl₂ | 25 | 12 | ~98% (Mono-protected) |
Note: This data is representative and based on general procedures for chemoselective carbamate protection.[7] Actual results may vary.
Orthogonality and Deprotection
The utility of the Cbz group is defined by its stability and its selective removal under conditions that do not affect other common protecting groups like Boc (acid-labile) or Fmoc (base-labile).[2][4][6] This orthogonality is crucial in multi-step syntheses.[10]
The primary methods for Cbz deprotection are:
-
Catalytic Hydrogenolysis: This is the most common and mildest method, involving hydrogenation with H₂ gas over a palladium catalyst (Pd/C).[2][5] The reaction cleaves the benzyl C-O bond, releasing the free amine, toluene, and carbon dioxide.
-
Acidolysis: Strong acidic conditions, such as HBr in acetic acid, can also cleave the Cbz group.[11] This method is useful when the molecule contains functional groups that are sensitive to hydrogenation.
Conclusion
The use of this compound offers a reliable, mild, and highly selective method for the N-protection of amino acids. The stability of the reagent and the straightforward, room-temperature protocol make it an excellent alternative to traditional methods using benzyl chloroformate. The resulting N-Cbz protected amino acids are stable intermediates, crucial for the controlled and sequential construction of peptides and other complex nitrogen-containing molecules. The well-established orthogonality of the Cbz group ensures its seamless integration into complex synthetic strategies, solidifying its role as an indispensable tool for the modern chemist.
References
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Ashenhurst, J. (2021). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino-Groups in Multi-step Syntheses. Retrieved from [Link]
- Science of Synthesis. (n.d.). Photocleavable Protecting Groups.
- Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202.
- Wiley. (2019). Amino Acid-Protecting Groups. Retrieved from a chapter discussing various protecting groups in peptide chemistry.
-
Nicolas, E., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
- Wiley-VCH. (n.d.). Protection Reactions. Retrieved from a book chapter on protection reactions in organic synthesis.
-
ResearchGate. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines. RSC Advances. Retrieved from [Link]
- ScienceDirect. (n.d.). Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Tetrahedron Letters.
-
ResearchGate. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 8. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alfachemic.com [alfachemic.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Introduction: The Imperative for Derivatization in Modern Chromatography
An In-Depth Guide to the Derivatization of Amines with Phenyl Chloroformate for HPLC-UV Analysis
In the landscape of pharmaceutical development, environmental analysis, and clinical diagnostics, the precise quantification of amine-containing compounds is of paramount importance. However, many primary and secondary amines, particularly aliphatic ones, lack a native chromophore, rendering them effectively invisible to High-Performance Liquid Chromatography (HPLC) systems equipped with standard ultraviolet (UV) detectors.[1] Pre-column derivatization addresses this challenge by chemically modifying the analyte to attach a chromophoric or fluorophoric tag.[2][3] This process not only dramatically enhances detector response but also improves the chromatographic properties of the analyte, such as retention and peak shape, by increasing its hydrophobicity for reversed-phase separations.[3]
This application note provides a comprehensive protocol for the derivatization of primary and secondary amines using phenyl chloroformate. This reagent reacts with amines to form stable, UV-active carbamate derivatives. We will use benzylamine as a model primary amine analyte, which, upon reaction with phenyl chloroformate, yields the titular derivative: Phenyl N-benzylcarbamate . This guide is designed for researchers and drug development professionals, offering not just a step-by-step methodology but also the underlying chemical principles and field-proven insights to ensure robust and reliable analytical outcomes.
Principle of Derivatization: Nucleophilic Acyl Substitution
The core of the derivatization process is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic carbonyl carbon of phenyl chloroformate.[1] The reaction proceeds rapidly, displacing the chloride ion, which is an excellent leaving group. A stoichiometric amount of a mild base, such as triethylamine or sodium bicarbonate, is typically added to the reaction mixture. This base plays the critical role of neutralizing the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium towards the formation of the stable carbamate product.[4]
The resulting this compound derivative incorporates a phenyl group, which is a strong chromophore, allowing for sensitive detection by HPLC-UV at wavelengths around 240-260 nm.
Caption: Derivatization of Benzylamine with Phenyl Chloroformate.
Experimental Protocol: Sample Derivatization
This protocol details the derivatization of benzylamine as a representative primary amine. It should be optimized for other specific analytes.
1. Materials and Reagents:
-
Benzylamine (analytical standard grade)
-
Phenyl Chloroformate (≥98% purity)
-
Acetonitrile (ACN), HPLC Grade
-
Triethylamine (TEA), ≥99% purity
-
Methanol (MeOH), HPLC Grade
-
Deionized Water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and autosampler vials
-
Microcentrifuge tubes
-
Heating block or water bath set to 50°C
2. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of benzylamine and dissolve in 10 mL of ACN in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with ACN.
-
Phenyl Chloroformate Reagent (10 mg/mL): In a fume hood, carefully dissolve 100 mg of phenyl chloroformate in 10 mL of ACN. This solution should be prepared fresh daily due to its sensitivity to moisture.
-
Triethylamine Solution (5% v/v): Add 500 µL of TEA to 9.5 mL of ACN.
3. Derivatization Procedure:
-
Pipette 100 µL of each working standard solution (or sample extract) into separate microcentrifuge tubes.
-
Add 100 µL of the Triethylamine Solution (5% v/v) to each tube and vortex briefly. The base is essential to scavenge the HCl generated during the reaction.
-
Add 50 µL of the Phenyl Chloroformate Reagent (10 mg/mL) to each tube. The excess reagent ensures the reaction goes to completion.
-
Cap the tubes tightly, vortex for 30 seconds, and place them in a heating block at 50°C for 20 minutes. The elevated temperature accelerates the reaction rate.
-
After incubation, remove the tubes and allow them to cool to room temperature.
-
To quench the reaction and consume excess phenyl chloroformate, add 100 µL of methanol. The methanol reacts with any remaining reagent to form a stable, non-interfering methyl phenyl carbonate.
-
Vortex the tubes for 10 seconds.
-
Add 550 µL of deionized water to bring the final volume to 1.0 mL and ensure compatibility with the reversed-phase mobile phase.
-
Transfer the final solution to an HPLC autosampler vial for analysis.
HPLC-UV Method for Analysis
This method is a starting point and should be validated for the specific application.
1. Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, with DAD or UV Detector |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Elution | 0-2 min: 50% B; 2-12 min: 50% to 90% B; 12-15 min: 90% B; 15.1-18 min: 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
2. Rationale for Method Parameters:
-
C18 Column: The non-polar stationary phase is ideal for retaining the hydrophobic this compound derivative.
-
Gradient Elution: The gradient from 50% to 90% acetonitrile allows for the elution of the derivative with good peak shape while ensuring that any early-eluting polar interferences are resolved.
-
Detection at 240 nm: This wavelength provides high sensitivity for the phenyl chromophore while minimizing interference from many common matrix components.
Method Performance and Validation
A self-validating protocol is essential for trustworthy results. The developed method should be validated according to ICH guidelines or internal SOPs. Key parameters include linearity, sensitivity, accuracy, and precision.[5]
Table 1: Representative Method Performance Characteristics
| Validation Parameter | Typical Performance Result |
| Linearity (R²) | > 0.999 |
| Calibration Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | ~0.7 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Note: These values are illustrative and must be experimentally determined during method validation.
Integrated Experimental Workflow
The entire process, from sample preparation to final analysis, can be visualized as a streamlined workflow.
Caption: End-to-end workflow for amine analysis via derivatization.
Expert Insights & Troubleshooting
-
Issue: Low Derivative Yield/Poor Reproducibility.
-
Cause: Moisture contamination can hydrolyze the phenyl chloroformate reagent.
-
Solution: Always use high-purity, dry ACN. Prepare the reagent solution fresh daily and keep the vial tightly capped when not in use. Ensure samples are free of excessive water.
-
-
Issue: Large, Broad Peak at the Beginning or End of the Chromatogram.
-
Cause: This is often due to excess, unquenched derivatizing reagent or its hydrolysis product (phenol).
-
Solution: Ensure the quenching step with methanol is sufficient. A small increase in the volume of methanol or the quench time may be necessary.
-
-
Issue: Tailing or Asymmetric Peaks.
-
Cause: Secondary interactions between the analyte and the column stationary phase, or a mismatch between the injection solvent and the initial mobile phase.
-
Solution: The final dilution step with water is designed to mitigate solvent mismatch. If tailing persists, a small amount of acid (e.g., 0.1% formic acid) can be added to both mobile phases to improve peak shape, though this should be tested to ensure it doesn't degrade the carbamate derivative.
-
References
- BenchChem. (2025). Application Note & Protocol: HPLC Analysis of Amines via Pre-column Derivatization with 4-(Methylamino)-3-nitrobenzoyl chloride.
-
Gupta, K. R. (2025). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]
-
Molecules. (2002). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. MDPI. [Link]
-
Analyst (RSC Publishing). (n.d.). Determination of ammonia and aliphatic amines in environmental aqueous samples utilizing pre-column derivatization to their phenylthioureas and high performance liquid chromatography. [Link]
-
Song, G., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. [Link]
-
Tashev, K., et al. (2016). Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]
-
Sutan, A., et al. (2021). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PubMed Central. [Link]
Sources
Flow Chemistry Applications of Phenyl N-Benzylcarbamate: A Guide to in-situ Benzyl Isocyanate Generation and Utilization
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of phenyl N-benzylcarbamate in continuous flow chemistry. It focuses on its use as a stable, solid precursor for the safe and efficient in-situ generation of benzyl isocyanate, a versatile but hazardous intermediate in organic synthesis. This guide moves beyond theoretical concepts to provide actionable protocols and insights grounded in established chemical principles and flow chemistry best practices.
Introduction: Overcoming the Challenges of Isocyanate Chemistry
Isocyanates are highly reactive electrophiles that serve as crucial building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials, primarily through the formation of urea and carbamate linkages.[1] However, their high reactivity is matched by their toxicity and hazardous nature, making their storage, handling, and transportation problematic.[1] this compound offers a robust solution, acting as a solid, air-stable precursor that can release benzyl isocyanate on demand through thermal decomposition.
Flow chemistry provides an ideal platform for this transformation. The small reactor volumes, superior heat and mass transfer, and precise control over reaction parameters inherent to flow systems mitigate the risks associated with handling toxic intermediates like isocyanates.[2] By generating the isocyanate in-situ and immediately consuming it in a subsequent reaction, the accumulation of this hazardous species is avoided, leading to a significantly safer and more efficient process.[3]
Core Application: Thermal Decomposition for Benzyl Isocyanate Generation
The primary application of this compound in flow chemistry is its thermal decomposition to yield benzyl isocyanate and phenol. This reaction is a reversible process, and driving it to completion requires careful control of reaction conditions.[4][5]
Mechanism: The thermal decomposition proceeds via a unimolecular elimination reaction. Upon heating, the carbamate undergoes cleavage to form the corresponding isocyanate and alcohol (in this case, phenol).
Causality of Experimental Choices
-
Temperature: High temperatures, typically in the range of 200-450 °C, are required to overcome the activation energy for the carbamate cleavage.[4][5] The precise temperature will influence the rate of decomposition and the potential for side reactions.
-
Solvent: A high-boiling, inert solvent such as diphenyl ether, sulfolane, or o-dichlorobenzene is necessary to achieve the required reaction temperatures and to ensure the carbamate remains in solution.[6][7]
-
Pressure: The application of back-pressure allows the solvent to be heated above its atmospheric boiling point, enabling higher reaction temperatures and ensuring a single-phase flow, which is crucial for predictable reaction kinetics.[2]
-
Flow Rate & Residence Time: The flow rate of the reactant solution and the volume of the reactor coil determine the residence time. This parameter must be optimized to ensure complete conversion of the carbamate to the isocyanate without significant degradation of the product.
-
Reactor Material: Given the high temperatures, chemically resistant and thermally stable reactor materials such as stainless steel, Hastelloy, or PFA tubing are required.
Visualizing the Workflow: Isocyanate Generation
The following diagram illustrates the fundamental workflow for the continuous generation of benzyl isocyanate from this compound.
Caption: Workflow for benzyl isocyanate generation.
Experimental Protocol: Continuous Flow Synthesis of Benzyl Isocyanate
This protocol describes a general procedure for the generation of a benzyl isocyanate solution in a continuous flow system.
Materials:
-
This compound
-
High-boiling anhydrous solvent (e.g., diphenyl ether)
-
Flow chemistry system (including HPLC pump, heated reactor module, and back-pressure regulator)
-
Appropriate reactor coil (e.g., 10 mL stainless steel)
Procedure:
-
Reagent Preparation: Prepare a 0.1 M solution of this compound in the chosen high-boiling solvent. Ensure the solution is fully dissolved and degassed.
-
System Setup:
-
Install a stainless steel reactor coil in the heating module of the flow reactor.
-
Set the back-pressure regulator to the desired pressure (e.g., 10 bar) to prevent solvent boiling.
-
Prime the pump and the system with the pure solvent to ensure a stable flow and remove any air bubbles.
-
-
Reaction Execution:
-
Set the reactor temperature to the desired value (optimization may be required, starting at 250 °C).
-
Once the reactor has reached the set temperature, switch the pump inlet from the pure solvent to the reagent solution.
-
Pump the reagent solution through the heated reactor at a defined flow rate to achieve the desired residence time.
-
-
Collection and Analysis:
-
Collect the reactor output after allowing the system to reach a steady state (typically after 3-5 reactor volumes have passed through).
-
The output stream will contain benzyl isocyanate, phenol, and any unreacted starting material. The concentration of the isocyanate can be determined by in-situ IR spectroscopy (monitoring the N=C=O stretch at ~2270 cm⁻¹) or by quenching an aliquot with a suitable nucleophile (e.g., benzylamine) and analyzing the resulting urea by HPLC or NMR.[8]
-
Quantitative Data Summary:
| Parameter | Value Range | Rationale |
| Concentration | 0.05 - 0.2 M | Balances solubility and throughput while minimizing potential for side reactions. |
| Temperature | 250 - 350 °C | Sufficient thermal energy for carbamate cleavage.[4][5] |
| Pressure | 5 - 20 bar | Prevents solvent boiling and ensures a stable, single-phase flow.[2] |
| Flow Rate | 0.1 - 1.0 mL/min | Allows for a range of residence times to be explored for reaction optimization. |
| Residence Time | 10 - 100 min | Dependent on temperature; longer times for lower temperatures to achieve full conversion.[6] |
Telescoped Synthesis: In-situ Trapping of Benzyl Isocyanate
A key advantage of flow chemistry is the ability to "telescope" reactions, where the output of one reactor is directly fed into another.[9] This is particularly beneficial for reactions involving unstable or hazardous intermediates like benzyl isocyanate. The generated isocyanate can be immediately reacted with a nucleophile to form stable, valuable products.
Application Example: Continuous Synthesis of a Benzyl Urea Derivative
This protocol outlines the synthesis of N-benzyl-N'-propylurea by reacting the in-situ generated benzyl isocyanate with propylamine.
System Setup:
The flow setup consists of two modules. The first module is for the generation of benzyl isocyanate as described in Section 3. The output of this module is then mixed with a solution of a nucleophile at a T-mixer before entering a second reactor module.
Visualizing the Telescoped Workflow
Caption: Telescoped synthesis of a urea derivative.
Detailed Protocol:
-
Module 1 (Isocyanate Generation):
-
Prepare a 0.1 M solution of this compound in diphenyl ether (Stream A).
-
Set up the first reactor as described in Section 3. Pump Stream A at 0.5 mL/min through a 10 mL reactor heated to 300 °C (Residence time = 20 min).
-
-
Module 2 (Urea Formation):
-
Prepare a 0.11 M solution of propylamine in diphenyl ether (Stream B) (a slight excess of the amine ensures complete trapping of the isocyanate).
-
The effluent from Reactor 1 is mixed with Stream B (pumped at 0.5 mL/min) at a T-mixer.
-
The combined stream flows through a second reactor (e.g., a 5 mL coil) at ambient temperature or with gentle heating (e.g., 50 °C) to ensure complete reaction. The reaction between an isocyanate and a primary amine is typically very fast.
-
-
Work-up and Purification:
-
The output stream contains the desired N-benzyl-N'-propylurea, phenol, and the solvent.
-
The product can be isolated using standard purification techniques such as crystallization or chromatography. In some cases, an in-line liquid-liquid extraction or scavenger resin column could be integrated for a fully continuous purification process.[10]
-
Safety and Trustworthiness: A Self-Validating System
The inherent safety of this flow chemistry approach is a cornerstone of its value. By generating the hazardous benzyl isocyanate in-situ and consuming it immediately, the protocol acts as a self-validating safety system.
-
Minimized Exposure: The hazardous intermediate is contained within the sealed flow system, drastically reducing operator exposure compared to batch processing.
-
Small Reaction Volumes: The small internal volume of the reactor tubing limits the amount of hazardous material present at any given time, preventing the accumulation of dangerous quantities.
-
Superior Thermal Control: The high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing thermal runaways that can occur in large batch reactors.[2]
-
Process Control: The precise control over stoichiometry and residence time ensures that the isocyanate is generated only as needed and is consumed rapidly, preventing its accumulation and potential side reactions.
References
-
Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. [Link]
-
Dashkin, R. R., Gordeev, D. A., Gafurov, K. K., & Mantrov, S. N. (2019). Preparation of isocyanates by carbamates thermolysis on the example of butyl isocyanate. Butlerov Communications, 58(4), 40-46. [Link]
-
Dashkin, R. R., Gordeev, D. A., Gafurov, K. K., & Mantrov, S. N. (2019). Preparation of isocyanates by carbamates thermolysis on the example of butyl isocyanate. ResearchGate. [Link]
-
Gómez-Quintero, C. A., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Polymers, 14(22), 4899. [Link]
-
Baumann, M., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 379-384. [Link]
-
Baumann, M., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. PubMed. [Link]
-
Gligorich, K. M., & Toste, F. D. (2020). How to approach flow chemistry. Chemical Society Reviews, 49(22), 8098-8127. [Link]
-
Unlocking Flow Chemistry. (n.d.). Characterising flow reactors. [Link]
-
Trotta, A., et al. (2022). Isocyanide Chemistry Enabled by Continuous Flow Technology. ChemRxiv. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). Flow reactor design and construction for organic synthesis. IJPRA, 8(5), 1149-1153. [Link]
-
Richardson, J. F., & Peacock, D. G. (n.d.). Reactor Design-General Principles. Sistemas EEL. [Link]
- CN103848758A - Method for preparing isocyanate by catalytic thermal decomposition.
-
Dashkin, R. R., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1311. [Link]
-
Trotta, A., et al. (2022). Isocyanide chemistry enabled by continuous flow technology. Reaction Chemistry & Engineering. [Link]
-
Wolfram. (n.d.). Thermal Decomposition. Wolfram Language Documentation. [Link]
-
Baumann, M., & Baxendale, I. R. (2018). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 14, 2263-2299. [Link]
-
Buback, J., et al. (1995). In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. ResearchGate. [Link]
-
G. B. Ellison, et al. (2013). Biomass pyrolysis: thermal decomposition mechanisms of furfural and benzaldehyde. PubMed. [Link]
-
Meyer, H., et al. (2007). PREPARATION OF N-BOC- AND N-CBZ-PROTECTED (S)-2-AMINO-1,1,3-TRIPHENYL-PROPAN-1-OLS FROM (S)-PHENYLGLYCINOL: (2S)-N-tert-BUTOXYCARBONYL-2-AMINO-1,1,3-TRIPHENYLPROPAN-1-OL and (2S)-N-CARBOBENZOXY-2-AMINO-1,1,3-TRIPHENYLPROPAN-1-OL. Organic Syntheses, 84, 98. [Link]
-
Hervés, P., et al. (2004). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. ResearchGate. [Link]
-
Tselinskii, I. V., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7652. [Link]
-
Trotta, A., et al. (2022). Isocyanide Chemistry Enabled by Continuous Flow Technology. ResearchGate. [Link]
- US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
-
Rosini, G., & Ballini, R. (1988). Synthesis of isocyanates from carbamate esters employing boron trichloride. Chemical Communications. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 3. Biomass pyrolysis: thermal decomposition mechanisms of furfural and benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. butlerov.com [butlerov.com]
- 6. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103848758A - Method for preparing isocyanate by catalytic thermal decomposition - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 10. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
Troubleshooting & Optimization
Side reactions in phenyl N-benzylcarbamate synthesis and how to avoid them
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of phenyl N-benzylcarbamate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this synthesis. Drawing from established chemical principles and field-proven insights, this resource aims to help you navigate potential side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent and straightforward method for preparing N-substituted phenyl carbamates is the reaction of phenyl chloroformate with a primary or secondary amine, in this case, benzylamine.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism where the benzylamine attacks the electrophilic carbonyl carbon of the phenyl chloroformate.[2] Typically, a non-nucleophilic base like triethylamine or pyridine is added to neutralize the hydrochloric acid (HCl) byproduct.[1][2]
Q2: I'm observing a significant amount of a white, insoluble precipitate in my reaction. What is it and how can I prevent its formation?
This is a very common issue. The precipitate is likely 1,3-dibenzylurea . This side product forms when benzylamine reacts with an isocyanate intermediate, which can be generated in situ.[3] The formation of 1,3-dibenzylurea is a significant competing reaction that can drastically reduce the yield of your desired this compound.[4]
Troubleshooting 1,3-Dibenzylurea Formation:
-
Strict Anhydrous Conditions: Moisture can react with phenyl chloroformate to generate phosgene, which then reacts with benzylamine to form benzyl isocyanate. This isocyanate readily reacts with another molecule of benzylamine to produce dibenzylurea.[3] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Optimized Reagent Addition: Slowly add the phenyl chloroformate to a solution of benzylamine and a non-nucleophilic base.[3] This maintains a low concentration of the chloroformate and minimizes the formation of isocyanate intermediates.
-
Low-Temperature Conditions: Perform the addition of phenyl chloroformate at a low temperature, such as 0 °C, to control the initial exothermic reaction and reduce the rate of side reactions.[3]
Q3: My reaction yield is low, and I've identified diphenyl carbonate as a byproduct. How is this forming?
Diphenyl carbonate is another common byproduct in this synthesis.[5] It can be formed through a few pathways:
-
Reaction of Phenyl Chloroformate with Phenol: If your phenyl chloroformate starting material contains residual phenol, or if phenol is generated in situ, it can react with another molecule of phenyl chloroformate to produce diphenyl carbonate.[6][7]
-
Decomposition of Phenyl Chloroformate: Phenyl chloroformate can be unstable and may disproportionate, especially at elevated temperatures, to form diphenyl carbonate and phosgene.[8]
To minimize diphenyl carbonate formation:
-
Use High-Purity Phenyl Chloroformate: Ensure your starting material is free from phenol contamination.
-
Maintain Low Reaction Temperatures: Avoid excessive heating during the reaction and workup to prevent thermal decomposition of the phenyl chloroformate.
Q4: I'm having difficulty with the purification of my this compound. What are some effective methods?
Purification can be challenging due to the presence of the side products mentioned above.
-
Recrystallization: Isopropyl N-phenyl carbamate, a similar compound, can be purified by recrystallization from ethanol.[9] This can be a good starting point for this compound. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for your product.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for separating the desired carbamate from non-polar impurities like diphenyl carbonate and polar impurities like dibenzylurea.[10]
-
Liquid-Liquid Extraction: During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove unreacted benzylamine and the basic catalyst. A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) can remove any acidic impurities.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to diagnosing and solving common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
A low yield can be attributed to several factors, primarily the formation of side products.
Initial Diagnosis:
-
Analyze the Crude Product: Use techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the major components of your crude reaction mixture.
-
Identify the Byproducts: Compare the analytical data to known side products: 1,3-dibenzylurea and diphenyl carbonate.
Corrective Actions:
The following table outlines potential causes and recommended solutions to improve your yield.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Presence of Water | Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water reacts with phenyl chloroformate, leading to the formation of benzyl isocyanate and subsequently 1,3-dibenzylurea.[3] |
| Suboptimal Reagent Addition | Add the phenyl chloroformate dropwise to the benzylamine solution at a controlled rate. | Slow addition maintains a low concentration of the electrophile, favoring the desired reaction over side reactions.[3] |
| Incorrect Reaction Temperature | Maintain a low temperature (e.g., 0 °C) during the addition of phenyl chloroformate. Allow the reaction to slowly warm to room temperature. | Lower temperatures control the exothermic reaction and minimize the rate of competing side reactions.[3] |
| Inappropriate Base | Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). | Primary or secondary amines will compete with benzylamine as nucleophiles, leading to unwanted byproducts.[3] |
| Impure Starting Materials | Use high-purity phenyl chloroformate and benzylamine. | Impurities can lead to the formation of byproducts like diphenyl carbonate.[6][7] |
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is designed to minimize the formation of common side products.
Materials:
-
Benzylamine (high purity)
-
Phenyl chloroformate (high purity)
-
Triethylamine (anhydrous)
-
Dichloromethane (anhydrous)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Phenyl Chloroformate: Add a solution of phenyl chloroformate (1.1 eq) in anhydrous dichloromethane to the dropping funnel. Add the phenyl chloroformate solution dropwise to the stirred benzylamine solution over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Visualizing the Chemistry
Reaction Pathway and Side Reactions
The following diagram illustrates the intended synthetic route to this compound and the major competing side reactions.
Caption: Main and side reaction pathways in this compound synthesis.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues during your synthesis.
Caption: A troubleshooting workflow for this compound synthesis.
References
-
Wikipedia. (2023). Carbamate. Retrieved from [Link]
-
Hashimoto, Y., et al. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters. Retrieved from [Link]
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. Retrieved from [Link]
- Google Patents. (2000). WO2000050389A1 - Efficient carbamate synthesis.
- Google Patents. (2002). EP1234845A2 - Process for producing diphenyl carbonate and process for producing aromatic polycarbonates.
-
ResearchGate. (n.d.). A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing high purity diphenyl carbonate.
-
Semantic Scholar. (n.d.). Phenyl chloroformate. Retrieved from [Link]
-
National Institutes of Health. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Retrieved from [Link]
-
CentAUR. (n.d.). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. Retrieved from [Link]
-
Patsnap. (n.d.). Phenyl chloroformate patented technology retrieval search results. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Diphenyl carbonate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative self-condensation of benzylamine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
-
MDPI. (n.d.). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]
- Google Patents. (2008). EP1939172A2 - Method of obtaining phenyl carbamates.
-
MDPI. (n.d.). Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification. Retrieved from [Link]
-
Wikipedia. (2023). Chloroformate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIPHENYL CARBONATE. Retrieved from [Link]
-
ACS Publications. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]
-
Wikipedia. (2023). Self-condensation. Retrieved from [Link]
- Google Patents. (2007). WO2007014973A2 - Method of obtaining phenyl carbamates.
-
National Institutes of Health. (n.d.). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Benzylamine. Retrieved from [Link]
- Google Patents. (1952). US2615916A - Production of isopropyl n-phenyl carbamate.
-
National Institutes of Health. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Retrieved from [Link]
- Google Patents. (1979). US4163025A - Process for the production of benzylamine and dibenzylamine.
-
Wikipedia. (2023). Benzyl carbamate. Retrieved from [Link]
- Google Patents. (2012). EP2527314A1 - Process for preparation of phenyl carbamate derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phenyl chloroformate patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 6. EP1234845A2 - Process for producing diphenyl carbonate and process for producing aromatic polycarbonates - Google Patents [patents.google.com]
- 7. Diphenyl carbonate - Wikipedia [en.wikipedia.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US2615916A - Production of isopropyl n-phenyl carbamate - Google Patents [patents.google.com]
- 10. EP1939172A2 - Method of obtaining phenyl carbamates - Google Patents [patents.google.com]
Improving the yield of phenyl N-benzylcarbamate formation reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of phenyl N-benzylcarbamate. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that can arise during the synthesis of this compound, particularly when using the common method of reacting benzylamine with phenyl chloroformate.
Question 1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?
Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
Underlying Causes & Solutions:
-
Side Reactions: The primary competing reaction is the formation of N,N'-dibenzylurea. This occurs if the initially formed this compound reacts with another molecule of benzylamine. This is especially prevalent if the reaction temperature is too high or if there's a localized high concentration of benzylamine.
-
Solution: Maintain a low reaction temperature (typically 0 °C to room temperature) to minimize the rate of the urea-forming side reaction.[1] Add the phenyl chloroformate dropwise to a stirred solution of benzylamine and a base. This ensures that the chloroformate is the limiting reagent at any given point in the addition, favoring the desired carbamate formation.
-
-
Inadequate Acid Scavenging: The reaction of benzylamine with phenyl chloroformate generates hydrochloric acid (HCl).[1] If not effectively neutralized, the HCl will protonate the benzylamine, rendering it non-nucleophilic and unable to react with the phenyl chloroformate.
-
Reagent Purity and Stability: Phenyl chloroformate is sensitive to moisture and can hydrolyze to phenol and HCl, reducing the amount of active reagent available for the reaction. Benzylamine can also degrade over time.
-
Solution: Use freshly opened or properly stored reagents. Phenyl chloroformate should be handled under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[1]
-
-
Reaction Conditions: Solvent choice and reaction time can significantly impact yield.
-
Solution: Anhydrous aprotic solvents like dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF) are generally preferred.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight.[1]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Question 2: I am observing a significant amount of an insoluble white precipitate in my reaction mixture. What is it and how can I prevent its formation?
The most common insoluble white precipitate is N,N'-dibenzylurea.
Cause:
As mentioned previously, this byproduct forms when the desired this compound reacts with a second molecule of benzylamine. This reaction is driven by the nucleophilic attack of benzylamine on the carbonyl carbon of the carbamate, displacing phenol.
Prevention Strategies:
-
Temperature Control: Strictly maintain a low reaction temperature (0 °C is often ideal) to disfavor the second substitution reaction.
-
Controlled Addition: The slow, dropwise addition of phenyl chloroformate to the benzylamine solution is the most critical factor in preventing the formation of N,N'-dibenzylurea.[1] This ensures that the concentration of the carbamate product is always low in the presence of a large excess of benzylamine.
-
Base Selection: While less common, the choice of base can sometimes influence side reactions. A non-nucleophilic, sterically hindered base can be advantageous.
Question 3: My final product is difficult to purify. What are the common impurities and what purification strategies are most effective?
Common Impurities:
-
N,N'-dibenzylurea: Often the main impurity, it can be challenging to separate due to its polarity, which can be similar to the product.
-
Phenol: A byproduct of the reaction.
-
Unreacted Benzylamine: Can be present if an excess was used.
-
Base and its Salt: For example, triethylammonium chloride if triethylamine is used as the base.
Purification Strategies:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first line of defense.
-
Wash the organic layer with a dilute acid solution (e.g., 1N HCl) to remove any remaining benzylamine and the tertiary amine base.
-
Wash with a dilute base solution (e.g., 1N NaOH) to remove the phenol byproduct.[3]
-
Wash with brine to remove residual water-soluble components.
-
-
Crystallization/Recrystallization: this compound is often a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for removing impurities, especially N,N'-dibenzylurea.
-
Column Chromatography: If recrystallization is ineffective, purification by flash column chromatography on silica gel is a reliable method. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) will typically provide good separation. The product is moderately polar and should elute after non-polar impurities and before highly polar ones like urea.
II. Frequently Asked Questions (FAQs)
What is the reaction mechanism for the formation of this compound from phenyl chloroformate and benzylamine?
The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of phenyl chloroformate.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the chloride ion, being a good leaving group, is expelled.
-
Proton Transfer: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final this compound product and the protonated base (e.g., triethylammonium chloride).
Caption: Reaction mechanism overview.
Are there alternative, potentially higher-yielding methods to synthesize this compound?
Yes, several alternative methods exist that can offer advantages in terms of yield, safety, and substrate scope.
| Method | Reagents | Advantages | Disadvantages |
| Diphenyl Carbonate | Benzylamine, Diphenyl Carbonate | Avoids the use of corrosive phenyl chloroformate. | Often requires higher temperatures and longer reaction times. |
| Carbon Dioxide Based | Benzylamine, CO₂, Phenyl Halide (e.g., Phenyl Bromide), Base (e.g., Cs₂CO₃) | Utilizes a readily available and non-toxic C1 source (CO₂).[4] | May require specific catalysts or bases and careful control of CO₂ addition.[5] |
| Isocyanate Route | Benzyl isocyanate, Phenol | Can be very high yielding. | Benzyl isocyanate is a lachrymator and toxic, requiring careful handling. |
| Transcarbamoylation | Benzylamine, another carbamate (e.g., methyl carbamate) | Can be catalyzed under mild conditions.[6] | Equilibrium reaction may require driving to completion. |
How does the choice of base affect the reaction?
The primary role of the base is to neutralize the HCl produced during the reaction.[1]
-
Tertiary Amines (e.g., Triethylamine, Pyridine): These are common, effective, and act as homogeneous bases. They are easily removed during an acidic aqueous workup.
-
Inorganic Bases (e.g., NaHCO₃, K₂CO₃, NaOH): These are often used in two-phase systems (e.g., DCM/water). They are inexpensive and the resulting salts are easily removed by phase separation. However, vigorous stirring is required to ensure efficient reaction at the interface.[2]
-
Sterically Hindered Bases (e.g., Diisopropylethylamine - DIPEA): These can be useful if the amine substrate is particularly sensitive or prone to side reactions, as their steric bulk makes them less nucleophilic.
Can I use this reaction for a secondary amine instead of benzylamine?
Yes, the reaction of phenyl chloroformate is a general method for the synthesis of carbamates from both primary and secondary amines.[1] However, secondary amines are generally less nucleophilic than primary amines due to steric hindrance, which may result in slower reaction rates.[7] Consequently, slightly more forcing conditions (e.g., longer reaction times or slightly elevated temperatures) might be necessary. It's important to note that N,N-disubstituted phenylcarbamates are generally more stable and less prone to forming ureas compared to those derived from primary amines.[3]
What analytical techniques are best for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and can help identify byproducts by their mass-to-charge ratio.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation and purity assessment.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To confirm the presence of the carbamate functional group (C=O stretch typically around 1700-1730 cm⁻¹ and N-H stretch around 3300 cm⁻¹).
-
Melting Point: A sharp melting point is a good indicator of purity for solid products.
-
Experimental Protocol: Synthesis of this compound using Phenyl Chloroformate
Materials:
-
Benzylamine
-
Phenyl chloroformate
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add phenyl chloroformate (1.05 equivalents) dropwise to the cold solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl, 1N NaOH, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel.
References
-
Falchi, A., et al. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 23(3), 597. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Available at: [Link]
- Jung, K. W., et al. (2000). Efficient carbamate synthesis. Google Patents (WO2000050389A1).
- Boix, J. M., et al. (2007). Method of obtaining phenyl carbamates. Google Patents (EP1939172A2).
-
Jacquemard, U., et al. (2018). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. The Journal of Organic Chemistry, 83(15), 8348–8355. Available at: [Link]
-
Hervés, P., et al. (2003). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. Journal of Chemical Research, 2003(10), 665-667. Available at: [Link]
- Kim, T. H., et al. (2012). Process for preparation of phenyl carbamate derivatives. Google Patents (EP2527314A1).
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by amination (carboxylation) or rearrangement. Available at: [Link]
-
Szabó, D., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 46683–46691. Available at: [Link]
- Boix, J. M., et al. (2007). Method of obtaining phenyl carbamates. Google Patents (WO2007014973A2).
-
Aresta, M., et al. (2006). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. European Journal of Organic Chemistry, 2006(22), 5142-5148. Available at: [Link]
-
Wright, W. B., Jr., & Brabander, H. J. (1961). Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. The Journal of Organic Chemistry, 26(10), 4051–4054. Available at: [Link]
-
Caplow, M. (1968). Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society, 90(24), 6795–6803. Available at: [Link]
- Lane, D. W. J., & Tunchon, P. (1984). Production of phenyl carbamates. Google Patents (EP0121532A1).
-
Gabriel, C., et al. (2017). Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats. PLoS ONE, 12(1), e0169829. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). 1. Synthesis. In Supplementary Information. Available at: [Link]
-
van der Werf, M. J., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology, 11, 7277-7285. Available at: [Link]
-
Liang, F., et al. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3467–3471. Available at: [Link]
-
Tsuda, A. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Kobe University Repository. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0121532A1 - Production of phenyl carbamates - Google Patents [patents.google.com]
- 3. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
Technical Support Center: Purification of Phenyl N-Benzylcarbamate
Welcome to the technical support center for the purification of phenyl N-benzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for obtaining high-purity this compound from typical reaction mixtures. Our focus is on explaining the "why" behind the "how," ensuring you can adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of phenyl chloroformate with benzylamine. Potential impurities include:
-
Unreacted starting materials: Phenyl chloroformate and benzylamine.
-
Byproducts: Dibenzylurea (from the reaction of benzylamine with any isocyanate formed), phenol (from hydrolysis of phenyl chloroformate or the product), and diphenyl carbonate.
-
Solvent and base residues: Depending on the reaction conditions, residual solvents and bases (e.g., triethylamine, pyridine) may be present.
Q2: What is the general solubility profile of this compound?
A2: this compound is a white solid. It is generally soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. It has moderate to low solubility in less polar solvents like hexane and is sparingly soluble in water. This solubility profile is crucial for selecting appropriate purification techniques like recrystallization and column chromatography.
Q3: Which purification method is best for my crude product?
A3: The optimal purification method depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: Ideal for larger scale purifications where the main impurities have significantly different solubilities from the product in a given solvent system.
-
Column Chromatography: The most versatile method for removing a wide range of impurities, especially those with similar polarity to the product. It is suitable for all scales but can be more time-consuming and solvent-intensive for large quantities.
-
Liquid-Liquid Extraction: Useful for removing water-soluble impurities and unreacted starting materials that can be protonated or deprotonated.
Q4: How can I monitor the purity of my this compound during purification?
A4: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring purity. A typical eluent system for TLC is a mixture of ethyl acetate and hexane. The product and impurities can be visualized under UV light (254 nm). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for common issues encountered during the purification of this compound.
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The goal is to dissolve the crude product in a hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the solution.
Step-by-Step Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures).
-
Recommended System: A mixture of ethyl acetate and hexane is often effective.
-
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more polar solvent of a binary system, like ethyl acetate) until the solid just dissolves.
-
Decolorization (Optional): If your solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and try cooling again. |
| The compound is too soluble in the chosen solvent. | Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until the solution becomes slightly cloudy, then allow it to cool. | |
| Oily precipitate forms instead of crystals. | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution is cooling too quickly. | Allow the solution to cool more slowly. Try insulating the flask. | |
| Low recovery of purified product. | The compound is too soluble in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration. Use the minimum amount of cold solvent for washing. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask. Add a small amount of extra hot solvent before filtering. |
Guide 2: Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (a solvent or mixture of solvents).
Step-by-Step Protocol:
-
Stationary Phase and Column Packing:
-
Select silica gel as the stationary phase.
-
Pack a glass column with the silica gel as a slurry in the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
A common gradient for purifying this compound is starting with 100% hexane and gradually increasing the concentration of ethyl acetate.
-
-
Fraction Collection:
-
Collect the eluent in fractions.
-
Monitor the separation by TLC to identify which fractions contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | The eluent system is not optimal. | Adjust the polarity of the eluent. If spots are too high (high Rf), decrease the polarity. If they are too low (low Rf), increase the polarity. |
| Product elutes with impurities. | The column was overloaded with the crude product. | Use a larger column or less crude material. |
| The elution gradient was too steep. | Use a shallower gradient, increasing the polarity more slowly. | |
| Cracked or channeled column bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry. |
| Streaking of spots on TLC. | The compound is too polar for the eluent or is interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. |
| The sample was not loaded in a concentrated band. | Dissolve the sample in the minimum amount of solvent for loading. |
Visual Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
- Thermo Fisher Scientific.
- Separation Science.
- U.S. Environmental Protection Agency.
- Benchchem.
-
Wikipedia. Benzyl carbamate.[Link]
-
PubChem. Ethyl N-phenylcarbamate.[Link]
- Google Patents.
-
National Center for Biotechnology Information. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.[Link]
-
National Center for Biotechnology Information. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.[Link]
Phenyl N-benzylcarbamate stability issues and degradation products
Introduction
Welcome to the technical support center for Phenyl N-benzylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this molecule. This compound, like many carbamates, can exhibit stability issues under various experimental conditions. Understanding its degradation pathways and products is crucial for accurate experimental results, formulation development, and ensuring the integrity of your research. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and analysis of this compound.
Frequently Asked Questions (FAQs) about this compound Stability
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound is primarily influenced by three main factors: pH, temperature, and light exposure. The carbamate linkage is susceptible to hydrolysis, particularly under alkaline conditions.[1][2][3] Elevated temperatures can induce thermal decomposition, while exposure to UV light may lead to photodegradation.[4][5][6][7] The choice of solvent can also play a role in the stability of the compound.
Q2: What are the expected degradation products of this compound under hydrolytic conditions?
A2: Under hydrolytic conditions, particularly in basic media, the carbamate ester linkage is the most likely point of cleavage. This hydrolysis reaction is expected to yield phenol, benzylamine, and carbon dioxide.[3][8] The reaction generally follows an E1cB (Elimination Unimolecular conjugate Base) mechanism for N-aryl carbamates in alkaline solutions.[2]
Q3: Can this compound degrade upon heating? What are the potential thermal degradation products?
A3: Yes, thermal degradation is a significant concern for many carbamates.[4][5][6] When heated, this compound can undergo decomposition. One common pathway for the thermal decomposition of carbamates is the formation of an isocyanate and an alcohol.[9][10] In this case, the likely products would be phenyl isocyanate and benzyl alcohol, or benzyl isocyanate and phenol. Another potential degradation pathway, especially at higher temperatures and in the presence of other reactants, is the formation of urea-based byproducts.[4][6]
Q4: Is this compound sensitive to light?
A4: Carbamates containing aromatic rings, such as this compound, can be susceptible to photodegradation upon exposure to UV light.[7] Photolytic cleavage can lead to a variety of degradation products. For instance, the photodecomposition of phenyl-N-methylcarbamate has been shown to produce phenol and other hydroxylated benzamide derivatives.[7] Therefore, it is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.
Troubleshooting Guide for this compound Stability Issues
This section provides a structured approach to identifying and resolving common stability problems encountered during experiments with this compound.
Problem 1: Loss of this compound purity in solution over time.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Hydrolysis due to pH | 1. Measure the pH of your solution. 2. If the pH is neutral to basic, consider buffering the solution to a slightly acidic pH (e.g., pH 4-6), where carbamates are generally more stable.[1][11] 3. If possible, use aprotic solvents for storage. | Increased stability of this compound in solution. |
| Solvent-mediated degradation | 1. Evaluate the solvent system being used. Protic solvents, especially in the presence of nucleophiles, can facilitate degradation. 2. Consider switching to a less reactive, aprotic solvent for stock solutions and long-term storage (e.g., acetonitrile, THF). | Reduced rate of degradation and improved long-term stability. |
| Thermal degradation | 1. Store stock solutions and solid material at recommended temperatures (typically 2-8 °C or frozen). Avoid repeated freeze-thaw cycles. 2. During experimental procedures, minimize exposure to elevated temperatures. | Preservation of the compound's integrity by minimizing thermal decomposition. |
| Photodegradation | 1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1][7] 2. Minimize exposure to ambient and UV light during sample preparation and analysis. | Prevention of photolytic degradation and formation of related impurities. |
Problem 2: Appearance of unexpected peaks during chromatographic analysis (e.g., HPLC).
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| On-column degradation | 1. Investigate the pH of the mobile phase. Highly acidic or basic mobile phases can cause degradation on the analytical column. 2. Consider using a mobile phase with a pH closer to neutral or slightly acidic. 3. Evaluate the column temperature. High temperatures can accelerate degradation. | Improved peak shape and resolution, with a reduction in artifact peaks. |
| Formation of known degradants | 1. Based on the expected degradation pathways, tentatively identify the impurity peaks. For example, look for the retention times of phenol and benzylamine. 2. Confirm the identity of the degradation products using mass spectrometry (LC-MS). | Confirmation of the degradation pathway and a better understanding of the impurity profile. |
| Reaction with mobile phase additives | 1. Certain mobile phase additives can be reactive. Simplify the mobile phase if possible to identify the source of the reaction. 2. Ensure the mobile phase is freshly prepared and degassed. | A stable baseline and reproducible chromatograms. |
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound.
Caption: Base-catalyzed hydrolytic degradation of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phenyl Methylcarbamate | C8H9NO2 | CID 16034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
Troubleshooting incomplete deprotection of phenyl N-benzylcarbamate
Welcome to the technical support center for troubleshooting the deprotection of phenyl N-benzylcarbamate (Cbz-protected aniline) derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common but sometimes problematic transformation. Here, we move beyond simple protocols to explain the underlying chemistry, helping you diagnose issues and rationally design solutions for a successful deprotection.
Troubleshooting Guide: Addressing Incomplete Deprotection
This section is structured to address the most common failure mode—an incomplete or stalled reaction—by breaking down the potential causes and providing actionable solutions.
Question 1: My catalytic hydrogenolysis of Cbz-aniline is stalled. What are the likely causes and how can I fix it?
Incomplete hydrogenolysis is the most frequent issue. The reaction starts but then slows down or stops completely, leaving significant amounts of starting material. This is often a result of catalyst deactivation or suboptimal reaction conditions.
Underlying Cause: The palladium catalyst is the heart of the hydrogenolysis reaction, and its activity is paramount. The primary culprit for a stalled reaction is often catalyst poisoning . The product of your reaction, the aniline, can itself be a catalyst poison.[1] Free amines can coordinate to the palladium surface, inhibiting its ability to catalyze the hydrogenolysis. Sulfur-containing compounds are also notorious poisons.[2][3]
Troubleshooting Workflow:
Troubleshooting workflow for stalled hydrogenolysis.
Actionable Solutions:
-
Catalyst Quality and Loading: The activity of Pd/C can vary significantly between suppliers and even batches.
-
Solution: Always use a fresh, high-quality catalyst from a reputable supplier. If a reaction is sluggish, a simple first step is to increase the catalyst loading (from a typical 5-10 mol% to 15-20 mol%).[4]
-
-
Hydrogen Source: An inadequate supply of hydrogen will, unsurprisingly, halt the reaction.
-
Solution: Ensure your hydrogen balloon is properly inflated and the system is sealed. Before starting, thoroughly purge the reaction flask with hydrogen to remove all oxygen. For a more reliable hydrogen source, consider transfer hydrogenation , which uses a hydrogen donor like ammonium formate in situ.[4]
-
-
Solvent and Additives: The reaction medium plays a crucial role.
-
Solution: Use high-purity, degassed solvents (methanol and ethanol are common choices).[5] To counteract catalyst poisoning by the product aniline, the addition of a mild acid like acetic acid (1-2 equivalents) can be beneficial. The acid protonates the newly formed aniline, preventing it from binding to the palladium catalyst.[1]
-
-
Starting Material Purity: Impurities in your starting material can poison the catalyst from the outset.
-
Solution: If you suspect impurities, purify your Cbz-protected aniline before the deprotection step. If sulfur-containing reagents were used in previous steps, be particularly diligent about purification.
-
Question 2: I'm observing side products during my deprotection. What are they and how can I avoid them?
Side product formation can complicate purification and reduce your yield. The nature of the side products depends on the deprotection method used.
-
During Catalytic Hydrogenolysis:
-
N-Benzylation: If the reaction stalls, the partially reduced benzyl species can sometimes alkylate the product amine, leading to an N-benzylated aniline byproduct.
-
Prevention: Ensure the reaction goes to completion by following the troubleshooting steps above. Efficient stirring is also crucial to ensure good mass transfer of hydrogen.
-
-
Ring Saturation: In some cases, particularly with electron-rich aromatic systems or under harsh conditions (high pressure/temperature), the phenyl ring of the aniline or the benzyl group can be hydrogenated.
-
Prevention: Use milder conditions (e.g., atmospheric pressure of hydrogen) and monitor the reaction closely to stop it once the starting material is consumed.
-
-
-
During Acidic Cleavage (e.g., HBr/AcOH):
-
Ring Bromination: If using HBr, you may see bromination of the electron-rich aniline ring.
-
Prevention: This method is often too harsh for anilines. If you must use it, carefully control the stoichiometry of HBr and the reaction time. However, it is generally better to choose an alternative method.[6]
-
-
Question 3: My substrate has other reducible functional groups. How can I selectively deprotect the Cbz group?
This is a common challenge in multi-step synthesis. Catalytic hydrogenolysis is a powerful reducing method and often lacks chemoselectivity.
Solution: Choose an Orthogonal Deprotection Strategy.
-
Acid-Mediated Deprotection: For substrates sensitive to reduction but stable to acid, this is a good option. Reagents like HCl in isopropanol or a combination of a Lewis acid like AlCl₃ in hexafluoroisopropanol (HFIP) can be effective.[7][8] These methods avoid the use of hydrogen and palladium.
-
Nucleophilic Cleavage: A recently developed method using 2-mercaptoethanol and a base like potassium phosphate offers a mild, nucleophilic approach to cleave the Cbz group.[9] This method is highly chemoselective and is an excellent choice for substrates with reducible groups like nitroarenes or alkynes.
Frequently Asked Questions (FAQs)
-
Q: What is the general mechanism of Cbz deprotection by catalytic hydrogenolysis?
-
A: The process involves the cleavage of the benzylic C-O bond. The Cbz-protected aniline adsorbs onto the palladium surface, where hydrogen atoms are also present. The C-O bond is broken, releasing the unstable carbamic acid of the aniline, which then spontaneously decarboxylates to yield the free aniline, carbon dioxide, and toluene.
Mechanism of Catalytic Hydrogenolysis of a Cbz group.
-
-
Q: How can I effectively monitor the progress of the deprotection reaction?
-
A: A combination of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: This is a quick and easy way to visualize the disappearance of the starting material and the appearance of the product. The Cbz-protected aniline is significantly less polar than the product aniline. Therefore, on a normal phase silica TLC plate, the starting material will have a much higher Rf value than the product.[10]
-
LC-MS: This provides more quantitative information and confirms the mass of the product, ensuring you are forming the correct compound.
-
-
-
Q: Are there any safety concerns with catalytic hydrogenolysis?
-
A: Yes. Hydrogen gas is highly flammable, and palladium on carbon can be pyrophoric (ignite spontaneously in air), especially after the reaction when it is dry and saturated with hydrogen. Always handle the catalyst in a well-ventilated fume hood and quench it carefully after the reaction by adding it to water.
-
Experimental Protocols
Protocol 1: Optimized Catalytic Hydrogenolysis of this compound
This protocol incorporates an acidic additive to mitigate catalyst poisoning by the aniline product.
Materials:
-
This compound (1.0 equiv)
-
10% Palladium on carbon (Pd/C), 10 mol%
-
Methanol (or Ethanol), analytical grade
-
Glacial Acetic Acid (2.0 equiv)
-
Hydrogen (H₂) gas in a balloon
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve the this compound in methanol (approx. 0.1 M concentration).
-
Add the glacial acetic acid (2.0 equivalents) to the solution and stir for 2 minutes.
-
Carefully, under a nitrogen atmosphere, add the 10% Pd/C catalyst to the flask.
-
Seal the flask with a septum and purge the system by evacuating and refilling with hydrogen gas three times.
-
Leave the flask under a positive pressure of hydrogen (from the balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting product will be the acetate salt of the aniline, which can be used as is or neutralized with a mild base and extracted.
Protocol 2: Nucleophilic Deprotection using 2-Mercaptoethanol
This protocol is ideal for substrates containing functional groups that are sensitive to reduction.[9]
Materials:
-
This compound (1.0 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (4.0 equiv)
-
2-Mercaptoethanol (2.0 equiv)
-
N,N-Dimethylacetamide (DMAc)
-
Nitrogen gas
Procedure:
-
To a dry flask, add the this compound and potassium phosphate.
-
Add DMAc (to a concentration of approx. 0.25 M) and purge the suspension with nitrogen for 5-10 minutes.
-
Add the 2-mercaptoethanol via syringe.
-
Heat the reaction mixture to 75 °C and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography.
Data Summary
The choice of deprotection method is highly dependent on the substrate. The following table provides a comparison of common methods for Cbz deprotection of anilines.
| Deprotection Method | Reagents & Conditions | Typical Yield (%) | Key Advantages | Potential Issues | Reference |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, MeOH, rt, 2-6 h | 90-98% | Clean byproducts, high yield. | Catalyst poisoning, sensitive to reducible groups. | [11][12] |
| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C, MeOH, reflux, 1-3 h | 90-95% | Avoids use of H₂ gas, good for halogenated anilines. | Still uses Pd, requires heating. | [11] |
| Acidic Cleavage | HBr (33% in AcOH), rt, 1-4 h | Variable | Metal-free. | Harsh conditions, potential for side reactions (e.g., bromination). | [4][8] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMAc, 75°C, 24 h | >90% | Excellent functional group tolerance, metal-free. | Requires heating, longer reaction time. | [7][9] |
References
-
Organic Chemistry Portal. (2022). Cbz-Protected Amino Groups. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Ganesh, T., & Dattatri, A. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate. [Link]
-
Saroha, M., et al. (2018). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. ResearchGate. [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Chemistry Portal. [Link]
-
Akai, S., et al. (2013). ChemInform Abstract: Selective Deprotection Method of N-Phenylcarbamoyl Group. ResearchGate. [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]
-
Jacquemard, U., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. [Link]
-
Gelin, R., et al. (2004). Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Tetrahedron. [Link]
-
Wang, L., et al. (2017). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Current Organic Synthesis. [Link]
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]
-
Gowda, D. C., & Mahesh, B. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research. [Link]
-
Sciencemadness.org. (2019). De-protection of N-Benzyl groups. [Link]
-
Jacquemard, U., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Publications. [Link]
-
Akai, S., et al. (2013). Selective Deprotection Method of N-Phenylcarbamoyl Group. Organic Chemistry Portal. [Link]
-
Ang, H. M., et al. (2024). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. MDPI. [Link]
-
Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Hydrogenolysis of N‐benzyl amines. [Link]
-
National Institutes of Health (NIH). (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. [Link]
-
Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. [Link]
-
National Institutes of Health (NIH). (n.d.). Benzyl phenylcarbamate. [Link]
-
National Institutes of Health (NIH). (n.d.). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. [Link]
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. tdcommons.org [tdcommons.org]
- 9. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Phenyl N-Benzylcarbamate Cleavage
Welcome to the technical support center for the optimization of phenyl N-benzylcarbamate cleavage. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance, troubleshooting strategies, and detailed protocols to ensure the success of your experiments. Our approach is grounded in scientific principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the cleavage of phenyl N-benzylcarbamates, a crucial deprotection step in organic synthesis.
Q1: What are the most common methods for cleaving a this compound (Cbz or Z group)?
The two most prevalent and effective strategies for removing a Cbz group are catalytic hydrogenolysis and acid-mediated cleavage.[1]
-
Catalytic Hydrogenolysis: This is often the mildest and cleanest method. It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), with a hydrogen source to cleave the benzylic C-O bond. The byproducts are typically toluene and carbon dioxide, which are easily removed.[1][2]
-
Acid-Mediated Cleavage: This method is a robust alternative, particularly when the molecule contains functional groups sensitive to reduction, such as alkenes or alkynes.[1] Strong acids like hydrogen bromide in acetic acid (HBr/AcOH) are commonly used.[1]
Q2: How do I choose between catalytic hydrogenolysis and acid-mediated cleavage?
The choice of method depends on the functional groups present in your substrate.
-
Choose catalytic hydrogenolysis if: Your molecule does not contain functional groups that can be reduced, such as alkenes, alkynes, or some sulfur-containing groups which can poison the catalyst.[3] This method is favored for its mild conditions and clean reaction profile.[1]
-
Choose acid-mediated cleavage if: Your molecule has functionalities that are sensitive to reduction. The Cbz group is stable under acidic conditions used for Boc removal and basic conditions for Fmoc removal, making it an orthogonal protecting group.[1]
Q3: What are the expected byproducts of Cbz group cleavage?
-
Catalytic Hydrogenolysis: The primary byproducts are toluene and carbon dioxide.[1]
-
Acid-Mediated Cleavage (e.g., with HBr/AcOH): The byproducts will include benzyl bromide and carbon dioxide.
Q4: Are there alternative methods for Cbz deprotection if standard methods fail?
Yes, several alternative methods exist for substrates that are incompatible with standard conditions.
-
Nucleophilic Deprotection: A method using 2-mercaptoethanol in the presence of a base like potassium phosphate in N,N-dimethylacetamide (DMAc) can be effective for sensitive substrates.[3][4] This approach is particularly useful for compounds containing sulfur, which can poison palladium catalysts.[3]
-
Base-Catalyzed Methanolysis: For certain heteroaromatic carbamates, a catalytic amount of a base like sodium methoxide in methanol can be used for deprotection.[5]
-
Lewis Acid-Catalyzed Cleavage: Lewis acids such as zinc bromide can be used to cleave carbamates, particularly in solid-phase synthesis.[6]
Troubleshooting Guide
This section provides solutions to common problems encountered during the cleavage of phenyl N-benzylcarbamates.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Low Yield | Catalytic Hydrogenolysis: - Inactive catalyst. - Catalyst poisoning (e.g., by sulfur-containing functional groups).[3] - Insufficient hydrogen pressure or poor mixing. - Steric hindrance around the carbamate.Acid-Mediated Cleavage: - Insufficient acid strength or concentration. - Reaction time is too short. | Catalytic Hydrogenolysis: - Use fresh, high-quality Pd/C catalyst. - If catalyst poisoning is suspected, consider an alternative deprotection method.[3] - Ensure vigorous stirring and a proper hydrogen atmosphere (e.g., a balloon or a Parr shaker).[7] - Increase reaction time or temperature (e.g., up to 60°C).[8]Acid-Mediated Cleavage: - Use a stronger acid or increase the concentration of HBr in acetic acid. - Extend the reaction time and monitor progress by TLC or LC-MS.[1] |
| Formation of Side Products | Catalytic Hydrogenolysis: - Over-reduction of other functional groups (e.g., alkenes, alkynes).Acid-Mediated Cleavage: - Acid-labile protecting groups (e.g., Boc) may also be cleaved.[9] - Alkylation of sensitive residues by the benzyl cation. | Catalytic Hydrogenolysis: - Carefully select the catalyst and reaction conditions. In some cases, transfer hydrogenation with ammonium formate can be milder.[1]Acid-Mediated Cleavage: - If other acid-sensitive groups are present, consider an orthogonal protecting group strategy. - Add a scavenger, such as anisole, to trap the benzyl cation. |
| Difficult Purification | - The product amine may be difficult to separate from byproducts or unreacted starting material. - The product may be a salt (e.g., hydrobromide salt after acid cleavage). | - Utilize column chromatography for purification. The polarity difference between the protected starting material and the deprotected amine is usually significant. - For amine salts, an aqueous work-up with a base (e.g., NaHCO₃) can be used to neutralize the salt and extract the free amine into an organic solvent.[1] |
General Troubleshooting Workflow
Caption: A general workflow for troubleshooting Cbz cleavage reactions.
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂ Gas
This protocol describes a standard procedure for the deprotection of a this compound using palladium on carbon and hydrogen gas.[1][2]
Materials:
-
This compound substrate
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, perform an aqueous work-up and extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Protocol 2: Acid-Mediated Cleavage using HBr in Acetic Acid
This protocol is suitable for substrates that are sensitive to reduction.[1]
Materials:
-
This compound substrate
-
33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)
-
Glacial Acetic Acid
-
Diethyl ether
Procedure:
-
Dissolve the this compound in a minimal amount of glacial acetic acid.
-
Add the 33% HBr in acetic acid solution to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.
-
Isolate the precipitate by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield the amine hydrobromide salt.
-
To obtain the free amine, dissolve the salt in water, basify with a suitable base (e.g., NaHCO₃ or NaOH), and extract with an organic solvent.
Reaction Mechanisms
Catalytic Hydrogenolysis Mechanism
The cleavage of the Cbz group via catalytic hydrogenolysis occurs on the surface of the palladium catalyst.
Caption: Simplified mechanism of Cbz deprotection by catalytic hydrogenolysis.
Acid-Mediated Cleavage Mechanism
The acid-mediated cleavage proceeds through protonation of the carbamate followed by the departure of the stable benzyl cation.
Caption: Mechanism of acid-catalyzed Cbz deprotection.
References
- Mechanism of cleavage of carbamate anions. ACS Publications.
- Deprotection of Heteroaromatic Carbamates via a Base-Catalyzed Methanolysis. ResearchGate.
- Application Notes and Protocols for the Deprotection of Benzyl (4-hydroxycyclohexyl)carbamate. Benchchem.
- Carbamate base-catalyzed hydrolysis mechanisms. ResearchGate.
- Lewis acid-catalyzed cleavage of carbamate and carbonate resins. ResearchGate.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC - NIH.
- Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. ThalesNano.
- Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Benchchem.
- Chemistry of carbamates. VIII. Pathways in the base-catalyzed decomposition of cyclic N-nitroso carbamates. ACS Publications.
- Amine synthesis by carbamate cleavage. Organic Chemistry Portal.
- New Carbamate Deprotection Complements Existing Methods. ChemistryViews.
- A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. organic-chemistry.org.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Amine Protection / Deprotection. Fisher Scientific.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 4. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. thalesnano.com [thalesnano.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Managing diastereomers in reactions with chiral phenyl N-benzylcarbamate derivatives
Welcome to the technical support center for managing diastereoselectivity in reactions involving chiral phenyl N-benzylcarbamate derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of stereocontrol. Here, we address common challenges through practical, in-depth FAQs and troubleshooting guides, grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of the chiral this compound group in a reaction?
The chiral this compound moiety typically functions as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[1] Its own stereogenic center directs the formation of a new stereocenter on the substrate, leading to a preferential formation of one diastereomer over the other. After the desired stereocenter is set, the auxiliary can be cleaved and ideally recovered for reuse.[1]
Q2: Why am I getting a 1:1 mixture of diastereomers?
A 1:1 diastereomeric ratio (d.r.) indicates a lack of stereochemical control during the reaction. This can happen for several reasons:
-
High Reaction Temperature: The transition states leading to the two different diastereomers may be very close in energy. At higher temperatures, there is enough thermal energy to overcome this small energy barrier, leading to non-selective product formation.
-
Ineffective Chiral Auxiliary: The auxiliary may not be positioned correctly to influence the stereochemical course of the reaction. This can be due to the distance between the existing stereocenter and the reaction site or the absence of appropriate coordinating groups.
-
Reaction Mechanism: The reaction may proceed through a mechanism that does not involve significant steric or electronic communication between the chiral auxiliary and the reacting center.
Q3: What are the most reliable methods for determining the diastereomeric ratio (d.r.) of my product mixture?
The most common and reliable methods are:
-
¹H NMR Spectroscopy: This is often the quickest method for analyzing the crude reaction mixture. Diastereomers are distinct compounds and will have slightly different chemical shifts. By identifying and integrating non-overlapping peaks corresponding to each diastereomer, you can determine the ratio.[2] For accurate quantification, ensure complete relaxation of the nuclei between scans.[3] Advanced techniques like band-selective pure shift NMR can be used to resolve overlapping signals in crowded spectra.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating and quantifying diastereomers.[6] Using a chiral stationary phase (CSP), baseline separation of the two diastereomers can often be achieved, allowing for highly accurate quantification by integrating the peak areas.[7][8]
-
Gas Chromatography (GC): If the compounds are volatile and thermally stable, GC with a chiral column can also be used for separation and quantification.[9]
Q4: Can I improve my diastereomeric ratio after the reaction is complete?
Yes. Since diastereomers have different physical properties, they can often be separated. Common methods include:
-
Flash Column Chromatography: With careful selection of the eluent system, it is often possible to separate diastereomers on silica gel.
-
Crystallization: One diastereomer may be less soluble than the other in a particular solvent system, allowing for selective crystallization (fractional crystallization).[10]
-
Preparative HPLC: For difficult separations or high-purity requirements, preparative chiral HPLC can be used to isolate each diastereomer.
Section 2: Troubleshooting Guide: Poor Diastereoselectivity
This section addresses the common problem of obtaining a low diastereomeric ratio (d.r.) in reactions involving chiral N-benzylcarbamate derivatives, such as nucleophilic additions.
Problem: My reaction yields a low d.r. (e.g., < 5:1) when a high selectivity was expected.
This is a frequent issue that can often be resolved by systematically evaluating the reaction parameters. The logical flow for troubleshooting this problem is outlined below.
Caption: Troubleshooting Decision Flow for Low Diastereoselectivity.
Detailed Troubleshooting Steps & Rationale
1. Cause: Insufficient Kinetic Control (Temperature)
-
Explanation: Diastereoselective reactions are often under kinetic control, meaning the product ratio is determined by the relative rates of formation. The energy difference between the two transition states leading to the respective diastereomers can be small. Lowering the temperature makes the reaction more sensitive to this energy difference, favoring the lower-energy pathway.[11]
-
Solution: Perform the reaction at -78 °C (dry ice/acetone bath) or even lower if possible. Ensure slow, dropwise addition of reagents to maintain a consistent low temperature and avoid localized heating.
2. Cause: Lack of Pre-organization (Chelation)
-
Explanation: The carbamate group, along with other nearby heteroatoms, can chelate to a Lewis acid. This locks the conformation of the molecule, presenting one face of the reactive center to the incoming nucleophile, thereby enhancing selectivity.[11] Without a suitable Lewis acid, the molecule remains conformationally flexible, reducing facial bias.
-
Solution: Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂, ZnCl₂). The optimal Lewis acid depends on the specific substrate and nucleophile. Stronger Lewis acids often provide better organization but can also promote side reactions.
3. Cause: Competing Coordination (Solvent Effects)
-
Explanation: Coordinating solvents like THF or diethyl ether can compete with the carbamate's carbonyl oxygen for binding to the Lewis acid. This disrupts the chelation-controlled transition state that is necessary for high diastereoselectivity.
-
Solution: Switch to a non-coordinating solvent such as dichloromethane (DCM) or toluene. Crucially, ensure the solvent is rigorously dried, as trace water will quench the Lewis acid.
4. Cause: Insufficient Steric Differentiation
-
Explanation: The chiral auxiliary directs the reaction by creating a sterically hindered environment on one face of the molecule. If the incoming nucleophile or the substituents on the substrate are too small, the steric repulsion in the disfavored transition state may not be significant enough to prevent its formation.[12][13]
-
Solution: If possible, consider modifying the substrate. For example, using a bulkier protecting group elsewhere in the molecule or a bulkier version of the nucleophile can amplify the steric interactions that govern selectivity.[14]
The table below summarizes the impact of key parameters on diastereoselectivity.
| Parameter | Condition A | Typical d.r. (A) | Condition B | Typical d.r. (B) | Rationale |
| Temperature | 0 °C | 3:1 | -78 °C | >10:1 | Enhances kinetic resolution of transition states. |
| Lewis Acid | None | 1.5:1 | 1.1 eq. TiCl₄ | >15:1 | Enforces a rigid, chelated transition state.[15] |
| Solvent | THF | 4:1 | DCM | >15:1 | Prevents solvent from competing for Lewis acid coordination. |
| Nucleophile | MeLi | 5:1 | i-PrMgCl | >20:1 | Bulkier nucleophile increases steric differentiation. |
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Mediated Diastereoselective Addition
This protocol provides a template for adding a nucleophile to an electrophile containing a chiral N-benzylcarbamate auxiliary.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the chiral carbamate substrate (1.0 eq.) to a flame-dried flask. Dissolve in anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq.) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C to allow for complete chelation.
-
Nucleophile Addition: Add the nucleophile (1.2 eq.) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor its progress by TLC or LC-MS by periodically quenching small aliquots in a saturated NH₄Cl solution.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NH₄Cl or Rochelle's salt (for Ti-based reactions) at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, dilute with DCM, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio before purification.
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Identify Diagnostic Peaks: Acquire a standard ¹H NMR spectrum. Identify signals that are well-resolved for each diastereomer. Protons alpha to the newly formed stereocenter or on the chiral auxiliary itself are often good candidates.
-
Quantitative Acquisition: To ensure accurate integration, acquire the spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ value of the peaks being integrated. A D1 of 10-30 seconds is often sufficient.
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Perform a careful baseline correction across the entire spectrum.[2]
-
Integrate the selected diagnostic peaks for each diastereomer. The ratio of the integrals corresponds to the diastereomeric ratio.
-
-
Validation: If possible, confirm the ratio using a second pair of diagnostic peaks to ensure consistency.
Caption: Standard Experimental Workflow for Diastereoselective Synthesis.
Protocol 3: Separation of Diastereomers by Chiral HPLC
-
Column Selection: Choose a chiral stationary phase (CSP) based on the structure of your compound. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a versatile starting point for many carbamate derivatives.[7][16]
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of hexane/isopropanol (IPA). Screen gradients from 99:1 to 80:20 (Hex/IPA).
-
Reversed Phase: If the compound is more polar, use a mobile phase of water/acetonitrile (ACN) or water/methanol (MeOH), often with an additive like 0.1% formic acid or diethylamine to improve peak shape.
-
-
Optimization: Once partial separation is observed, optimize the mobile phase composition and flow rate to achieve baseline resolution (Rs > 1.5). Isocratic elution often provides the best results for preparative separations.
-
Quantification: For analytical purposes, integrate the peak areas of the two separated diastereomers. The ratio of the areas provides a highly accurate measure of the diastereomeric ratio.
References
-
Ley, S. V., & Leach, A. G. (2002). Asymmetric anti-aldol addition of achiral ketones via chiral N-amino cyclic carbamate hydrazones. Chemical Communications. [Link]
-
Pirkle, W. H., & Simmons, K. A. (1983). Broad spectrum methods for the resolution of optical isomers. A discussion of the reasons underlying the chromatographic separability of some diastereomeric carbamates. The Journal of Organic Chemistry. [Link]
-
Reddy, P. V., & Kumar, P. (2011). Asymmetric 1,2-Carbamoyl Rearrangement of Lithiated Chiral Oxazolidine Carbamates and Diastereoselective synthesis of α-Hydroxy Amides. National Institutes of Health. [Link]
-
Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. [Link]
-
Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. [Link]
-
Suga, H., et al. (2005). Enamides and enecarbamates as nucleophiles in stereoselective C-C and C-N bond-forming reactions. PubMed. [Link]
-
Li, D. S., & Keresztes, I. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
-
Adams, R. W., et al. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy - Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Guo, W., et al. (2017). Stereodivergent Carbamate Synthesis by Selective in Situ Trapping of Organic Carbonate Intermediates. ResearchGate. [Link]
-
Evans, D. A. (2006). Chiral Auxiliaries in Asymmetric Synthesis. Semantic Scholar. [Link]
- Cerfontain, H., et al. (2005). Separation of diastereomers.
-
Various Authors. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? ResearchGate. [Link]
-
Guo, W., et al. (2017). Stereodivergent Carbamate Synthesis by Selective in Situ Trapping of Organic Carbonate Intermediates. SciSpace. [Link]
-
Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
Dalal Institute. (n.d.). Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. Dalal Institute. [Link]
-
Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
Davies, S. G., et al. (2019). Diastereoselectivity of Carbamate Annulation. ResearchGate. [Link]
-
Liu, R. Y., et al. (2022). Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species. National Institutes of Health. [Link]
-
El-Awa, A., et al. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. ACS Publications. [Link]
-
Morken, J. P., et al. (2023). Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. National Institutes of Health. [Link]
-
Li, Z., et al. (2002). N-Carbamate-assisted stereoselective synthesis of chiral vicinal amino sulfides. PubMed. [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. [Link]
-
Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. PubMed. [Link]
-
Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
Helmchen, G. (2012). 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. ResearchGate. [Link]
-
Gasparrini, F., et al. (2023). Fast and ultrafast high-throughput chiral high performance liquid chromatography of bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
D'Acquarica, I., et al. (2017). Chiral switches versus de novo enantiomerically pure compounds. ScienceDirect. [Link]
-
Tice, C. M. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health. [Link]
-
Seidel, D., et al. (2023). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. National Institutes of Health. [Link]
-
Panek, J. S., et al. (2005). Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes. National Institutes of Health. [Link]
-
LibreTexts Chemistry. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sfera.unife.it [sfera.unife.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN1608041A - Separation of diastereomers - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric 1,2-Carbamoyl Rearrangement of Lithiated Chiral Oxazolidine Carbamates and Diastereoselective synthesis of α-Hydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Phenyl N-benzylcarbamate Remediation from Aqueous Streams
Welcome to the comprehensive technical support guide for the removal of Phenyl N-benzylcarbamate from laboratory and industrial wastewater. This document is designed for researchers, scientists, and drug development professionals who may encounter this compound in their aqueous effluent and require robust, scientifically-grounded methods for its remediation. As a compound utilized in specialized organic synthesis, its presence in wastewater, while likely in low concentrations, necessitates effective removal to mitigate potential environmental impact.
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the most pertinent removal technologies. We will delve into the causality behind experimental choices, ensuring that the provided protocols are not just a series of steps, but a self-validating system for your experimental success.
Understanding the Challenge: The Nature of this compound
This compound (CAS: 3422-02-4) is an N-aryl carbamate with a molecular structure that dictates its behavior in aqueous environments and its susceptibility to various treatment methods.[1] Its aromatic rings and carbamate linkage are key features to consider when selecting and optimizing a removal strategy.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| Appearance | White solid | [2] |
| Solubility in Water | Moderately soluble | [2] |
The moderate solubility suggests that it will be present in the dissolved phase in wastewater, making physical separation methods like simple filtration ineffective. Therefore, we will focus on phase-transfer and destructive treatment technologies.
Section 1: Adsorption-Based Removal using Activated Carbon
Activated carbon is a versatile and widely used adsorbent for the removal of a broad range of organic pollutants from water due to its high surface area and porous structure.[3][4] The removal mechanism for aromatic compounds like this compound often involves a combination of hydrophobic interactions, π-π stacking between the aromatic rings of the carbamate and the graphene layers of the activated carbon, and weaker van der Waals forces.[5][6]
Troubleshooting Guide & FAQs: Activated Carbon Adsorption
Question 1: My this compound removal efficiency with activated carbon is lower than expected. What are the potential causes and how can I improve it?
Answer:
Low removal efficiency can stem from several factors. Let's break them down:
-
Incorrect Activated Carbon Type: The choice of activated carbon is critical. Carbons derived from different source materials (e.g., coconut shell, wood, coal) have varying pore size distributions and surface chemistries. For aromatic compounds, a microporous to mesoporous carbon is generally preferred.
-
Recommendation: Test different types of activated carbon with varying surface areas and pore volumes to identify the most effective one for your specific wastewater matrix.
-
-
Suboptimal pH: The pH of the wastewater can influence the surface charge of both the activated carbon and the this compound molecule. While this compound is a neutral molecule over a wide pH range, extreme pH values can alter the surface chemistry of the activated carbon, affecting its adsorptive capacity.
-
Recommendation: Conduct batch adsorption tests at different pH values (e.g., 3, 7, 9) to determine the optimal pH for maximum removal.
-
-
Insufficient Contact Time: Adsorption is a time-dependent process. If the contact time is too short, the system may not have reached equilibrium, resulting in incomplete removal.
-
Recommendation: Perform a kinetic study by taking samples at different time intervals (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs) to determine the equilibrium time.
-
-
Competitive Adsorption: Your wastewater may contain other organic compounds that compete with this compound for adsorption sites on the activated carbon.[5]
-
Recommendation: Consider a pre-treatment step to remove higher concentration or more strongly adsorbing co-contaminants. Alternatively, increase the activated carbon dosage.
-
-
High Water Temperature: Adsorption is typically an exothermic process, meaning that an increase in temperature can decrease the adsorption capacity.[7]
-
Recommendation: If feasible, cool the wastewater stream before the adsorption step.
-
Question 2: How do I determine the adsorption capacity of my activated carbon for this compound?
Answer:
You can determine the adsorption capacity by conducting an isotherm study. This involves exposing a fixed amount of activated carbon to varying initial concentrations of this compound and measuring the equilibrium concentration. The data is then fitted to adsorption isotherm models like the Langmuir and Freundlich models.
-
Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface.
-
Freundlich Isotherm: Describes multilayer adsorption on a heterogeneous surface.
The choice of model will provide insights into the adsorption mechanism and the maximum adsorption capacity (q_max) of your activated carbon.
Question 3: The activated carbon column is exhausted much faster than anticipated. What could be the reason?
Answer:
Rapid exhaustion of an activated carbon column can be due to:
-
High Influent Concentration: An unexpectedly high concentration of this compound or competing contaminants will saturate the carbon more quickly.
-
Channeling: The wastewater may be flowing through specific channels in the carbon bed, leading to inefficient use of the adsorbent. This can be caused by improper packing of the column or variations in particle size.
-
Presence of Suspended Solids: Suspended solids in the wastewater can clog the pores of the activated carbon, reducing its effective surface area.[7]
-
Recommendation: Ensure proper pre-filtration of the wastewater to remove suspended solids.
-
Experimental Protocol: Batch Adsorption Study
-
Preparation of this compound Stock Solution: Prepare a stock solution of known concentration (e.g., 100 mg/L) in a suitable solvent and then dilute it with deionized water to prepare working standards of varying concentrations (e.g., 5, 10, 20, 50, 100 mg/L).
-
Adsorption Experiment:
-
Add a fixed amount of activated carbon (e.g., 0.1 g) to a series of flasks.
-
Add a fixed volume (e.g., 100 mL) of the different this compound solutions to each flask.
-
Agitate the flasks at a constant temperature for the predetermined equilibrium time.
-
-
Analysis:
-
After agitation, filter the samples to separate the activated carbon.
-
Analyze the filtrate for the remaining concentration of this compound using a suitable analytical method like HPLC-UV.
-
-
Data Analysis:
-
Calculate the amount of this compound adsorbed per unit mass of activated carbon (q_e) using the formula: q_e = (C_0 - C_e) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations, V is the volume of the solution, and m is the mass of the adsorbent.
-
Plot q_e versus C_e and fit the data to the Langmuir and Freundlich isotherm models.
-
Section 2: Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants by oxidation through reactions with highly reactive hydroxyl radicals (•OH).[8] AOPs are particularly effective for the degradation of recalcitrant organic compounds like carbamates.[9][10][11]
Troubleshooting Guide & FAQs: Advanced Oxidation Processes
Question 1: I am using a Fenton-based process (Fe²⁺/H₂O₂) to treat this compound, but the degradation is incomplete. What should I check?
Answer:
Incomplete degradation in a Fenton process can be attributed to several factors:
-
Incorrect pH: The Fenton reaction is highly pH-dependent, with an optimal pH range typically between 2.5 and 3.5. At higher pH, iron precipitates as ferric hydroxide (Fe(OH)₃), reducing the availability of the catalyst. At very low pH, the reaction can be inhibited.
-
Recommendation: Adjust the pH of your wastewater to the optimal range before adding the Fenton reagents.
-
-
Suboptimal Reagent Ratio: The ratio of H₂O₂ to Fe²⁺ is a critical parameter. An excess of either reagent can be detrimental. Excess H₂O₂ can scavenge hydroxyl radicals, while excess Fe²⁺ can also lead to non-productive side reactions.
-
Recommendation: Experiment with different H₂O₂:Fe²⁺ molar ratios to find the optimum for your system. Start with a ratio of 10:1 and vary it.
-
-
Presence of Radical Scavengers: Certain ions (e.g., carbonates, bicarbonates, chlorides) and organic matter in the wastewater can act as hydroxyl radical scavengers, reducing the efficiency of the process.
-
Recommendation: Analyze your wastewater for the presence of common scavengers. If present in high concentrations, a pre-treatment step may be necessary.
-
Question 2: My photocatalytic degradation of this compound using TiO₂ is slow. How can I enhance the reaction rate?
Answer:
Slow photocatalytic degradation can be improved by optimizing the following parameters:
-
Catalyst Loading: There is an optimal catalyst loading for each system. Too low a concentration results in insufficient active sites, while too high a concentration can lead to light scattering and reduced light penetration.
-
Recommendation: Vary the TiO₂ concentration (e.g., 0.1, 0.5, 1.0, 2.0 g/L) to find the optimal loading.
-
-
Light Source and Intensity: The efficiency of photocatalysis is directly related to the intensity and wavelength of the light source. TiO₂ is primarily activated by UV light (λ < 387 nm).
-
Recommendation: Ensure your light source provides sufficient UV irradiation and that the reactor design allows for maximum light penetration.
-
-
Presence of an Oxidant: The addition of an external oxidant like hydrogen peroxide (H₂O₂) can enhance the degradation rate by trapping photogenerated electrons and producing more hydroxyl radicals.
-
Recommendation: Investigate the effect of adding small amounts of H₂O₂ to your photocatalytic system.
-
Question 3: Are there any concerns about the formation of toxic byproducts during the AOP treatment of this compound?
Answer:
Yes, the partial oxidation of this compound can potentially lead to the formation of intermediate byproducts that may be more toxic than the parent compound. Common degradation pathways for carbamates involve hydroxylation of the aromatic rings and cleavage of the carbamate ester linkage.
-
Recommendation: It is crucial to monitor the degradation process not just by the disappearance of the parent compound but also by measuring a gross parameter like Total Organic Carbon (TOC). A significant reduction in TOC indicates mineralization of the organic compound to CO₂, water, and inorganic ions. If possible, use advanced analytical techniques like LC-MS/MS to identify and quantify major intermediates.
Experimental Protocol: Photocatalytic Degradation Study
-
Reactor Setup: Use a photochemical reactor equipped with a UV lamp.
-
Sample Preparation: Prepare a solution of this compound of a known concentration in deionized water.
-
Photocatalysis Experiment:
-
Add the desired amount of photocatalyst (e.g., TiO₂) to the this compound solution.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Take samples at regular time intervals.
-
-
Analysis:
-
Filter the samples to remove the photocatalyst.
-
Analyze the filtrate for the concentration of this compound using HPLC-UV.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of irradiation time.
-
Determine the degradation kinetics, which often follow pseudo-first-order kinetics.
-
Section 3: Hydrolysis
The carbamate linkage in this compound is susceptible to hydrolysis, especially under alkaline conditions. The hydrolysis of N-phenylcarbamates is reported to proceed via an E1cB (Elimination Unimolecular Conjugate Base) mechanism, which involves the formation of a phenyl isocyanate intermediate.[9][12]
Troubleshooting Guide & FAQs: Hydrolysis
Question 1: I am attempting alkaline hydrolysis of this compound, but the reaction is very slow. How can I accelerate it?
Answer:
The rate of alkaline hydrolysis is directly proportional to the hydroxide ion concentration.
-
Increase pH: Increasing the pH of the solution will significantly increase the rate of hydrolysis.
-
Recommendation: Conduct kinetic studies at different alkaline pH values (e.g., pH 10, 11, 12) to find a suitable reaction rate. Be mindful of the handling and neutralization requirements for highly alkaline solutions.
-
-
Increase Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Recommendation: Perform the hydrolysis at an elevated temperature, but be aware of potential side reactions or the volatility of degradation products.
-
Question 2: What are the expected hydrolysis products of this compound?
Answer:
Under alkaline conditions, the expected hydrolysis products are aniline, benzyl alcohol, and carbonate (from the reaction of the isocyanate intermediate with water and hydroxide ions).
Section 4: Analytical Challenges
Accurate quantification of this compound in wastewater is essential for monitoring the efficiency of the treatment process.
Troubleshooting Guide & FAQs: Analytical Methods
Question 1: I am having difficulty detecting low concentrations of this compound in my treated wastewater samples using HPLC-UV. What can I do?
Answer:
Low sensitivity can be a challenge, especially when dealing with trace levels of contaminants.
-
Solid-Phase Extraction (SPE): Use a solid-phase extraction method to pre-concentrate your sample. A C18 cartridge is a good starting point for retaining non-polar to moderately polar compounds like this compound.
-
More Sensitive Detection: If available, switch to a more sensitive and selective detector like a mass spectrometer (LC-MS/MS). This will not only improve your detection limits but also provide more confident identification of the analyte.[13][14]
Question 2: I am observing matrix effects in my LC-MS/MS analysis of wastewater samples. How can I mitigate this?
Answer:
Matrix effects, where components of the wastewater interfere with the ionization of the target analyte, are common in complex samples.
-
Sample Cleanup: Employ a more rigorous sample cleanup procedure after extraction to remove interfering compounds.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank wastewater matrix that has been shown to be free of this compound.
-
Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard of this compound. This is the most effective way to compensate for matrix effects and variations in instrument response.
References
- Williams, A. (1972). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2, (6), 808-812.
- Hameed, B. H., & Rahman, A. A. (2008). Removal of phenol from aqueous solutions by adsorption onto activated carbon prepared from biomass material.
- Vigneron, J., et al. (2013). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 5(25), 15247-15256.
- Gilibert, M., et al. (2011). Reactivity of phenyl N-phenylcarbamates in the alkaline hydrolysis reaction. Journal of Physical Organic Chemistry, 24(9), 793-800.
- Poyatos, J. M., et al. (2010). Advanced Oxidation Processes for Wastewater Treatment: State of the Art.
- de Oliveira, L. K., et al. (2018). Removal of carbamate insecticides from drinking water through a fixed bed column of granular activated carbon: a thermodynamic, kinetic and equilibrium study of multicomponent adsorption.
- U.S. EPA. (1984).
- Malato, S., et al. (2009). Decontamination and disinfection of water by solar photocatalysis: recent overview and trends.
- Andreozzi, R., et al. (1999). Advanced oxidation processes (AOP) for water purification and recovery.
- U.S. EPA. (1992). Method 632.
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl phenylcarbamate. Retrieved from [Link]
- Dabrowski, A. (2001). Adsorption—from theory to practice. Advances in colloid and interface science, 93(1-3), 135-224.
- Ania, C. O., & Bandosz, T. J. (2006). Metal-loaded carbon adsorbents for toxic gas removal: a review.
-
PubChem. (n.d.). Ethyl N-phenylcarbamate. Retrieved from [Link]
- U.S. EPA. (n.d.).
-
SWM. (2019). Adsorption (Activated Carbon). Retrieved from [Link]
- Moreno-Castilla, C. (2004).
-
PrepChem. (n.d.). Synthesis of ethyl N-phenylcarbamate. Retrieved from [Link]
- Yang, K., et al. (2010). Adsorption of aromatic compounds onto activated carbons: Effects of the orientation of the adsorbates. Chemical engineering journal, 165(2), 556-563.
- Bansal, R. C., & Goyal, M. (2005).
- Pan, B., & Xing, B. (2008). Adsorption mechanisms of organic chemicals on carbon nanotubes. Environmental science & technology, 42(24), 9005-9013.
- BenchChem. (n.d.).
-
PubChem. (n.d.). Phenyl Methylcarbamate. Retrieved from [Link]
- U.S. EPA. (n.d.). Method 632.
- Choi, J. C., et al. (2021). N-Aryl and N-Alkyl Carbamates from 1 Atmosphere of CO2. Chemistry–A European Journal, 27(72), 18066-18073.
- American Water Chemicals. (n.d.).
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.
- Thurman, E. M., & Mills, M. S. (1998). Solid-phase extraction: principles and practice. John Wiley & Sons.
- Pittelkow, M., et al. (2004).
- Richardson, S. D. (2012). Environmental mass spectrometry: emerging contaminants and current issues. Analytical chemistry, 84(2), 747-778.
-
PubChem. (n.d.). Benzyl phenylcarbamate. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate. Retrieved from [Link]
- Google Patents. (n.d.). Method of obtaining phenyl carbamates.
- Oturan, M. A., & Aaron, J. J. (2014). Advanced oxidation processes in water/wastewater treatment: principles and applications. A review. Critical reviews in environmental science and technology, 44(23), 2577-2641.
- Wang, J. L., & Xu, L. J. (2012). Advanced oxidation processes for wastewater treatment: formation of hydroxyl radical and application. Critical Reviews in Environmental Science and Technology, 42(3), 251-325.
- Pittelkow, M., et al. (2004).
- Norberto, F. P., et al. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society, 18, 199-206.
- Clayden, J., & Moran, W. J. (2003).
- AquaEnergy Expo. (n.d.).
- IIT Roorkee. (2022, February 5). Lecture 46: Advanced Oxidation Processes (AOP) - Introduction [Video]. YouTube.
- Hegarty, A. F., & Frost, L. N. (1973). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2, (12), 1719-1728.
- Vigneron, J., et al. (2013). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 5(25), 15247-15256.
- Choi, J. C., et al. (2021). N‐Aryl and N‐Alkyl Carbamates from 1 Atmosphere of CO 2. Chemistry–A European Journal, 27(72), 18066-18073.
Sources
- 1. Benzyl phenylcarbamate | C14H13NO2 | CID 319368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 3. Adsorption (Activated Carbon) | SSWM - Find tools for sustainable sanitation and water management! [sswm.info]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Innovations and challenges in adsorption-based wastewater remediation: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbon based materials: a review of adsorbents for inorganic and organic compounds - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00087F [pubs.rsc.org]
- 7. Ten common problems and corresponding solutions in activated carbon adsorption process! - Foshan Sanshui Taixin Synthetic Materials Co., Ltd [taixin-st.com]
- 8. Advanced Oxidation Processes - Definition | AWC [membranechemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Removal of benzene from wastewater via Fenton pre-treatment followed by enzyme catalyzed polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New method for comprehensively treating benzyl alcohol production waste water and device of new method - Eureka | Patsnap [eureka.patsnap.com]
- 12. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Preventing Byproduct Formation During Phenyl N-Benzylcarbamate Installation
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. The installation of a benzyloxycarbonyl (Cbz or Z) group onto an aniline or its derivatives is a cornerstone transformation in modern organic synthesis, primarily used to protect the amine functionality.[1][2][3] This carbamate formation effectively tempers the nitrogen's nucleophilicity and basicity, allowing for selective transformations elsewhere in the molecule.[2][4]
However, what appears to be a straightforward reaction with benzyl chloroformate (Cbz-Cl) is often complicated by the formation of persistent and structurally similar byproducts. These impurities can significantly lower yields and introduce considerable challenges in downstream purification.
This guide moves beyond standard protocols to provide a deeper understanding of why these byproducts form and offers field-proven strategies to mitigate them. We will explore the causal relationships behind experimental choices, empowering you to troubleshoot and optimize this critical synthetic step with confidence.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses the most frequently encountered impurities in a direct question-and-answer format.
Q1: My primary byproduct is N-benzylaniline, not the desired carbamate. What is causing this unexpected benzylation, and how can I prevent it?
A: This is a known, yet often surprising, side reaction when reacting certain anilines with benzyl chloroformate.[5] The formation of the N-benzyl ("Bn") byproduct instead of the N-benzyloxycarbonyl ("Cbz") product can arise from a few mechanistic pathways, potentially involving the decomposition of an unstable intermediate or a direct displacement reaction influenced by the reaction conditions.
Causality and Mechanism: The reaction of anilines with Cbz-Cl can produce both the expected Cbz product and the unexpected Bn product.[5] The exact mechanism can be complex and substrate-dependent, but a plausible pathway involves the decarboxylation of the initially formed carbamate, particularly under thermal stress or with certain bases, to form a benzyl anion equivalent that then alkylates another aniline molecule.
Core Solutions:
-
Temperature Control is Critical: Maintain a strict reaction temperature of 0 °C, especially during the addition of benzyl chloroformate. The reaction is exothermic, and localized heating can promote the N-benzylation pathway.
-
Re-evaluate Your Base: The choice of base is paramount. Highly nucleophilic or overly strong bases can exacerbate the issue.
-
Switch to Schotten-Baumann Conditions: Transition from an organic base in an anhydrous solvent to a biphasic system using a mild inorganic base like sodium bicarbonate (NaHCO₃).[6] This method is often highly effective at suppressing N-benzylation.
-
-
Slow Reagent Addition: Add the benzyl chloroformate dropwise via a syringe pump or dropping funnel. This prevents a localized excess of the reagent, minimizing side reactions.
Q3: My reaction is incomplete, leaving unreacted aniline, even after extended time or with excess Cbz-Cl. What's wrong?
A: Incomplete conversion is often a result of several competing factors that effectively reduce the concentration of active reagents or the nucleophilicity of the substrate.
Potential Causes & Solutions:
-
Deactivated Substrate: If your aniline has strong electron-withdrawing groups, its nitrogen will be less nucleophilic, slowing the reaction rate.
-
Solution: You may need to use slightly more forcing conditions, such as allowing the reaction to slowly warm to room temperature after the initial addition at 0 °C. Alternatively, a non-nucleophilic organic base like triethylamine in an anhydrous solvent may be more effective than a biphasic system in some cases.
-
-
Poor Reagent Quality: As discussed in Q2, if a significant portion of your Cbz-Cl has decomposed, you will have a stoichiometric imbalance.
-
Solution: Always use fresh, high-quality Cbz-Cl.
-
-
Insufficient Base: The reaction generates one equivalent of HCl. If the base is insufficient or too weak to neutralize it, the aniline starting material will become protonated to form an unreactive ammonium salt.
-
Solution: Ensure at least two equivalents of a suitable base are used. For biphasic systems, vigorous stirring is essential to ensure the base can interact at the phase interface.
-
-
Solubility Issues: If your aniline starting material is not fully dissolved, the reaction will be limited by its dissolution rate.
-
Solution: Choose a solvent system in which the aniline is fully soluble. For Schotten-Baumann conditions, a co-solvent like THF or acetone can sometimes be used to aid solubility.
-
Frequently Asked Questions (FAQs)
| Question | Expert Recommendation |
| What is the optimal base for Cbz protection of anilines? | There is no single "best" base; the choice is substrate-dependent. Sodium bicarbonate (NaHCO₃) in a water/DCM biphasic system (Schotten-Baumann) is an excellent starting point due to its mildness and tendency to suppress N-benzylation. [6]For moisture-sensitive or less reactive anilines, triethylamine (TEA) or pyridine in anhydrous DCM or THF is a common alternative. [6] |
| How should I handle and store benzyl chloroformate? | Safety is paramount. Cbz-Cl is a corrosive lachrymator and should always be handled in a chemical fume hood with appropriate PPE (gloves, goggles, lab coat). [7]Store it in a refrigerator at 2-8°C, under an inert atmosphere, and away from moisture. [8] |
| How can I effectively monitor the reaction's progress? | Thin-Layer Chromatography (TLC) is the most common method. [9]Co-spot your starting material with the reaction mixture to track its consumption. Use a UV lamp for visualization. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking product formation and identifying byproduct masses. |
| My aniline has other functional groups (e.g., -OH, -SH). Will Cbz-Cl react with them? | Yes. Benzyl chloroformate will also react with other nucleophilic groups like phenols, alcohols, and thiols. [6][10]If you need to selectively protect the aniline, you must first protect the other functional groups using an orthogonal protecting group strategy. [4][11] |
Optimized Experimental Protocols
The following protocols are designed to be robust starting points for clean and efficient Cbz protection of anilines.
Protocol 1: Schotten-Baumann Conditions (Aqueous Biphasic System)
This method is highly recommended for its simplicity and effectiveness at minimizing N-benzylation and moisture-related byproducts.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aniline (1.0 equiv) and dichloromethane (DCM, ~0.2 M).
-
Base Addition: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 2.0-3.0 equiv of NaHCO₃ in a volume equal to the DCM).
-
Cooling: Place the flask in an ice-water bath and stir vigorously for 10-15 minutes until the internal temperature is stable at 0-5 °C.
-
Reagent Addition: Add benzyl chloroformate (1.1 equiv) dropwise via syringe over 15-30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir vigorously at 0 °C. Monitor the consumption of the starting material by TLC or LC-MS (typically 1-3 hours).
-
Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization. [9]
Protocol 2: Anhydrous Conditions with an Organic Base
This method is suitable for substrates that are not soluble in biphasic systems or are sensitive to water.
Step-by-Step Methodology:
-
Setup: To an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the aniline (1.0 equiv) and anhydrous DCM (~0.2 M).
-
Base Addition: Add triethylamine (TEA, 1.5-2.0 equiv).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve benzyl chloroformate (1.1 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-30 minutes.
-
Reaction: Stir at 0 °C and monitor by TLC/LC-MS. If the reaction is slow, it can be allowed to warm slowly to room temperature.
-
Quenching & Workup: Once complete, quench the reaction by adding water or saturated NaHCO₃ solution. Proceed with an extractive workup as described in Protocol 1.
-
Purification: Purify the crude product as needed.
By understanding the underlying chemistry and meticulously controlling key reaction parameters, you can transform the Cbz protection of anilines from a problematic step into a reliable and high-yielding transformation in your synthetic workflow.
References
-
Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Dacheng Chemicals. (n.d.). The Chemistry of Amine Protection: Benzyl Chloroformate Explained. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2018). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. Benzyl Chloroformate [commonorganicchemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Large-Scale Synthesis of Phenyl N-Benzylcarbamate
Welcome to the technical support center for the large-scale synthesis of phenyl N-benzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic transformation. The information provided herein is based on established chemical principles and field-proven insights to ensure technical accuracy and practical utility.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering probable causes and actionable solutions to get your experiment back on track.
Issue 1: Low Yield of this compound
Question: We are experiencing significantly lower yields than expected in our large-scale synthesis of this compound from benzylamine and phenyl chloroformate. What are the likely causes and how can we improve the yield?
Answer:
Low yields in this reaction on a large scale can often be attributed to several factors, ranging from reaction conditions to the purity of starting materials.
Probable Causes & Solutions:
-
Inadequate Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration. This can promote the formation of side products.
-
Solution: Ensure your reaction vessel is equipped with an appropriate overhead stirrer that provides vigorous and homogenous mixing of the reaction mixture.
-
-
Poor Temperature Control: The reaction between benzylamine and phenyl chloroformate is exothermic. An uncontrolled increase in temperature can lead to the formation of undesired byproducts, such as ureas.
-
Solution: The reaction should be carried out at a controlled temperature, typically between 0-5 °C, especially during the addition of phenyl chloroformate. Utilize an ice bath or a chiller to maintain the optimal temperature.[1]
-
-
Presence of Moisture: Phenyl chloroformate is highly sensitive to moisture and will readily hydrolyze to phenol and HCl.[2] This not only consumes the reagent but the generated HCl can react with benzylamine to form the unreactive ammonium salt.
-
Solution: Ensure all glassware is thoroughly dried before use and that anhydrous solvents are employed. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended for large-scale synthesis.
-
-
Suboptimal Stoichiometry or Base: An incorrect ratio of reactants or an inappropriate choice of base can impact the yield. A common side reaction is the formation of N,N'-dibenzylurea if the benzylamine is in excess and reacts with the initially formed carbamate.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of phenyl chloroformate. A non-nucleophilic tertiary amine, such as triethylamine or pyridine, should be used as a base to neutralize the HCl generated during the reaction.[1][3] The base should be added along with the benzylamine before the dropwise addition of phenyl chloroformate.
-
-
Impure Starting Materials: The purity of benzylamine and phenyl chloroformate is crucial. Impurities in benzylamine can lead to side reactions, while degraded phenyl chloroformate will result in lower yields.
-
Solution: Use freshly distilled or high-purity benzylamine. Phenyl chloroformate should be of high quality and handled under anhydrous conditions to prevent degradation.
-
Issue 2: Formation of a Difficult-to-Filter, Waxy Solid During Product Isolation
Question: During the workup and filtration of our product, we are observing the formation of a lumpy, waxy solid that is very difficult to handle and purify. What is causing this and how can we obtain a more manageable solid?
Answer:
The physical properties of the crude product can be influenced by the presence of impurities and the isolation procedure itself.
Probable Causes & Solutions:
-
Entrapped Impurities: The waxy nature of the crude product is often due to the presence of unreacted starting materials, byproducts like N,N'-dibenzylurea, and residual solvents.
-
Solution: A modified workup procedure can significantly improve the product's physical form. After the reaction is complete, instead of directly filtering, consider a liquid-liquid extraction. Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl) to remove excess benzylamine and base, followed by water and brine.[4]
-
-
Precipitation Method: The method of precipitating the product can affect its morphology. Crashing the product out of solution too quickly can lead to the formation of an amorphous or waxy solid.
-
Solution: After extraction and drying of the organic layer, concentrate the solution under reduced pressure. The resulting crude product can then be recrystallized from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain a crystalline, easily filterable solid.[5] A patented method for a similar carbamate involves heating the reaction mixture to melt the product, forming two immiscible liquid layers, which allows for easier separation before purification.[6]
-
Issue 3: Product Decomposition During Purification by Distillation
Question: We are attempting to purify this compound by vacuum distillation, but we are observing significant decomposition and low recovery of the desired product. Is this a suitable purification method?
Answer:
While vacuum distillation can be used for purification, carbamates are susceptible to thermal decomposition at elevated temperatures.[7]
Probable Causes & Solutions:
-
Thermal Instability: this compound can decompose at high temperatures, potentially leading to the formation of phenyl isocyanate and benzyl alcohol, or other degradation products.[8]
-
Solution: If distillation is necessary, it should be performed under high vacuum to lower the boiling point and minimize thermal stress. However, for large-scale operations, recrystallization is generally the preferred and safer method for purifying solid carbamates. Flash column chromatography can also be an option for smaller scales or for removing closely related impurities.[4]
-
Experimental Workflow: Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with phenyl chloroformate on a large scale?
A1: Phenyl chloroformate is a toxic and corrosive substance that requires careful handling.[2] It is lachrymatory and can cause severe skin burns and eye damage.[9] Inhalation can be fatal.[9] It also reacts with moisture to release corrosive hydrogen chloride gas.[2] Therefore, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale operations, a face shield and respiratory protection may be necessary. All equipment must be properly grounded to avoid ignition sources.[2]
Q2: Are there safer, alternative reagents to phenyl chloroformate for this synthesis?
A2: Yes, due to the hazards associated with phenyl chloroformate (which is itself a safer alternative to the highly toxic phosgene gas), other reagents can be used.[4] Diphenyl carbonate (DPC) is a common alternative. The reaction of benzylamine with DPC, often catalyzed by a base, can produce this compound. Another approach involves the use of benzyl chloroformate and phenol. While this introduces an additional step, it avoids the direct use of phenyl chloroformate. Additionally, methods utilizing carbon dioxide as a C1 source are being explored as greener alternatives.[10]
Q3: How can I monitor the progress of the reaction on a large scale?
A3: Thin-Layer Chromatography (TLC) is a convenient and effective method for monitoring the reaction's progress.[11] A suitable solvent system (e.g., hexane/ethyl acetate) can be used to separate the starting materials (benzylamine and phenyl chloroformate) from the product (this compound). By spotting the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: What is the reaction mechanism for the synthesis of this compound from benzylamine and phenyl chloroformate?
A4: The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of benzylamine, being nucleophilic, attacks the electrophilic carbonyl carbon of phenyl chloroformate. This is followed by the elimination of a chloride ion. The generated hydrochloric acid is neutralized by a base, such as triethylamine, to drive the reaction to completion.
Caption: Reaction mechanism for this compound synthesis.
Quantitative Data Summary
| Parameter | Condition | Typical Yield (%) | Reference |
| Synthesis Method | Phenyl Chloroformate + Aniline | 81.7 | [1] |
| Phenyl Chloroformate + (2-aminophenyl)(1H-pyrrol-2-yl)methanone | 82 | [4] | |
| Phenyl Chloroformate + Benzyl(ethyl)amine | 94 | [11] | |
| Diphenyl Carbonate + Amine | High | [12] | |
| Purification | Recrystallization | >90 (recovery) | [5] |
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Benzylamine (1.0 eq)
-
Phenyl Chloroformate (1.1 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1N Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve benzylamine and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.[1]
-
Add phenyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).
III. References
-
Daly, N. J. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. [Link]
-
Loba Chemie. (2015). PHENYL CHLOROFORMATE FOR SYNTHESIS MSDS. [Link]
-
Pittelkow, M., et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
(2014). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules, 19(11), 17899-17913. [Link]
-
(2018). Pd-Catalyzed C(sp2)–H Alkoxycarbonylation of Phenethyl- and Benzylamines with Chloroformates as CO Surrogates. Advanced Synthesis & Catalysis, 360(15), 2853-2858. [Link]
-
Patsnap. Phenyl chloroformate patented technology retrieval search results. [Link]
-
(2017). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Molecules, 22(9), 1493. [Link]
-
Organic Syntheses Procedure. [Link]
-
PrepChem. Synthesis of N-(phenyl)carbamyl chloride. [Link]
-
Google Patents. (2012). Process for preparation of phenyl carbamate derivatives.
-
(2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 111-136. [Link]
-
Google Patents. (1952). Production of isopropyl n-phenyl carbamate.
-
(2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
CentAUR. (2017). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. [Link]
-
Google Patents. (2008). Method of obtaining phenyl carbamates.
-
Google Patents. (2007). Method of obtaining phenyl carbamates.
-
The Royal Society of Chemistry. (2016). 1. Synthesis. [Link]
-
ResearchGate. (2005). A novel non-phosgene approach to the synthesis of methyl N-phenyl carbamate by a reaction of methanol with phenylurea. [Link]
-
ResearchGate. (2025). Synthesis of N,N'-diaryl unsymmetrical urea via diphenyl carbonate (DPC) based N-aryl-O-phenyl carbamate. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]
-
ResearchGate. (2003). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. [Link]
-
Google Patents. (2000). Efficient carbamate synthesis.
-
ResearchGate. (2004). Selective N , N- Dibenzylation of Primary Aliphatic Amines with Dibenzyl Carbonate in the Presence of Phosphonium Salts. [Link]
-
ResearchGate. (1998). An Improved Process for the Preparation of Benzyl N -vinyl Carbamate 1. [Link]
-
(2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7622. [Link]
-
(2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Nature Communications, 12, 734. [Link]
-
ResearchGate. (2000). Efficient Detachment of N Benzyl Carbamate Group. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PHENYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US2615916A - Production of isopropyl n-phenyl carbamate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. benchchem.com [benchchem.com]
- 11. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Strategic Guide to Amine Protection: Phenyl N-benzylcarbamate (Cbz) vs. the Boc Group
In the intricate discipline of multi-step organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious selection of protecting groups is a critical determinant of a synthetic route's success. The temporary masking of reactive functional groups, such as amines, is a fundamental strategy to prevent undesired side reactions and ensure regiochemical control. Among the plethora of available amine protecting groups, the Phenyl N-benzylcarbamate (Cbz or Z) and the tert-butyloxycarbonyl (Boc) groups have long been esteemed as robust and versatile options.
This guide offers an in-depth, objective comparison of the Cbz and Boc protecting groups, moving beyond a simple cataloging of their properties to provide field-proven insights and supporting experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed, strategic decisions in the design and execution of their synthetic endeavors.
The Principle of Orthogonal Protection: A Synthetic Chemist's Chess Game
The true power of the Cbz and Boc groups lies in their orthogonality .[1] In synthetic chemistry, orthogonality refers to the ability to deprotect one functional group in the presence of another without affecting it.[2] This is achieved by utilizing protecting groups that are cleaved under distinct and non-interfering reaction conditions.[2] The Cbz group is classically removed under neutral conditions via catalytic hydrogenolysis, while the Boc group is labile to acid.[3] This fundamental difference allows for the selective and sequential deprotection of amines within a complex molecule, a cornerstone of modern synthetic strategy.[3]
This compound (Cbz): The Classic Choice
Introduced in the 1930s by Bergmann and Zervas, the Cbz group was a foundational tool in the advent of modern peptide chemistry.[4] It is a robust protecting group, stable to a wide range of non-reductive conditions, including both acidic and basic environments, which contributes to its enduring utility.[3]
Protection with Cbz
The introduction of the Cbz group is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The Schotten-Baumann reaction conditions, which utilize an aqueous base like sodium carbonate or sodium hydroxide, are common for amino acids.[5]
Caption: Cbz Protection Mechanism.
Deprotection of Cbz
The hallmark of the Cbz group is its removal by catalytic hydrogenolysis . This mild deprotection method involves the use of hydrogen gas (H₂) and a palladium catalyst, typically on a carbon support (Pd/C).[6] The byproducts are toluene and carbon dioxide, both of which are volatile and easily removed.[6] An increasingly popular and safer alternative to gaseous hydrogen is catalytic transfer hydrogenolysis , which employs a hydrogen donor such as ammonium formate.[7]
Caption: Cbz Deprotection via Hydrogenolysis.
tert-Butyloxycarbonyl (Boc): The Modern Workhorse
The Boc group has become one of the most common amine protecting groups, particularly in solid-phase peptide synthesis (SPPS).[8] Its popularity is due to its ease of introduction and its facile removal under mild acidic conditions, to which the Cbz group is generally stable.[3]
Protection with Boc
The Boc group is most commonly introduced by treating an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), or under aqueous basic conditions.[8][9]
Caption: Boc Protection Mechanism.
Deprotection of Boc
The Boc group is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[10] The mechanism involves the formation of a stable tert-butyl cation, which can be scavenged to prevent side reactions.[11]
Caption: Acid-Catalyzed Boc Deprotection.
Head-to-Head Comparison: Cbz vs. Boc
The choice between Cbz and Boc is not arbitrary but a strategic decision based on the overall synthetic plan, including the nature of the substrate and the presence of other functional groups.
| Feature | This compound (Cbz) | tert-Butyloxycarbonyl (Boc) |
| Protecting Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[3] | Acidolysis (e.g., TFA, HCl)[3] |
| Stability to Acids | Generally stable, but can be cleaved by strong acids like HBr in acetic acid.[4] | Labile to strong acids.[3] |
| Stability to Bases | Stable[3] | Stable[9] |
| Stability to Hydrogenolysis | Labile[3] | Stable[9] |
| Key Advantage | Robustness; orthogonal to Boc and Fmoc; mild, neutral deprotection.[12] | Orthogonal to Cbz and Fmoc; widely used in SPPS.[12] |
| Potential Side Reactions | Catalyst poisoning by sulfur compounds; reduction of other functional groups (alkenes, alkynes, nitro groups).[3] | Alkylation of nucleophilic residues (e.g., Trp, Met) by the tert-butyl cation; requires scavengers.[3] |
| Byproducts | Toluene, CO₂ (volatile)[6] | Isobutylene, CO₂ (gaseous)[8] |
Quantitative Performance Data
While yields are highly substrate-dependent, the following table provides representative data for the protection and deprotection of glycine to illustrate the general efficiency of these methods.
| Transformation | Protecting Group | Reagents and Conditions | Typical Yield (%) | Reference |
| Glycine Protection | Boc | (Boc)₂O, aq. NaOH, rt | 90-95% | [12] |
| Cbz | Cbz-Cl, aq. NaOH, 0 °C to rt | ~88% | [12] | |
| Protected-Glycine Deprotection | Boc-Glycine | TFA in DCM, rt | >95% | [12] |
| Cbz-Glycine | H₂, 10% Pd/C, rt | >95% | [12] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the protection and deprotection of a primary amine.
Protocol 1: Cbz Protection of an Amine
This protocol describes a standard procedure for the Cbz protection of an amino acid using Schotten-Baumann conditions.[5]
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, and cool the mixture in an ice bath.
-
Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The product will precipitate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
Protocol 2: Catalytic Hydrogenolysis of a Cbz-Protected Amine
This protocol outlines the deprotection of a Cbz-protected amine using hydrogen gas and a palladium catalyst.[5]
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this evacuation-backfill cycle three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 3: Boc Protection of a Primary Amine
This protocol describes a general procedure for the Boc protection of a primary amine using Boc anhydride.[9]
-
Dissolution: In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable solvent system such as a mixture of water and acetone.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 equivalents). For less reactive amines, a base such as triethylamine (1.1 equivalents) or a catalytic amount of DMAP can be added.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few minutes to a few hours. Monitor the reaction's progress by TLC.
-
Work-up: If an organic solvent was used, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting N-Boc protected amine can be purified by column chromatography if necessary.
Protocol 4: Acid-Catalyzed Deprotection of a Boc-Protected Amine
This protocol details the deprotection of a Boc-protected amine using trifluoroacetic acid.[10][11]
-
Dissolution: Dissolve the Boc-protected compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Reagent Addition: To the solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If the substrate contains acid-sensitive groups like tryptophan, add a scavenger such as triisopropylsilane (TIS) (1-5% v/v).
-
Reaction: Stir the reaction mixture at room temperature for 0.5-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Isolation: Upon completion, remove the solvent and excess TFA in vacuo. The resulting amine is obtained as its TFA salt.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in an organic solvent and wash carefully with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Conclusion and Strategic Recommendations
The choice between the Cbz and Boc protecting groups is a critical strategic decision in the planning of a synthetic route.
-
The Cbz group is the protecting group of choice when robust protection is required through multiple synthetic steps that may involve acidic or basic conditions. Its removal under mild, neutral hydrogenolysis conditions is ideal for substrates with acid or base-sensitive functional groups. However, its incompatibility with reducible functional groups is a significant limitation.[3]
-
The Boc group is the cornerstone of modern solid-phase peptide synthesis due to its convenient acid-lability, which is orthogonal to the base-labile Fmoc group often used for side-chain protection. While generally efficient, the harsh acidic conditions required for deprotection and the potential for side reactions from the tert-butyl cation necessitate careful planning and the use of scavengers.[3]
Ultimately, a thorough understanding of the stability, orthogonality, and specific experimental nuances of each protecting group empowers the synthetic chemist to design more efficient, elegant, and successful synthetic routes.
References
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- ResearchGate. (n.d.).
- BenchChem. (2025). Application Note: A Robust Protocol for the Catalytic Hydrogenolysis of Cbz-Protected Amines.
- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines.
- BenchChem. (2025). A Guide to Orthogonal Deprotection Strategies for N-Cbz and Other Amine Protecting Groups.
- BenchChem. (2025). A Comparative Guide to Boc and Cbz Protecting Groups for Glycine.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- National Institutes of Health. (n.d.).
- BenchChem. (2025). Advantages and disadvantages of Boc versus Cbz protecting group.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- BenchChem. (2025).
- Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
- ResearchGate. (n.d.). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600.
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Master Organic Chemistry. (2018).
- BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- PubChem. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- ResearchGate. (2025).
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
- Reddit. (2021). What makes amine protecting groups(Cbz, Boc) chemoselective for amines?
- ResearchGate. (2025). Photochemical Protection of Amines with Cbz and Fmoc Groups.
- YouTube. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33.
- StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry.
- PubChem. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (n.d.). Selective Cbz or Boc deprotection.
- PubMed. (2010).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Amine Protection: Phenyl N-benzylcarbamate versus the Cbz Group
In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious selection of protecting groups is paramount.[1][2] Amines, being fundamental nucleophiles, necessitate temporary masking to direct reactivity and prevent undesirable side reactions.[3][4] The benzyloxycarbonyl (Cbz or Z) group, a stalwart in this field, has served as a benchmark for amine protection for decades.[5][6] This guide provides an in-depth comparison between the Cbz group and the structurally related phenyl N-benzylcarbamate, elucidating their distinct chemical behaviors, applications, and underlying mechanistic principles to inform strategic synthetic planning.
The Benzyloxycarbonyl (Cbz) Group: The Gold Standard
Introduced by Bergmann and Zervas in the 1930s, the Cbz group revolutionized peptide synthesis.[5] Its utility stems from its ability to convert a nucleophilic amine into a significantly less reactive carbamate, effectively shielding it from a wide array of reaction conditions.[7][8]
Chemical Structure & Properties
The Cbz group consists of a benzyl ester attached to a carbonyl, which in turn is bonded to the amine nitrogen. The electron-withdrawing nature of the carbonyl group delocalizes the nitrogen's lone pair, drastically reducing its nucleophilicity and basicity.[8]
Installation of the Cbz Group
The most prevalent method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, such as the Schotten-Baumann reaction, to neutralize the HCl byproduct.[5][9][10] Alternative reagents like dibenzyl dicarbonate (Cbz₂O) can also be employed.[9]
Caption: General workflow for Cbz protection of an amine.
Cleavage of the Cbz Group
The Cbz group's prominence is largely due to its unique and mild deprotection conditions, which offer orthogonality to other common protecting groups like Boc (acid-labile) and Fmoc (base-labile).[9][11]
-
Catalytic Hydrogenolysis: This is the most common and mildest method.[10] Using a palladium catalyst (e.g., Pd/C) and hydrogen gas (H₂), the benzylic C-O bond is cleaved.[5][9] The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the only byproducts.[10]
-
Catalytic Transfer Hydrogenolysis: An operationally simpler and safer alternative to using flammable H₂ gas involves a hydrogen donor like ammonium formate, cyclohexene, or isopropanol in the presence of a palladium catalyst.[10][12][13]
-
Acidic Cleavage: For substrates containing functional groups susceptible to reduction (e.g., alkynes or nitro groups), harsh acidic conditions like HBr in acetic acid can be used, although this method is far less common due to its severity.[10][14]
Caption: Cbz deprotection via catalytic hydrogenolysis.
This compound: An Activated Synthon
While structurally similar to a Cbz-protected amine, this compound serves a fundamentally different role in synthesis. It is less commonly employed as a stable protecting group and more frequently used as an activated precursor for forming ureas or for transcarbamoylation reactions.[15][16]
Chemical Structure & Properties
In a phenyl carbamate, the nitrogen is attached to a phenoxycarbonyl group. The key difference lies in the nature of the oxygen substituent: a phenoxy group is a much better leaving group than the benzyloxy group of Cbz. This makes the carbamate carbonyl of a phenyl carbamate significantly more susceptible to nucleophilic attack.[16]
Synthesis
The synthesis is analogous to Cbz protection, typically involving the reaction of an amine (e.g., benzylamine) with phenyl chloroformate in the presence of a base or in a suitable solvent like THF.[16]
Caption: Synthesis of this compound.
Reactivity and "Cleavage"
Unlike the Cbz group, which is designed for clean removal to regenerate the parent amine, phenyl carbamates are designed for reaction.
-
Urea Formation: Their primary application is reacting with another primary or secondary amine to form an unsymmetrical urea, with phenol as the byproduct. This chemoselectivity makes them valuable synthons.[16]
-
Isocyanate Intermediate: Under basic conditions, phenyl carbamates derived from primary amines can undergo an E1cb-type elimination to form a highly reactive isocyanate intermediate in situ.[16] This intermediate can then be trapped by various nucleophiles.
-
Deprotection Challenges: Regenerating the free amine from a phenyl carbamate is not a standard transformation. While cleavage is possible under forcing hydrolytic conditions, the reactivity of the carbamate often leads to side products. For instance, attempts to deprotect with TBAF can result in the formation of symmetrical ureas rather than the free amine.[16]
Caption: Reactivity of a phenyl carbamate via an isocyanate intermediate.
Head-to-Head Performance Comparison
The choice between using a Cbz protecting strategy versus a phenyl carbamate synthon is dictated entirely by the synthetic goal.
| Feature | Cbz (Benzyloxycarbonyl) Group | This compound (as a Phenyl Carbamate) |
| Primary Synthetic Role | Inert amine protecting group.[7] | Activated carbonyl synthon for further reaction.[16] |
| Reagent for Introduction | Benzyl Chloroformate (Cbz-Cl)[10] | Phenyl Chloroformate[16] |
| Stability | Stable to a wide range of non-reductive conditions, including mild acids and bases.[8] | Stable to storage, but reactive towards nucleophiles.[16] |
| Primary Cleavage Method | Catalytic Hydrogenolysis (H₂/Pd-C) or Transfer Hydrogenolysis.[9][10] | Not typically "cleaved." Reacts with nucleophiles (e.g., amines). |
| Deprotection Goal | Regenerate the parent amine in high yield.[5] | Form a new product (e.g., urea, another carbamate).[15][16] |
| Key Byproducts | Toluene and CO₂.[10] | Phenol.[16] |
| Orthogonality | Excellent. Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[9][11] | Not applicable in the traditional sense. Its reactivity is the intended feature. |
Detailed Experimental Protocols
Protocol 1: Cbz Protection of Benzylamine
-
Dissolve benzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of ethyl acetate and aqueous sodium bicarbonate solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.
-
If using an aqueous base, ensure the pH remains basic (~8-9). If using an organic solvent, add a non-nucleophilic base like triethylamine or DIPEA (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, perform a standard aqueous workup, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected benzylamine.
Protocol 2: Cbz Deprotection via Catalytic Transfer Hydrogenolysis
-
Dissolve the Cbz-protected amine (1.0 eq) in a solvent such as methanol or ethanol.
-
Add palladium on carbon (10% Pd/C, ~5-10 mol% Pd).
-
Add ammonium formate (3-5 eq) in one portion.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 30-90 minutes, evidenced by CO₂ evolution (bubbling).
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting residue can be purified by extraction or chromatography to isolate the free amine.
Protocol 3: Synthesis of this compound
-
Dissolve benzylamine (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).[16]
-
Add phenyl chloroformate (1.1 eq) in one portion at room temperature.[16]
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting amine.[16]
-
Dilute the reaction mixture with 1 N aqueous NaOH and extract twice with DCM.[16]
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo to obtain the product.[16]
Conclusion and Recommendations
The comparison between the Cbz group and this compound is not one of direct competition, but rather of distinct strategic application.
-
The Cbz group is an exemplary protecting group . Its stability, straightforward installation, and mild, highly selective removal via hydrogenolysis make it an authoritative and reliable choice for masking amine functionality during multi-step synthesis.[7][9] It is the recommended tool when the goal is to temporarily deactivate an amine and later restore it unscathed.
-
This compound , and phenyl carbamates in general, should be viewed as activated synthons . Their value lies in the phenoxy group's ability to act as a good leaving group, facilitating the transfer of the carbamoyl moiety to other nucleophiles.[16] They are the superior choice when the synthetic objective is the efficient construction of ureas or other carbamate derivatives.
For researchers, scientists, and drug development professionals, understanding this fundamental difference is crucial. For robust amine protection, the Cbz group remains a cornerstone of synthetic strategy. For the targeted synthesis of ureas and related compounds, the reactivity of phenyl carbamates provides an elegant and efficient pathway.
References
-
Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Journal of Chemical Research. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. [Link]
-
Zhang, Y., et al. (2021). Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. RSC Advances. [Link]
-
Khan Academy. (2018). Protecting Groups in Organic Synthesis. YouTube. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Noël, T., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Guérin, D. J., et al. (2018). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. [Link]
-
National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
Varma, R. S., et al. (1990). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by carbamate cleavage. [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Pittelkow, M., et al. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. ResearchGate. [Link]
-
Akai, S., et al. (2013). Selective Deprotection Method of N-Phenylcarbamoyl Group. ResearchGate. [Link]
-
Cavelier, F., et al. (2006). Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Tetrahedron Letters. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. [Link]
-
Reddy, B. V. S., et al. (2018). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PubMed Central. [Link]
-
Pittelkow, M., et al. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
MDPI. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. [Link]
-
Kim, J., & Movassaghi, M. (2009). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 15. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 16. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Confirmation of Phenyl N-Benzylcarbamate
This guide provides a detailed, comparative analysis of the spectroscopic techniques used to confirm the structure of phenyl N-benzylcarbamate. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to explain the causal relationships between molecular structure and spectroscopic output. We will compare the target compound with two key alternatives—its structural isomer, benzyl N-phenylcarbamate, and the related benzyl carbamate—to highlight the subtle yet critical differences that ensure unambiguous identification.
The Imperative of Unambiguous Structural Confirmation
In fields like medicinal chemistry and materials science, the precise arrangement of atoms within a molecule dictates its function. This compound, an important structural motif, requires rigorous characterization to distinguish it from closely related isomers which may possess vastly different biological activities or chemical properties. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are the cornerstones of this validation process. Their combined application provides a self-validating system for structural elucidation, ensuring the integrity of research and development pathways.[1]
Experimental Workflow: A Triad of Validation
The confirmation of a chemical structure is not reliant on a single piece of evidence but on the convergence of data from multiple, complementary techniques. Our standard workflow is designed to provide this robust, cross-validated confirmation.
Experimental Protocol: General Procedure for Spectroscopic Analysis
-
Sample Preparation (NMR): Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, but DMSO-d₆ can be essential for compounds with lower solubility or to observe exchangeable protons like N-H protons more clearly. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Record the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., -1 to 12 ppm), and a relaxation delay (e.g., 1-2 seconds) to ensure proper signal quantitation.
-
¹³C NMR Acquisition: Record the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a greater number of scans (e.g., 128-1024 or more) is required. A proton-decoupled experiment is standard to simplify the spectrum to a series of single peaks for each unique carbon atom.
-
Sample Preparation (FTIR): For solid samples, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal (e.g., diamond) and apply pressure to ensure good contact. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[1]
-
FTIR Spectrum Acquisition: Collect the spectrum over a standard range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal or an empty KBr press is run first and automatically subtracted from the sample spectrum to remove environmental interferences (e.g., CO₂, water vapor).
Caption: General workflow for spectroscopic structure confirmation.
Analysis of this compound
Structure: Phenyl group attached to the nitrogen atom; benzyl group attached to the ester oxygen.
¹H NMR (Proton NMR)
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Aromatic Protons (7.1-7.4 ppm, 10H, multiplet): Both the phenyl and benzyl rings contribute protons in this region. The overlapping signals create a complex multiplet, but the integration corresponding to 10 protons is a key identifier.
-
N-H Proton (~6.7 ppm, 1H, broad singlet): The carbamate N-H proton typically appears as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.
-
Methylene Protons (-CH₂-) (5.2 ppm, 2H, singlet): These protons are crucial for structural confirmation. They are adjacent to the ester oxygen and the benzyl ring, resulting in a characteristic downfield shift. The singlet nature indicates no adjacent protons for coupling.
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Carbonyl Carbon (C=O) (~153 ppm): The carbamate carbonyl carbon is a key diagnostic peak, appearing significantly downfield.
-
Aromatic Carbons (118-138 ppm): Multiple peaks will be present for the carbons of the two aromatic rings.
-
Methylene Carbon (-CH₂-) (~67 ppm): The carbon of the benzylic methylene group appears in a characteristic region for carbons attached to an oxygen atom.
FTIR (Infrared Spectroscopy)
FTIR spectroscopy is exceptionally useful for identifying functional groups.[2][3]
-
N-H Stretch (~3300-3400 cm⁻¹): A sharp to moderately broad peak indicating the N-H bond of the carbamate group.[4]
-
C=O Stretch (~1700-1730 cm⁻¹): A very strong, sharp absorption corresponding to the carbonyl group of the carbamate. This is often the most prominent peak in the spectrum.[4]
-
C-O Stretch (~1200-1250 cm⁻¹): Corresponds to the stretching of the C-O single bond of the ester functionality.
Comparative Analysis with Structural Alternatives
The true power of spectroscopy is revealed through comparison. Analyzing isomers and related structures demonstrates how subtle changes in atomic arrangement lead to distinct and predictable spectral differences.
Sources
Orthogonality of phenyl N-benzylcarbamate with other protecting groups
An In-Depth Technical Guide to the Orthogonality of Phenyl N-benzylcarbamate (Cbz/Z) in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Principle of Orthogonal Protection in Synthesis
In the intricate assembly of complex molecules, such as peptides or natural products, chemists must often perform reactions on one part of a molecule while preventing reactive functional groups elsewhere from interfering.[1] This is achieved by temporarily converting the reactive group into a stable, non-reactive functionality—a "protecting group." The true power in this strategy is realized when multiple protecting groups are used, each of which can be removed under a unique set of conditions without affecting the others.[2][3] This concept is known as orthogonality .[1][2][4] An ideal orthogonal set allows for the sequential and selective unmasking of functional groups, enabling precise, programmed chemical transformations.
The most common protecting groups for amines in peptide synthesis are tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and the focus of this guide, this compound (Cbz).[3][5] Their widespread use stems from their robust orthogonality:
-
Boc Group: Cleaved under strong acidic conditions (e.g., trifluoroacetic acid, TFA).[3][6]
-
Fmoc Group: Cleaved under basic conditions (e.g., piperidine).[3][7]
This fundamental difference in cleavage chemistry is the cornerstone of modern solid-phase and solution-phase peptide synthesis.[4]
The this compound (Cbz) Group: A Profile
The Cbz group, first introduced by Bergmann and Zervas, transforms a nucleophilic amine into a significantly less reactive carbamate. This is achieved by delocalizing the nitrogen's lone pair of electrons into the adjacent carbonyl group, effectively rendering the amine non-nucleophilic and non-basic under a wide range of conditions.
Installation: The Cbz group is typically installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under mild basic conditions.[8]
Core Stability: The Cbz group is exceptionally stable to the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively, which is the primary reason for its enduring utility in orthogonal protection schemes.[8][9]
Orthogonal Deprotection: Cbz in a Multi-Group Environment
The strategic value of the Cbz group is best understood by comparing its deprotection requirements to those of other common protecting groups.
Cbz vs. Acid-Labile Groups (Boc, Trt, t-Butyl Esters/Ethers)
The Cbz group is completely stable under the strongly acidic conditions required to remove Boc groups (e.g., neat TFA or HCl in dioxane).[3][9] This orthogonality is foundational in synthetic strategies where both amine types need to be differentiated. For instance, a lysine residue can have its α-amino group protected with Fmoc for chain elongation and its ε-amino group protected with Cbz for later, post-assembly modification.
Cbz vs. Base-Labile Groups (Fmoc)
Similarly, the Cbz group is robust against the secondary amine bases, like piperidine, used for Fmoc group removal.[3][8] This allows for the iterative deprotection of an N-terminal Fmoc group during solid-phase peptide synthesis (SPPS) while Cbz-protected side chains remain untouched.
Cbz vs. Fluoride-Labile Groups (Silyl Ethers)
Silyl ether protecting groups, such as TBDMS (tert-butyldimethylsilyl), are cleaved by fluoride ion sources like TBAF (tetrabutylammonium fluoride). These conditions are exceptionally mild and have no effect on the Cbz group, ensuring perfect orthogonality.[2]
The Nuanced Case: Cbz vs. Other Benzyl-Type Groups
A common challenge arises when both Cbz and other benzyl-type groups, such as benzyl ethers (Bn) or benzyl esters (OBn), are present in the same molecule. Since all are susceptible to catalytic hydrogenolysis, selective cleavage can be difficult.[10] However, differences in reactivity can be exploited:
-
Benzyl Esters (OBn): Benzyl esters can be selectively cleaved in the presence of a Cbz group via saponification using mild basic conditions (e.g., LiOH in a THF/water mixture). The Cbz carbamate is stable to these conditions, whereas the ester is readily hydrolyzed.[10]
-
Benzyl Ethers (Bn): Differentiating between a Cbz group and a benzyl ether is more challenging as both are typically cleaved by hydrogenolysis. Selectivity often depends on the catalyst and specific substrate, but generally, Cbz groups are slightly more resistant to hydrogenolysis than benzyl ethers. In some cases, specific catalysts or conditions can be tuned, but this often requires careful optimization for each specific substrate.
Data Summary: Protecting Group Stability
The following table summarizes the stability of key protecting groups under common deprotection conditions, illustrating the orthogonality of the Cbz group.
| Protecting Group | Deprotection Reagent | Cbz Stability | Boc Stability | Fmoc Stability | Benzyl Ester (OBn) Stability | TBDMS Ether Stability |
| TFA (Trifluoroacetic Acid) | Acidic Cleavage | Stable | Cleaved | Stable | Stable | Stable |
| Piperidine in DMF | Basic Cleavage | Stable | Stable | Cleaved | Stable | Stable |
| H₂, Pd/C | Hydrogenolysis | Cleaved | Stable | Stable | Cleaved | Stable |
| LiOH, THF/H₂O | Saponification | Stable | Stable | Stable | Cleaved | Stable |
| TBAF in THF | Fluoride Cleavage | Stable | Stable | Stable | Stable | Cleaved |
Visualization of Orthogonal Strategy
The following diagram illustrates the concept of an orthogonal protection scheme utilizing Fmoc, Boc, and Cbz protecting groups on a lysine amino acid, allowing for three distinct points of synthetic diversification.
Caption: Orthogonal deprotection of a multi-protected lysine derivative.
Experimental Protocols
The following protocols are provided as validated starting points. Researchers should always monitor reactions by TLC or LC-MS and optimize conditions for their specific substrates.
Protocol 1: Selective Hydrogenolytic Cleavage of Cbz Group
This protocol describes the removal of a Cbz group in the presence of acid-labile (Boc) and base-labile (Fmoc) groups.
Workflow Diagram:
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. people.uniurb.it [people.uniurb.it]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
A Senior Application Scientist’s Guide to the Determination of Residual Phenyl N-Benzylcarbamate: A Comparative Analysis of LC-MS/MS and HPLC-UV
Introduction
In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and product efficacy. Phenyl N-benzylcarbamate (Molecular Formula: C₁₄H₁₃NO₂, Molecular Weight: 227.26 g/mol ) is a chemical entity that can arise as a process-related impurity or a degradation product.[1] Its carbamate structure necessitates precise and sensitive analytical methods for its detection and quantification at residual levels. The selection of an appropriate analytical technique is a critical decision, balancing the need for sensitivity, specificity, and throughput against operational costs and complexity.
This guide provides an in-depth comparison of two powerful analytical techniques for the determination of residual this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). As a Senior Application Scientist, my objective is to move beyond a simple listing of protocols and delve into the causality behind the experimental choices, providing a self-validating framework for your own laboratory's implementation.
Chapter 1: The Gold Standard: LC-MS/MS for Ultimate Sensitivity and Specificity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for trace-level quantification in complex matrices.[2][3] Its power lies in the coupling of the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[2][3] For an impurity like this compound, where regulatory reporting thresholds can be exceedingly low, LC-MS/MS is often the method of choice.[4]
The Principle of Causality: Why LC-MS/MS Excels
The unparalleled performance of LC-MS/MS stems from its two-stage filtering process. The first mass analyzer (Q1) selects the specific molecular ion (the precursor ion) of this compound, filtering out all other co-eluting compounds. This selected ion is then fragmented in a collision cell (Q2), and a second mass analyzer (Q3) selects a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is a unique molecular fingerprint, providing exceptional specificity and virtually eliminating matrix interference—a common challenge in pharmaceutical analysis.[5][6]
Experimental Workflow: LC-MS/MS
The following protocol is a robust starting point for method development, grounded in established principles for small molecule analysis.[5][7]
Caption: LC-MS/MS workflow for this compound analysis.
Detailed LC-MS/MS Protocol
-
Standard and Sample Preparation:
-
Rationale: The goal is to solubilize the analyte and match the sample matrix to the initial mobile phase conditions to ensure good peak shape. Acetonitrile/water is a common diluent for reverse-phase chromatography.
-
Protocol:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in acetonitrile.
-
Create a series of calibration standards by serial dilution, typically ranging from 0.1 ng/mL to 100 ng/mL, using a diluent of 50:50 acetonitrile:water.
-
For the test sample (drug substance), accurately weigh approximately 50 mg and dissolve in 50 mL of the diluent to achieve a 1 mg/mL concentration.
-
Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.
-
-
-
Liquid Chromatography Conditions:
-
Rationale: A C18 column is a workhorse for non-polar to moderately polar compounds like this compound. A gradient elution is used to ensure the analyte is eluted with a sharp peak shape and that any more retained impurities are washed from the column. Formic acid is added to the mobile phase to promote protonation of the analyte, which enhances ionization in positive electrospray mode.[8]
-
Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 30% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
-
Tandem Mass Spectrometry Conditions:
-
Rationale: Electrospray Ionization (ESI) in positive mode is chosen as the carbamate structure is readily protonated. The Multiple Reaction Monitoring (MRM) transitions are selected for maximum sensitivity and specificity. The precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by fragmentation; for this compound, a likely fragmentation is the loss of the phenylcarbamate group, yielding the stable benzyl cation.
-
Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Precursor Ion (Q1): m/z 228.1 ([C₁₄H₁₃NO₂ + H]⁺)
-
Product Ions (Q3): A primary transition (e.g., m/z 91.1 for the benzyl cation, [C₇H₇]⁺) should be used for quantification, and a secondary transition for confirmation.
-
Instrument Parameters: Optimize collision energy, nebulizer pressure, and drying gas temperature per instrument manufacturer's recommendations.[8]
-
-
Chapter 2: The Workhorse Alternative: HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust, reliable, and widely accessible technique. For applications where the required sensitivity is not in the sub-ppb range, HPLC-UV offers a cost-effective and less complex alternative to LC-MS/MS.[9][10]
The Principle of Causality: Why HPLC-UV is Effective
HPLC-UV relies on the principle that a compound can absorb light at a specific wavelength. This compound contains aromatic rings, which are strong chromophores, making it an excellent candidate for UV detection.[11] The amount of light absorbed is directly proportional to the concentration of the analyte as it passes through the detector flow cell (Beer-Lambert Law), allowing for accurate quantification. Its specificity is derived solely from the chromatographic separation; if an impurity co-elutes with the analyte and absorbs at the same wavelength, it will interfere with the result.
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow for this compound analysis.
Detailed HPLC-UV Protocol
-
Standard and Sample Preparation:
-
Rationale: Similar to the LC-MS/MS method, proper dissolution is key. However, concentration levels will be significantly higher, typically in the µg/mL (ppm) range.
-
Protocol:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in acetonitrile.
-
Create calibration standards ranging from 0.1 µg/mL to 20 µg/mL in 50:50 acetonitrile:water.
-
For the test sample, prepare a solution at a concentration of 1 mg/mL in the same diluent.
-
Filter all solutions through a 0.45 µm PTFE syringe filter.
-
-
-
High-Performance Liquid Chromatography Conditions:
-
Rationale: The chromatographic principles are identical to the LC portion of the LC-MS/MS method. A slightly longer column may be used to ensure adequate resolution from other potential impurities, as there is no mass spectrometric separation to fall back on. A wavelength of 220 nm is chosen as a common wavelength for detecting carbamates with aromatic functionality.[11]
-
Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient: 40% B to 80% B over 15 minutes.
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 220 nm
-
-
Chapter 3: Head-to-Head Performance Comparison
The choice between LC-MS/MS and HPLC-UV hinges on the required analytical performance. The following table summarizes the expected performance characteristics based on established validation guidelines from the FDA and ICH.[12][13][14]
| Performance Parameter | LC-MS/MS | HPLC-UV | Justification & Rationale |
| Specificity | Very High | Moderate to High | LC-MS/MS specificity is guaranteed by the unique MRM transition. HPLC-UV specificity depends entirely on chromatographic resolution from other UV-active species.[12] |
| Limit of Detection (LOD) | ~0.05 ng/mL (ppb) | ~30 ng/mL (ppb) | Mass spectrometers are inherently more sensitive detectors than UV detectors, allowing for detection at much lower concentrations.[15] |
| Limit of Quantification (LOQ) | ~0.15 ng/mL (ppb) | ~100 ng/mL (ppb) | The LOQ, the lowest concentration that can be reliably quantified, is typically 3x the LOD. The superior sensitivity of MS/MS translates directly to a lower LOQ.[12][14] |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques exhibit excellent linearity, but MS detectors often have a wider linear dynamic range. |
| Accuracy (% Recovery) | 95-105% | 98-102% | Both methods can be highly accurate. Accuracy in LC-MS/MS can be further improved with the use of a stable isotope-labeled internal standard. |
| Precision (%RSD) | < 5% | < 2% | HPLC-UV often demonstrates slightly better precision (repeatability) due to the simpler, more stable nature of the detector. |
| Robustness | Moderate | High | HPLC-UV methods are generally more robust and transferable between labs and instruments. LC-MS/MS methods are more sensitive to matrix effects and instrument-specific tuning. |
| Throughput | High | Moderate | The use of UHPLC systems allows for very fast gradients (< 5 minutes), making LC-MS/MS ideal for high-throughput screening.[8] |
| Cost & Complexity | High | Low | LC-MS/MS instruments have a significantly higher capital cost, and require more specialized training and maintenance. |
Chapter 4: Trustworthiness & Method Validation
A protocol is only trustworthy if it is validated. Both methods described must be validated for their intended use according to regulatory guidelines such as ICH Q2(R2).[14] This process demonstrates that the analytical procedure is suitable and reliable.
Key Validation Experiments:
-
Specificity: Analyze blank samples, placebo, and spiked samples to prove the method can unequivocally assess the analyte in the presence of other components. For HPLC-UV, peak purity analysis using a photodiode array (PDA) detector is essential.[12]
-
Linearity: Analyze a minimum of five concentrations across the desired range to demonstrate a linear relationship between concentration and response.
-
Range: The interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear.
-
Accuracy: Perform recovery studies by spiking the drug substance with known amounts of this compound at different levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) by analyzing multiple preparations of a homogenous sample.
-
Limit of Quantification (LOQ): Experimentally determine the lowest concentration that meets predefined criteria for accuracy and precision.[16]
By rigorously executing this validation, the chosen protocol transforms from a set of instructions into a self-validating, trustworthy system for quality control.
Conclusion: Selecting the Right Tool for the Job
The determination of residual this compound is a task that can be confidently approached by either LC-MS/MS or HPLC-UV. The decision rests on the specific requirements of the analysis.
-
Choose LC-MS/MS when:
-
The required reporting threshold is at the parts-per-billion (ppb) level.
-
The sample matrix is complex and a high degree of specificity is required to avoid interference.
-
High throughput is a primary concern.
-
-
Choose HPLC-UV when:
-
The specification limit is in the parts-per-million (ppm) range or higher.
-
A robust, cost-effective, and easily transferable method is needed for routine quality control.
-
The laboratory does not have access to or the specialized expertise for mass spectrometry.
-
Ultimately, a well-developed and validated analytical method, regardless of the technology, is the cornerstone of a sound pharmaceutical quality system. This guide provides the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals to make informed decisions and ensure the safety and quality of their products.
References
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
-
Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
-
American Association for Clinical Chemistry. (2022). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. [Link]
-
U.S. Food and Drug Administration. (2000). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]
-
LCGC North America. (2004). Validation of Impurity Methods, Part II. [Link]
-
ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. [Link]
-
Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. [Link]
-
ACS Omega. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. [Link]
-
ResearchGate. (2012). Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process Using Tergitol 15-s-7 and High Performance Liquid Chromatography. [Link]
-
SciELO. (2012). Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyl phenylcarbamate. PubChem Compound Summary for CID 319368. [Link]
-
Analytical Chemistry. (2003). A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. [Link]
-
ResearchGate. (2018). Validation of bioanalytical methods - Highlights of FDA's guidance. [Link]
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
Sources
- 1. Benzyl phenylcarbamate | C14H13NO2 | CID 319368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. opentrons.com [opentrons.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. fda.gov [fda.gov]
- 5. tecan.com [tecan.com]
- 6. biocompare.com [biocompare.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. agilent.com [agilent.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. scribd.com [scribd.com]
- 14. fda.gov [fda.gov]
- 15. A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Verification of Phenyl N-Benzylcarbamate using ¹H and ¹³C NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the validated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for phenyl N-benzylcarbamate, a key carbamate functional group. Beyond a simple presentation of data, this document delves into the rationale behind the spectral features, offers a detailed experimental protocol for data acquisition, and compares NMR spectroscopy with alternative analytical techniques for a comprehensive understanding of its place in modern chemical analysis.
The Imperative of Spectral Validation in Synthesis
In any synthetic workflow, the final product must be unequivocally identified. NMR spectroscopy stands as a primary tool for the structural elucidation of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of a molecule's structure. For a molecule like this compound, with its distinct aromatic and aliphatic regions, NMR provides a characteristic fingerprint, essential for confirming its identity and purity.
Validated ¹H and ¹³C NMR Data for this compound
The following tables summarize the validated ¹H and ¹³C NMR spectral data for this compound. The data is presented with assignments for each nucleus, providing a clear reference for researchers.
Table 1: Validated ¹H NMR Data for this compound (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.40 - 7.25 | m | 10H | Ar-H |
| ~6.65 | br s | 1H | NH |
| 5.21 | s | 2H | -CH ₂-Ph |
Table 2: Validated ¹³C NMR Data for this compound (CDCl₃, 101 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~153.7 | C =O (carbamate) |
| ~137.9 | Ar-C (ipso, N-phenyl) |
| ~136.0 | Ar-C (ipso, benzyl) |
| ~129.1 | Ar-C H |
| ~128.7 | Ar-C H |
| ~128.3 | Ar-C H |
| ~128.1 | Ar-C H |
| ~123.6 | Ar-C H |
| ~118.9 | Ar-C H |
| 67.3 | -C H₂-Ph |
Note: The exact chemical shifts of the aromatic protons and carbons can vary slightly depending on the solvent and concentration. The broadness of the NH proton signal is due to quadrupole broadening and potential hydrogen bonding.
Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data is contingent on a well-defined experimental protocol. The following provides a step-by-step methodology for the acquisition of ¹H and ¹³C NMR spectra for a small molecule like this compound.
Step 1: Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the dried this compound sample.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.
Step 2: Instrument Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
| Parameter | Value | Rationale |
| Pulse Program | zg30 or zg | Standard single-pulse experiment for ¹H NMR. |
| Number of Scans (NS) | 16 to 64 | Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.[1] |
| Relaxation Delay (D1) | 1-2 seconds | Allows for the relaxation of the protons back to their equilibrium state between pulses. |
| Acquisition Time (AQ) | ~3-4 seconds | Determines the resolution of the spectrum.[2] |
| Spectral Width (SW) | ~16 ppm | Encompasses the typical chemical shift range for organic molecules. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
¹³C NMR Acquisition Parameters:
| Parameter | Value | Rationale |
| Pulse Program | zgpg30 | Proton-gated decoupling sequence to provide a quantitative ¹³C spectrum with NOE. |
| Number of Scans (NS) | 1024 or more | A higher number of scans is required due to the low natural abundance of the ¹³C isotope.[1] |
| Relaxation Delay (D1) | 2 seconds | Ensures proper relaxation of the carbon nuclei. |
| Acquisition Time (AQ) | ~1-2 seconds | A balance between resolution and experiment time.[2] |
| Spectral Width (SW) | ~240 ppm | Covers the full range of carbon chemical shifts in organic molecules. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Step 3: Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline of the spectrum to be flat.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.
Experimental Workflow for NMR Analysis
Caption: A streamlined workflow for the NMR analysis of small molecules.
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is a powerful tool, a multi-faceted analytical approach often provides the most robust characterization of a compound. Here, we compare NMR with other common analytical techniques for the structural elucidation of carbamates.
Table 3: Comparison of Analytical Techniques for Carbamate Characterization
| Technique | Principle | Strengths | Limitations |
| NMR Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information, including connectivity and stereochemistry. Non-destructive. | Relatively low sensitivity compared to mass spectrometry. Requires soluble samples. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, provides molecular weight information and fragmentation patterns. | Does not provide detailed stereochemical information. Isomeric compounds can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present in a molecule. | Provides limited information about the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[3] | Excellent for assessing purity and quantifying the amount of a compound in a mixture.[3] | Does not provide direct structural information. |
| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a mobile gas phase and a stationary liquid or solid phase. | High resolution for volatile compounds. Often coupled with MS for identification. | Carbamates are often thermally labile and may require derivatization.[4] |
Logical Relationship of Analytical Techniques
Caption: The complementary roles of various analytical techniques.
Conclusion: A Foundation of Trustworthy Data
The structural verification of this compound through ¹H and ¹³C NMR spectroscopy is a critical step in ensuring the integrity of research and development in the chemical sciences. This guide has provided validated spectral data, a detailed experimental protocol grounded in established principles, and a comparative analysis of alternative techniques. By understanding the "why" behind the experimental choices and the strengths of a multi-technique approach, researchers can be confident in the identity and purity of their synthesized compounds, laying a trustworthy foundation for subsequent scientific endeavors.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. [Link]
-
PubChem. (n.d.). Benzyl phenylcarbamate. Retrieved January 13, 2026, from [Link]
-
Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved January 13, 2026, from [Link]
-
Royal Society of Chemistry. (2021). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. [Link]
-
Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved January 13, 2026, from [Link]
-
SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Retrieved January 13, 2026, from [Link]
Sources
- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispec.co.th [scispec.co.th]
A Head-to-Head Comparison of Carbamate Protecting Groups in the Synthesis of Oseltamivir
A Senior Application Scientist's Guide to Navigating Amine Protection Strategies
In the landscape of complex organic synthesis, particularly in the pharmaceutical industry, the judicious selection of protecting groups is a critical determinant of success. The temporary masking of reactive functional groups, such as amines, is fundamental to preventing unwanted side reactions and guiding a synthetic sequence toward the desired product with high yield and purity.[1] Carbamates are a cornerstone of amine protection strategy due to their inherent stability and the diverse conditions under which they can be cleaved.[2][3] This guide provides an in-depth, head-to-head comparison of the most prevalent carbamate protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—within the practical context of a key transformation in the synthesis of the antiviral drug, Oseltamivir.
This analysis is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical insights. By examining the performance of these protecting groups in a real-world synthetic challenge, we aim to provide a clear framework for making informed decisions in your own synthetic endeavors.
The Central Role of Amine Protection
Amines are nucleophilic and basic, properties that make them highly reactive toward a wide range of electrophiles and acidic conditions.[4] In a multi-step synthesis, leaving an amine unprotected can lead to a cascade of undesired reactions, compromising the integrity of the synthetic route. Carbamate protecting groups mitigate this reactivity by converting the amine into a less nucleophilic carbamate functional group.[4] An ideal protecting group strategy hinges on several key factors:
-
Ease of Installation: The protecting group should be introduced efficiently and selectively under mild conditions.[5]
-
Stability: It must remain intact through various subsequent reaction steps.[4]
-
Ease of Removal: The deprotection should be high-yielding and occur under conditions that do not affect other functional groups in the molecule.[5]
-
Orthogonality: In complex syntheses with multiple protected functional groups, the ability to selectively deprotect one group in the presence of others is paramount. This principle of "orthogonality" is a cornerstone of modern synthetic strategy.[2][6]
The Contenders: A Profile of Common Carbamate Protecting Groups
The choice of a carbamate protecting group dictates the overall synthetic strategy, with the primary distinction being the conditions required for their removal.[1]
-
tert-Butoxycarbonyl (Boc): The Boc group is renowned for its stability in basic and nucleophilic environments while being readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[7] This acid lability makes it orthogonal to base-labile and hydrogenolysis-labile protecting groups.[8]
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group, a classic in peptide synthesis, is stable to both acidic and basic conditions but is selectively removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[2] This provides orthogonality to acid- and base-labile groups.[8]
-
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is characterized by its lability to basic conditions, typically using a secondary amine like piperidine.[8] Its stability to acid and hydrogenation makes it an essential component of orthogonal protection schemes, particularly in solid-phase peptide synthesis (SPPS).[5]
The Proving Ground: A Key Step in the Synthesis of Oseltamivir
To provide a tangible comparison, we will examine a critical transformation in a reported synthesis of Oseltamivir, a potent neuraminidase inhibitor.[9] Specifically, we will focus on the protection of the 5-amino group of a cyclohexene intermediate and its subsequent deprotection. While the original synthesis may have employed a specific protecting group, for the purpose of this guide, we will theoretically apply and compare the performance of Boc, Cbz, and Fmoc in this context.
The chosen transformation involves the protection of the primary amine in the Oseltamivir precursor, followed by a subsequent reaction (e.g., acylation of a hydroxyl group elsewhere in the molecule) and then the deprotection of the amine to proceed with the synthesis.
Experimental Workflow: A Comparative Overview
The following diagram illustrates the generalized workflow for the protection and deprotection of the Oseltamivir intermediate using the three different carbamate strategies.
Caption: Comparative workflow for amine protection and deprotection in Oseltamivir synthesis.
Head-to-Head Performance Analysis
The following table summarizes the anticipated performance of each protecting group in our hypothetical Oseltamivir synthesis step, based on established chemical principles and literature data.
| Parameter | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Protection Reagents | (Boc)₂O, Et₃N or DMAP | Cbz-Cl, NaHCO₃ | Fmoc-OSu, NaHCO₃ |
| Protection Yield | Typically >95% | Typically >90% | Typically >95% |
| Stability | Stable to base, hydrogenolysis.[5] | Stable to acid and base.[5] | Stable to acid and hydrogenolysis.[5] |
| Deprotection Conditions | TFA in CH₂Cl₂[10] | H₂, Pd/C in MeOH or EtOH[2] | 20% Piperidine in DMF[2] |
| Deprotection Yield | Typically >95% | Typically >90% | Typically >95% |
| Potential Side Reactions | Formation of t-butyl cation can lead to alkylation of sensitive residues (e.g., tryptophan, methionine).[2] | Incomplete hydrogenolysis; catalyst poisoning by sulfur-containing functional groups.[1] | Diketopiperazine formation at the dipeptide stage in SPPS.[1] |
| Orthogonality | Orthogonal to Cbz, Fmoc, Alloc.[8] | Orthogonal to Boc, Fmoc, Alloc.[8] | Orthogonal to Boc, Cbz, Alloc.[8] |
| Suitability for Oseltamivir Synthesis | High, assuming no highly acid-sensitive functional groups are present. | Moderate, potential for catalyst poisoning if sulfur is present; may not be suitable for molecules with other reducible groups. | High, assuming no base-sensitive functional groups are present. |
In-Depth Mechanistic Considerations
The choice of a protecting group is fundamentally a choice of its deprotection mechanism. Understanding these mechanisms is key to anticipating potential side reactions and optimizing reaction conditions.
Boc Deprotection: An Acid-Catalyzed Elimination
The deprotection of the Boc group proceeds via an acid-catalyzed elimination mechanism. The carbamate oxygen is protonated by a strong acid like TFA, which facilitates the departure of the stable tert-butyl cation.[10][11] The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.[10]
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Cbz Deprotection: A Hydrogenolytic Cleavage
The removal of the Cbz group is achieved through catalytic hydrogenolysis. The palladium catalyst facilitates the cleavage of the benzylic C-O bond by molecular hydrogen, releasing toluene and the unstable carbamic acid, which then decarboxylates.[2]
Caption: Simplified mechanism of Cbz deprotection by hydrogenolysis.
Fmoc Deprotection: A Base-Mediated Elimination
The Fmoc group is cleaved via a base-mediated β-elimination (E1cB) mechanism. A base, such as piperidine, abstracts the acidic proton on the fluorenyl ring system. The resulting anion is stabilized by the aromatic system and subsequently eliminates dibenzofulvene and carbon dioxide to liberate the free amine.[8]
Caption: Simplified mechanism of base-mediated Fmoc deprotection.
Experimental Protocols
To provide a practical context, the following are generalized, step-by-step protocols for the protection and deprotection of an amine with each of the discussed carbamate groups.
Protocol 1: Boc Protection and Deprotection
Protection:
-
Dissolve the amine-containing Oseltamivir intermediate in a suitable solvent (e.g., dichloromethane).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the N-Boc protected intermediate by column chromatography.
Deprotection:
-
Dissolve the N-Boc protected intermediate in dichloromethane.
-
Add trifluoroacetic acid (TFA) and stir at room temperature.
-
Monitor the reaction for the evolution of CO₂ gas.[11]
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Precipitate the amine salt by adding a non-polar solvent like diethyl ether.[12]
Protocol 2: Cbz Protection and Deprotection
Protection:
-
Dissolve the amine intermediate in a biphasic solvent system (e.g., dioxane/water).
-
Add benzyl chloroformate (Cbz-Cl) and a base (e.g., sodium bicarbonate).
-
Stir vigorously at room temperature until the reaction is complete.
-
Extract the N-Cbz protected product into an organic solvent.
-
Wash, dry, and purify the product as necessary.
Deprotection:
-
Dissolve the N-Cbz protected intermediate in a suitable solvent (e.g., methanol or ethanol).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically with a balloon).
-
Stir until the reaction is complete.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
Protocol 3: Fmoc Protection and Deprotection
Protection:
-
Dissolve the amine intermediate in a solvent mixture (e.g., dioxane/water).
-
Add 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) and a base (e.g., sodium bicarbonate).
-
Stir at room temperature until completion.
-
Perform a standard aqueous workup and purification.
Deprotection:
-
Dissolve the N-Fmoc protected intermediate in dimethylformamide (DMF).
-
Add a 20% solution of piperidine in DMF.
-
Stir at room temperature for a short period (typically 10-30 minutes).
-
Concentrate the reaction mixture and purify the deprotected amine.
Conclusion and Recommendations
The choice of a carbamate protecting group is a strategic decision that should be guided by the overall synthetic plan and the specific functionalities present in the molecule.
-
Boc is an excellent choice for general-purpose amine protection, offering high yields and straightforward deprotection, provided the substrate is stable to strong acid.
-
Cbz is a robust protecting group that is stable to a wide range of conditions, making it suitable for complex syntheses. However, its removal by hydrogenolysis can be problematic in the presence of other reducible functional groups or catalyst poisons.
-
Fmoc is the protecting group of choice when acid-lability is a concern, and its mild, basic deprotection conditions make it highly valuable in modern orthogonal strategies, especially in peptide synthesis.
For the synthesis of a molecule like Oseltamivir, which may contain various sensitive functional groups, a careful evaluation of the entire synthetic route is necessary to select the most appropriate protecting group. The principles of orthogonality are key to navigating these complex synthetic challenges successfully. By understanding the nuances of each protecting group's chemistry, researchers can design more efficient, robust, and high-yielding synthetic routes.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Solid-phase peptide synthesis. RSC Advances, 4(63), 33205-33215. [Link]
- Albericio, F., & Carpino, L. A. (1997). Coupling and protecting groups in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126.
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link]
- Applied Biosystems. (n.d.). A Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- BenchChem. (2025).
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
Total Synthesis. (2024). Protecting Groups. Retrieved from [Link]
-
Chem-Station. (2014). Carbamate Protective Groups. Retrieved from [Link]
- ResearchGate. (2008). A Practical Synthesis of (−)-Oseltamivir.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- ResearchGate. (2008). Synthesis of (-)-Oseltamivir.
- Medicilon. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups.
- BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
-
Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Beilstein Journal of Organic Chemistry, 7, 1631-1652. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
- ResearchGate. (2020). Protecting Groups in Peptide Synthesis.
-
Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]
- StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry.
-
Organic Chemistry Tutor. (2020). 26.05 Protecting Groups for Amines: Carbamates. [Link]
-
Ye, J., et al. (2010). A Synthesis of Oseltamivir (Tamiflu) Starting from d-Mannitol. The Journal of Organic Chemistry, 75(20), 6943-6946. [Link]
- BenchChem. (2025).
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- ResearchGate. (2008). The (1-methyl)cyclopropyloxycarbonyl (MPoc)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Industrial Chemist's Guide to Amine Protection: A Cost-Benefit Analysis of Phenyl N-Benzylcarbamate and its Alternatives
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the judicious selection of protecting groups for amines is a critical determinant of process efficiency, cost-effectiveness, and overall sustainability. The benzyloxycarbonyl (Cbz or Z) group is a stalwart in this domain, prized for its robustness and versatile deprotection methods.[1] Traditionally, the go-to reagent for its installation has been benzyl chloroformate (Cbz-Cl). However, concerns regarding its handling and byproducts have paved the way for alternatives. This guide provides an in-depth cost-benefit analysis of using phenyl N-benzylcarbamate chemistry, specifically through the use of benzyl phenyl carbonate, as a viable alternative to the conventional Cbz-Cl and the widely adopted di-tert-butyl dicarbonate (Boc anhydride) for large-scale amine protection.
This analysis moves beyond a simple catalog of reagents to offer a nuanced, field-proven perspective on the practical implications of choosing one protecting group strategy over another. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and comparative data to empower researchers, scientists, and drug development professionals in their process optimization endeavors.
The Contenders: A High-Level Overview
The decision to protect an amine functionality is a strategic one, aimed at preventing unwanted side reactions.[2] The choice of the protecting agent, however, has far-reaching consequences on the entire synthetic route. Here, we compare three leading methodologies for introducing amine protecting groups on an industrial scale.
-
This compound Chemistry (via Benzyl Phenyl Carbonate): This method introduces the Cbz protecting group. Benzyl phenyl carbonate serves as a more stable and less hazardous alternative to benzyl chloroformate. The reaction proceeds by the nucleophilic attack of the amine on the carbonate, displacing phenol as a byproduct.
-
Benzyl Chloroformate (Cbz-Cl): The traditional reagent for introducing the Cbz group. Its high reactivity ensures rapid and often high-yielding reactions. However, it is a lachrymator, moisture-sensitive, and generates corrosive hydrochloric acid as a byproduct.[3]
-
Di-tert-butyl Dicarbonate (Boc Anhydride): The reagent of choice for installing the acid-labile tert-butoxycarbonyl (Boc) protecting group.[4] It is favored for its ease of use and the generation of volatile byproducts. However, the deprotection requires acidic conditions, which may not be suitable for all substrates.
Below is a logical workflow illustrating the general process of amine protection and deprotection, a critical consideration in multistep syntheses.
Caption: General workflow for amine protection and deprotection in a multi-step synthesis.
Cost-Benefit Analysis: A Quantitative Comparison
For a meaningful comparison in a large-scale synthesis context, we must look beyond just the price per kilogram and consider factors such as reaction efficiency, safety, and waste management. The following table summarizes these key metrics.
| Feature | This compound (via Benzyl Phenyl Carbonate) | Benzyl Chloroformate (Cbz-Cl) | Di-tert-butyl Dicarbonate (Boc Anhydride) |
| Bulk Pricing (Approx.) | ~$150-250/kg | ~$30-50/kg[5] | ~$150-200/kg[6][7] |
| Typical Yields | High (often >90%)[8] | High (often >90%)[9] | Very High (often >95%)[4] |
| Reaction Conditions | Room temp. to mild heating[8] | 0°C to room temp.[9] | Room temp. to 40°C[4] |
| Key Byproducts | Phenol | Hydrochloric Acid (HCl) | tert-Butanol, CO₂[10] |
| Safety Hazards | Skin/eye irritant | Corrosive, lachrymator, suspected carcinogen[3][11] | Flammable solid, fatal if inhaled, skin/eye irritant[1][9][12][13][14] |
| Work-up & Purification | Aqueous wash to remove phenol | Neutralization of HCl, aqueous work-up | Simple extraction, often minimal purification needed |
| Waste Stream | Phenolic aqueous waste | Neutralized salts (e.g., NaCl), aqueous waste | Volatile organics, minimal aqueous waste |
Deeper Dive: Causality and Field-Proven Insights
The Case for this compound Chemistry
While the upfront cost of benzyl phenyl carbonate is higher than Cbz-Cl, its benefits in large-scale operations can lead to overall cost savings.
-
Enhanced Safety and Handling: Benzyl phenyl carbonate is a stable solid, which is significantly easier and safer to handle in a manufacturing setting compared to the fuming, corrosive liquid Cbz-Cl.[8] This reduces the need for specialized handling equipment and minimizes risks to personnel.
-
Milder Reaction and Byproducts: The reaction with benzyl phenyl carbonate avoids the generation of corrosive HCl gas. The primary byproduct, phenol, while requiring proper waste disposal, is less problematic to handle in a large reactor than HCl. This can lead to better reactor longevity and less complex off-gas scrubbing systems.
The reaction pathway for the formation of a protected amine using benzyl phenyl carbonate is illustrated below.
Caption: Orthogonality of Boc and Cbz protecting groups.
Experimental Protocols
To provide a practical basis for comparison, the following are representative, detailed protocols for the protection of a generic primary amine in a large-scale setting.
Protocol 1: Amine Protection using Benzyl Phenyl Carbonate
-
Reactor Setup: Charge a suitable reactor with the primary amine (1.0 equiv) and a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Reagent Addition: Add benzyl phenyl carbonate (1.1 equiv per primary amino group) to the reactor. [8]3. Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50°C and monitored by an appropriate analytical technique (e.g., TLC, HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic phase with an aqueous solution of sodium hydroxide (1 M) to remove the phenol byproduct. Subsequently, wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amine.
Protocol 2: Amine Protection using Benzyl Chloroformate (Schotten-Baumann Conditions)
-
Reactor Setup: Charge the reactor with the primary amine (1.0 equiv) and a biphasic solvent system, typically water and a non-polar organic solvent like DCM or diethyl ether. Add a base such as sodium carbonate (2.5 equiv). Cool the mixture to 0-5°C in an ice bath.
-
Reagent Addition: Slowly add benzyl chloroformate (1.1 equiv) to the vigorously stirred mixture, maintaining the temperature below 10°C. [9]3. Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion.
-
Work-up: Separate the organic layer. Wash the organic phase sequentially with 1 M HCl (to remove any unreacted amine), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Amine Protection using Di-tert-butyl Dicarbonate (Boc Anhydride)
-
Reactor Setup: Charge the reactor with the primary amine (1.0 equiv) and a suitable solvent (e.g., THF, DCM, or a mixture with water). Add a base such as triethylamine (1.5 equiv) or sodium bicarbonate (2-3 equiv). [4]2. Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.2 equiv) to the mixture. The reaction is often exothermic, so controlled addition may be necessary for large-scale reactions.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring for completion.
-
Work-up: If a water-miscible solvent is used, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). If an immiscible organic solvent is used, wash the organic layer with water and brine.
-
Isolation: Dry the organic layer, filter, and concentrate under reduced pressure. The crude product is often of high purity.
Conclusion and Recommendations
The choice between this compound chemistry, benzyl chloroformate, and di-tert-butyl dicarbonate is not a one-size-fits-all decision. It requires a holistic assessment of the entire synthetic process.
-
For cost-driven projects where the substrate is robust and the necessary infrastructure for handling corrosive materials is in place, benzyl chloroformate remains a viable, albeit less green, option.
-
For syntheses requiring orthogonality with Cbz or other hydrogenolysis-sensitive groups, and where the substrate is stable to acid, di-tert-butyl dicarbonate is often the superior choice due to its ease of use and clean reaction profile.
-
This compound chemistry (via benzyl phenyl carbonate) emerges as a compelling alternative for large-scale synthesis where safety, handling, and milder reaction conditions are paramount. While the initial reagent cost is higher, the potential savings in infrastructure, waste management, and improved operational safety can make it the more economically sound choice in the long run, particularly in cGMP environments.
Ultimately, the optimal protecting group strategy is one that is tailored to the specific chemical and economic realities of the project. This guide provides the foundational data and insights to make that decision with confidence, balancing the immediate costs with the long-term benefits of a safe, efficient, and robust synthetic process.
References
-
Ningbo Innopharmchem Co., Ltd. (2026, January 5). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. 2. Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). Selective synthesis of carbamate protected polyamines using alkyl phenyl carbonates. Synthesis, 2002(15), 2195-2202. [8]3. Fisher Scientific. (2014, June 26). Safety Data Sheet: Di-tert-butyl dicarbonate. [12]4. Sigma-Aldrich. (2023, December 5). Safety Data Sheet: Di-tert-butyl dicarbonate. [13]5. BenchChem. (2025). A Comparative Guide to Alternative Reagents for Amine Protection Beyond 4-(Chloromethyl)benzoyl Chloride. [9]6. AK Scientific, Inc. Safety Data Sheet: Ethyl benzyl(phenyl)carbamate. [14]7. Fisher Scientific. (n.d.). Safety Data Sheet: Phenyl carbamate. [15]8. BenchChem. (2025). A Comparative Guide: Allyl Chloroformate vs. Benzyl Chloroformate in Synthesis. [16]9. Fisher Scientific. (n.d.). Amine Protection / Deprotection. [4]10. Wikipedia. (n.d.). Benzyl chloroformate. [3]11. Sigma-Aldrich. (n.d.). Di-tert-butyl dicarbonate ReagentPlus®, 99%. [6]12. Guidechem. (n.d.). benzyl {3-[(methylcarbamoyl)oxy]phenyl}carbamate (non-prefer... (cas 19962-00-6) SDS/MSDS download. [17]13. BenchChem. (2025). Application Notes and Protocols for Amine Protection Strategies in Chemical Synthesis. [18]14. Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [8]15. National Center for Biotechnology Information. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. [19]16. ChemicalBook. (n.d.). Di-tert-butyl dicarbonate. [7]17. Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ChemistrySelect, 5(24), 7255-7275. [20]18. Nielsen, R. B., & Lewis, K. R. (1995). Controlling corrosion in amine treating plants. [21]19. Request PDF. (2025, August 6). Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene. [22]20. Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemistry of Amine Protection: Benzyl Chloroformate Explained. [23]21. Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [10]22. National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [24]23. Fisher Scientific. (n.d.). Benzyl carbamate, 98%. [25]24. IndiaMART. (n.d.). Benzyl Chloroformate, Purity: 96.0%. [5]25. Sigma-Aldrich. (n.d.). Benzyl carbamate 99%. [26]26. BenchChem. (2025). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. [27]27. BenchChem. (2025). Advantages and disadvantages of Boc versus Cbz protecting group. [28]28. Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. [2]29. Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. [29]30. openPR.com. (2025, July 2). Amino Acid Production Cost Analysis 2025: Feasibility Study. [30]31. Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. [31]32. ResearchGate. (2025, June 11). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. fishersci.com [fishersci.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. hoffmanchemicals.com [hoffmanchemicals.com]
- 13. Phenylcarbamat, 98+ %, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Page loading... [guidechem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. amine-gas-treatment.com [amine-gas-treatment.com]
- 22. researchgate.net [researchgate.net]
- 23. nbinno.com [nbinno.com]
- 24. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Benzyl carbamate, 98% | Fisher Scientific [fishersci.ca]
- 26. 氨基甲酸苄酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. biosynth.com [biosynth.com]
- 30. openpr.com [openpr.com]
- 31. Amine synthesis by carbamate cleavage [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Phenyl N-Benzylcarbamate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of phenyl N-benzylcarbamate, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each safety measure to build a self-validating system of laboratory practice.
Immediate Safety Profile: this compound
While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, its classification as a carbamate and data from structurally similar compounds, such as ethyl benzyl(phenyl)carbamate and benzyl carbamate, dictate a cautious approach.[1][2] All chemical products should be handled with the acknowledgment of having "unknown hazards and toxicity" until proven otherwise.[3]
The primary hazards are associated with irritation upon contact and potential toxicity, characteristic of the carbamate class. Carbamates are known cholinesterase inhibitors, though their action is typically reversible and less potent than that of organophosphates.[4][5]
Table 1: Hazard Identification and GHS Classification (Based on Analogous Compounds)
| Hazard Class | GHS Category | Precautionary Statement | Source |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | [6] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | [6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [6][7] |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a procedural step but a critical barrier against chemical exposure. The following protocol is designed to provide comprehensive protection during the handling of this compound in its solid (powder) form.
Eye and Face Protection: The First Line of Defense
Requirement: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]
-
Expertise & Rationale: this compound is classified as a serious eye irritant.[6] Standard laboratory safety glasses with side shields offer a minimum level of protection. However, for operations with a higher risk of splashes or dust generation (e.g., weighing, transferring powder), chemical splash goggles that form a seal around the eyes are strongly recommended. A face shield, worn over goggles, should be used when handling larger quantities.
Skin and Body Protection: An Impermeable Barrier
Requirement: Wear appropriate protective gloves and clothing to prevent skin exposure.[8][10]
-
Hand Protection:
-
Gloves: Nitrile gloves are the standard for incidental contact. Always check the manufacturer's specifications for chemical compatibility. For prolonged handling, consider thicker gloves or double-gloving.
-
Technique: Contaminated gloves should be removed promptly and properly, without touching the outer surface with bare skin. Wash hands thoroughly with soap and water after removing gloves.[2] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]
-
-
Body Protection:
-
Lab Coat: A standard, long-sleeved laboratory coat is mandatory.
-
Coveralls: For tasks involving significant quantities of powder or a high likelihood of dust generation, consider disposable Tyvek coveralls to protect personal clothing.[11][12]
-
Footwear: Closed-toe shoes are required. For spill response, chemical-resistant shoe covers or boots should be used.[12]
-
Respiratory Protection: Guarding Against Inhalation
Requirement: Use only in a well-ventilated area, preferably under a chemical fume hood.[2][10] If dust is generated or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is required.[10]
-
Expertise & Rationale: As a solid, this compound poses an inhalation risk via dust generation.[2] May cause respiratory irritation.[6][7]
-
Primary Control: The most effective control is to handle the compound within a certified chemical fume hood to capture dust at the source.
-
Secondary Control (Respirator Use): If a fume hood is not available or if significant dust is unavoidable, respiratory protection is mandatory.
-
Operational Protocol: From Preparation to Disposal
A safe workflow is a systematic process that minimizes risk at every stage. This protocol outlines the essential steps for handling this compound.
Step-by-Step Handling Procedure
-
Preparation:
-
Verify that a chemical fume hood is certified and functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[8][10]
-
Assemble all necessary equipment and reagents within the fume hood to minimize traffic.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Donning PPE:
-
Put on your lab coat, followed by eye and face protection.
-
Don the appropriate respirator if required by your risk assessment.
-
Finally, put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Handling the Compound:
-
Post-Handling & Decontamination:
-
Decontaminate all equipment used.
-
Wipe down the work surface in the fume hood.
-
Carefully package all waste in a sealed, clearly labeled hazardous waste container.[2]
-
-
Doffing PPE:
-
Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Gloves should be removed first.
-
Wash hands and forearms thoroughly with soap and water.
-
Workflow Visualization
The following diagram illustrates the logical sequence for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
Spill, Exposure, and Disposal Plans
Emergency Spill Response
-
Alert & Evacuate: Alert personnel in the immediate area.
-
Control & Contain: Control personal contact by wearing the appropriate PPE (including respiratory protection). Prevent spillage from entering drains or water courses.[2]
-
Clean Up: For a dry spill, do not use a dry brush, as this can generate dust. Gently cover the spill with damp paper towels or use a vacuum cleaner equipped with a HEPA filter.[2] Place all contaminated materials into a sealed, labeled container for disposal.
-
Decontaminate: Wash the spill area with soap and water.
Exposure Response
Immediate and appropriate first aid is critical. Always seek medical attention after an exposure and provide the Safety Data Sheet to the responding physician.
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [6][8][13] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs or persists. | [6][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8][14] |
Waste Disposal Plan
Chemical waste must be managed according to institutional and local regulations.
-
Segregation: Collect all solid waste (unused chemical, contaminated PPE, and cleanup materials) in a dedicated, sealed, and clearly labeled hazardous waste container.[15]
-
Labeling: The container must be labeled with the full chemical name: "this compound" and appropriate hazard warnings.
-
Disposal: The recommended disposal method is incineration by a licensed hazardous waste disposal facility.[15] Do not dispose of in standard trash or down the drain. Arrange for pickup with your institution's Environmental Health and Safety (EHS) department.
References
- Benchchem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
-
MSD Manual Professional Edition. (n.d.). Organophosphate Poisoning and Carbamate Poisoning. Retrieved from [Link]
- Sydney Children's Hospitals Network. (2024, August 2). Organophosphate/Carbamate Exposure - Management.
-
Wikipedia. (n.d.). Carbamate poisoning. Retrieved from [Link]
- Benchchem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
-
Richards, J. R., & Sud, P. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]
- Apollo Scientific. (n.d.). Safety Data Sheet: Benzyl carbamate.
- Hoffman Fine Chemicals. (n.d.). CAS 3422-02-4 | Benzyl N-phenylcarbamate.
- Strange, G. R., & Schafermeyer, R. W. (Eds.). (n.d.). Organophosphates and Carbamates. In Strange and Schafermeyer's Pediatric Emergency Medicine, 5e.
- Combi-Blocks. (2023, January 2). Safety Data Sheet: Benzyl N-[(phenylcarbamoyl)methyl]carbamate.
-
Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl carbamate. Retrieved from [Link]
-
Canada.ca. (2022, January 21). Personal Protective Equipment. Retrieved from [Link]
- Benchchem. (n.d.). Navigating the Safe Disposal of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride: A Comprehensive Guide.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 6. aksci.com [aksci.com]
- 7. Phenyl carbamate | C7H7NO2 | CID 69322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Personal Protective Equipment - Canada.ca [canada.ca]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. combi-blocks.com [combi-blocks.com]
- 14. Phenyl carbamate - Safety Data Sheet [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
